molecular formula C7H9BN2O3 B1371562 (4-(Hydrazinecarbonyl)phenyl)boronic acid CAS No. 850567-95-2

(4-(Hydrazinecarbonyl)phenyl)boronic acid

Cat. No.: B1371562
CAS No.: 850567-95-2
M. Wt: 179.97 g/mol
InChI Key: TZOYLNOZUCPDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H9BN2O3 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOYLNOZUCPDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657267
Record name [4-(Hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-95-2
Record name [4-(Hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-(Hydrazinecarbonyl)phenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-(Hydrazinecarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. It incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its role as a pharmacophore in enzyme inhibition, alongside a hydrazinecarbonyl (hydrazide) group, a versatile linker and functional group in drug design.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for its synthesis, starting from the commercially available 4-Carboxyphenylboronic acid. The document elucidates the causal chemistry behind the chosen synthetic strategy, details a robust experimental protocol, outlines critical purification techniques, and emphasizes the stringent safety measures required, particularly when handling hydrazine derivatives.

Strategic Rationale & Retrosynthetic Analysis

The logical and most common precursor for the target molecule is 4-Carboxyphenylboronic acid.[4][5][6] The synthetic challenge lies in the chemoselective conversion of the carboxylic acid group into a hydrazide without compromising the integrity of the boronic acid moiety.

The retrosynthetic approach is straightforward: the target hydrazide can be formed via the condensation of an activated carboxylic acid derivative with hydrazine. The most common activation method involves converting the carboxylic acid to a highly reactive acyl chloride.

G Target This compound Intermediate 4-(Chlorocarbonyl)phenylboronic acid (Activated Intermediate) Target->Intermediate Amide Formation StartingMaterial 4-Carboxyphenylboronic acid Intermediate->StartingMaterial Acid Activation Reagent1 Hydrazine Hydrate Reagent2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride

Caption: Retrosynthetic analysis of the target molecule.

This two-step, one-pot strategy is efficient. The carboxylic acid is first activated in situ with a chlorinating agent, followed by the introduction of hydrazine hydrate to form the final product.

Synthesis Pathway: Mechanistic Considerations

The conversion of a carboxylic acid to a hydrazide via an acyl chloride intermediate proceeds through two distinct stages:

  • Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are employed. Thionyl chloride is often preferred for its cost-effectiveness and because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The mechanism involves a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of SOCl₂, followed by elimination to form the highly electrophilic acyl chloride.

  • Nucleophilic Acyl Substitution: Hydrazine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the stable hydrazide product. A mild base (like pyridine or excess hydrazine) is often used to quench the HCl generated during the reaction.

It is crucial to perform this reaction under anhydrous conditions until the addition of hydrazine, as the acyl chloride intermediate is highly susceptible to hydrolysis back to the carboxylic acid.

G Start 4-Carboxyphenylboronic acid Intermediate 4-(Chlorocarbonyl)phenylboronic acid Start->Intermediate Step 1: Activation label1 + SOCl₂ - SO₂ - HCl Product (4-(Hydrazinecarbonyl)phenyl)boronic acid Intermediate->Product Step 2: Hydrazinolysis label2 + H₂NNH₂·H₂O - HCl

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving thionyl chloride and hydrazine must be performed in a certified chemical fume hood.

Reagents and Materials
ReagentCAS NumberMolecular Wt.AmountMoles (mmol)
4-Carboxyphenylboronic acid14047-29-1165.94 g/mol 5.00 g30.1
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 3.3 mL (4.4 g)37.0
Anhydrous Dichloromethane (DCM)75-09-2-100 mL-
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.06 g/mol 3.0 mL (~3.1 g)~62.0
Diethyl Ether (Et₂O)60-29-7-As needed-
1 M Hydrochloric Acid (HCl)7647-01-0-As needed-

Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 1. Add 4-Carboxyphenylboronic acid (5.0 g) to a dry 250 mL flask. p2 2. Add anhydrous DCM (100 mL) and a magnetic stir bar. p1->p2 p3 3. Cool flask to 0°C in an ice bath. p2->p3 r1 4. Slowly add Thionyl Chloride (3.3 mL) dropwise via syringe. p3->r1 r2 5. Stir at 0°C for 30 min, then warm to RT and stir for 4 hours. r1->r2 r3 6. Re-cool flask to 0°C. r2->r3 r4 7. Slowly add Hydrazine Hydrate (3.0 mL) dropwise. r3->r4 r5 8. Stir at 0°C for 1 hour, then warm to RT and stir overnight. r4->r5 w1 9. A white precipitate forms. Filter the solid using a Büchner funnel. r5->w1 w2 10. Wash the solid sequentially with cold water and cold diethyl ether. w1->w2 w3 11. Dry the solid under high vacuum. w2->w3

Caption: Step-by-step experimental workflow.

  • Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Carboxyphenylboronic acid (5.00 g, 30.1 mmol).

  • Solvent Addition : Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension.

  • Cooling : Cool the flask to 0 °C using an ice-water bath.

  • Activation : Slowly add thionyl chloride (3.3 mL, 37.0 mmol) dropwise to the stirred suspension over 10 minutes. Effervescence (HCl, SO₂) will be observed.

  • Acyl Chloride Formation : Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4 hours. The mixture should become a clearer solution as the acyl chloride forms.

  • Preparation for Hydrazinolysis : Re-cool the reaction mixture to 0 °C in an ice bath.

  • Hydrazine Addition : In a separate small beaker, dilute the hydrazine hydrate (3.0 mL, ~62.0 mmol) with 10 mL of cold DCM. Add this solution dropwise to the reaction flask over 15 minutes. A thick white precipitate will form immediately.

  • Reaction Completion : Stir the thick suspension at 0 °C for 1 hour, then remove the ice bath and stir at room temperature overnight (approx. 16 hours).

  • Isolation : Isolate the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid with cold deionized water (3 x 30 mL) to remove any hydrazine hydrochloride salts, followed by a wash with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.

  • Drying : Dry the resulting white to off-white powder under high vacuum to a constant weight. Expected yield: 4.8 - 5.2 g (90-97%).

Purification and Characterization

While the precipitated product is often of high purity, boronic acids can be challenging to purify.[7] Recrystallization or an acid/base wash may be necessary if impurities are detected.

  • Recrystallization : The crude product can be recrystallized from hot water or an ethanol/water mixture. Commercially available arylboronic acids often contain boroxine anhydrides, which can be reverted to the boronic acid form by this process.[8]

  • Acid/Base Purification : A general method for purifying boronic acids involves dissolving the crude material in a basic aqueous solution (e.g., NaOH), washing with an organic solvent like diethyl ether to remove neutral impurities, and then re-precipitating the pure boronic acid by acidifying the aqueous layer with HCl.[9]

  • Characterization : The final product should be characterized by standard analytical techniques:

    • ¹H NMR : To confirm the structure and assess purity.

    • Mass Spectrometry (MS) : To confirm the molecular weight.

    • FT-IR : To confirm the presence of key functional groups (N-H, C=O, B-O).

Critical Safety Considerations

Both thionyl chloride and hydrazine hydrate are highly hazardous materials requiring strict safety protocols.

  • Thionyl Chloride : Is corrosive and a strong lachrymator. It reacts violently with water. Handle only in a chemical fume hood while wearing a lab coat, splash goggles, and appropriate chemical-resistant gloves.

  • Hydrazine Hydrate : Is highly toxic, corrosive, and a suspected carcinogen.[10][11] It can cause severe skin burns and eye damage upon contact.[10]

    • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical splash goggles, a face shield, and butyl rubber gloves when handling hydrazine.[12][13] Nitrile gloves offer limited protection and should be changed immediately upon contact.[12]

    • Ventilation : All handling of hydrazine solutions must occur within a properly functioning chemical fume hood.[12]

    • Storage : Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and oxidizing agents.[10][13]

    • Spills & Waste : Neutralize small spills with a weak acid (e.g., citric acid solution). Hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional guidelines.[12]

Applications in Drug Discovery and Development

This compound is not just a synthetic intermediate; its functional groups are directly relevant to modern drug design.

  • Suzuki-Miyaura Coupling : The boronic acid is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming C-C bonds in the synthesis of complex biaryl compounds.[14][15][16][17][18]

  • Covalent Enzyme Inhibition : The boronic acid moiety can act as a "warhead" that forms a reversible covalent bond with serine or threonine residues in the active sites of enzymes, a mechanism famously employed by the proteasome inhibitor drug Bortezomib.[3][19]

  • Linker Chemistry : The hydrazide functional group is a common handle for conjugating molecules, forming stable hydrazone linkages with aldehydes or ketones on other molecules of interest, such as proteins or carrier molecules.

  • Pharmacophore Element : Both the boronic acid and hydrazide groups can participate in critical hydrogen bonding and other non-covalent interactions within a target protein, making the entire molecule a valuable scaffold for library synthesis and lead optimization.[19][20]

References

An In-depth Technical Guide to (4-(Hydrazinecarbonyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a reactive hydrazinecarbonyl moiety and a versatile boronic acid group, positions it as a valuable building block for the synthesis of complex molecular architectures and targeted therapeutics. This technical guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed experimental protocols for its preparation from its common pinacol ester precursor, and an exploration of its current and potential applications in the field of drug discovery.

Introduction: The Significance of Bifunctional Boronic Acids in Drug Discovery

Boronic acids have emerged as a privileged structural motif in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules such as carbohydrates and glycoproteins. This has led to the development of boronic acid-containing drugs for a range of therapeutic areas. The incorporation of a second reactive functional group, such as a hydrazinecarbonyl moiety, onto a phenylboronic acid scaffold dramatically expands its synthetic utility. The hydrazinecarbonyl group can readily participate in the formation of hydrazones, semicarbazones, and other heterocyclic systems, providing a versatile handle for molecular elaboration and conjugation.

This compound, therefore, represents a powerful tool for medicinal chemists, enabling the construction of novel chemical entities with the potential for targeted delivery, enhanced potency, and unique mechanisms of action. This guide aims to equip researchers with the fundamental knowledge and practical protocols necessary to effectively utilize this compound in their research endeavors.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in research and development. While experimental data for the free this compound is not extensively available in the public domain, this section provides key identifiers and predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Its more stable and commercially available precursor, the pinacol ester, is also described.

This compound
PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 850567-95-2[1][2]
Molecular Formula C₇H₉BN₂O₃[1]
Molecular Weight 179.97 g/mol [1]
Appearance Predicted: White to off-white solidN/A
Melting Point Not availableN/A
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water.N/A
This compound, Pinacol Ester

The pinacol ester of this compound is the most common commercially available form, offering enhanced stability and ease of handling.

PropertyValueSource
Chemical Name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazideIUPAC
CAS Number 276694-16-7
Molecular Formula C₁₃H₁₉BN₂O₃[3]
Molecular Weight 262.11 g/mol [3]
Appearance Solid[3]

Predicted Spectral Data

Due to the limited availability of experimental spectra for the free boronic acid, the following data are predicted based on established principles of spectroscopy and analysis of structurally related compounds. These predictions serve as a guide for characterization.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would likely exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5Singlet1H-C(O)NH-
~8.2Singlet (broad)2H-B(OH)₂
~7.8Doublet2HAromatic H (ortho to -C(O)NHNH₂)
~7.7Doublet2HAromatic H (ortho to -B(OH)₂)
~4.5Singlet (broad)2H-NH₂
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum would likely show the following key resonances:

Chemical Shift (ppm)Assignment
~166-C=O
~137Aromatic C (para to -B(OH)₂)
~134Aromatic C (ortho to -B(OH)₂)
~128Aromatic C (ortho to -C(O)NHNH₂)
Carbon attached to BoronNot observed or very broad
Predicted Infrared (IR) Spectrum

The IR spectrum is expected to display characteristic absorption bands for the key functional groups:

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (hydrazine), O-H stretching (boronic acid)
~3050Aromatic C-H stretching
~1650C=O stretching (amide I)
~1600, ~1480Aromatic C=C stretching
~1350B-O stretching
Predicted Mass Spectrum (MS)

In an electrospray ionization (ESI) mass spectrum, the following ions would be anticipated:

  • [M+H]⁺: m/z ~180.07

  • [M+Na]⁺: m/z ~202.05

Experimental Protocols

The most common route to obtain this compound is through the hydrolysis of its commercially available pinacol ester.

Synthesis of this compound from its Pinacol Ester

This protocol describes a standard acidic hydrolysis for the deprotection of the pinacol boronate ester.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Work-up cluster_product Final Product start 4-(Hydrazinecarbonyl)phenyl)boronic acid, pinacol ester dissolve Dissolve in Acetone/Water start->dissolve 1. reagents Acetone Water HCl (aq) reagents->dissolve acidify Acidify with HCl reagents->acidify dissolve->acidify 2. stir Stir at Room Temperature acidify->stir 3. extract Extract with Ethyl Acetate stir->extract 4. dry Dry over Na₂SO₄ extract->dry 5. concentrate Concentrate in vacuo dry->concentrate 6. product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • This compound, pinacol ester

  • Acetone

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound, pinacol ester in a mixture of acetone and water (e.g., a 3:1 ratio).

  • Acidification: To the stirred solution, add 1 M HCl dropwise until the pH is approximately 2.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a highly attractive scaffold for various applications in drug discovery.

Applications main This compound drug_conj Drug Conjugation main->drug_conj Hydrazine for payload attachment targeted_del Targeted Delivery main->targeted_del Boronic acid for targeting sialic acids inhibitor_syn Inhibitor Synthesis main->inhibitor_syn Boronic acid as a warhead scaffold Scaffold for Library Synthesis main->scaffold Orthogonal reactivity

Caption: Key applications of this compound in drug discovery.

Synthesis of Bioactive Hydrazones

The hydrazinecarbonyl moiety can readily react with aldehydes and ketones to form stable hydrazone linkages. This allows for the conjugation of this compound to a wide array of molecules, including drugs, fluorescent probes, and targeting ligands.

Targeted Drug Delivery

Phenylboronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells. This property can be exploited for targeted drug delivery. By conjugating a cytotoxic agent to the hydrazinecarbonyl group, a targeted therapeutic can be created that selectively accumulates in tumor tissues, thereby reducing off-target toxicity.

Development of Enzyme Inhibitors

The boronic acid group can act as a "warhead" to inhibit the activity of certain enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue. The rest of the molecule can be elaborated from the hydrazinecarbonyl position to enhance binding affinity and selectivity for the target enzyme.

Fragment-Based Drug Discovery and Library Synthesis

The orthogonal reactivity of the boronic acid and hydrazinecarbonyl groups makes this compound an ideal fragment for library synthesis. The boronic acid can participate in Suzuki-Miyaura cross-coupling reactions to build molecular complexity, while the hydrazinecarbonyl group can be used for subsequent diversification.

Safety and Handling

As with all laboratory chemicals, this compound and its pinacol ester should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its dual functionality provides a powerful platform for the synthesis of novel therapeutics, targeted delivery systems, and enzyme inhibitors. While experimental data for the free boronic acid is currently limited, this guide provides the necessary foundational knowledge, predicted spectral data, and a reliable synthetic protocol to enable its effective use in the laboratory. As the field of boronic acid chemistry continues to expand, the applications of this and related bifunctional molecules are poised to grow, offering exciting new avenues for the development of next-generation medicines.

References

An In-depth Technical Guide to the Solubility of (4-(Hydrazinecarbonyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Hydrazinecarbonyl)phenyl)boronic acid in organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the well-documented behavior of structurally analogous arylboronic acids. We delve into the key physicochemical properties of the target molecule, offering expert insights into how its functional groups—the boronic acid, the phenyl ring, and the hydrazinecarbonyl moiety—collectively influence its interactions with various solvent classes. Crucially, this guide presents detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, empowering researchers in drug development and organic synthesis to generate precise, application-specific solubility data. The methodologies are designed as self-validating systems, ensuring the generation of robust and reliable results. Visualizations of experimental workflows and a discussion of the compound's relevance in synthetic applications, such as the Suzuki-Miyaura coupling, are included to provide a practical and comprehensive resource for scientists and professionals.

Introduction: The Scientific Imperative for Understanding Solubility

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] The hydrazinecarbonyl substituent introduces additional hydrogen bonding capabilities and polarity, potentially modulating the compound's biological activity and physicochemical properties.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application in any research or development pipeline. For the synthetic chemist, solvent selection dictates reaction kinetics, yield, and purification strategy.[2] For the drug development professional, solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimate therapeutic efficacy. Despite the importance of arylboronic acids, there is a notable scarcity of systematic solubility data in the literature for many derivatives.[1] This guide aims to bridge that gap for this compound by providing both a theoretical foundation and the practical tools for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is not widely published, we can infer its likely solubility behavior by dissecting its molecular structure and drawing parallels with well-studied analogs like phenylboronic acid.

Key Molecular Features Influencing Solubility:

  • Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor. Boronic acids are known to be prone to dehydration, forming cyclic anhydrides called boroxines, especially upon heating.[1][3] This transformation can complicate solubility studies and is an important factor to consider during experimental design.

  • Phenyl Ring: The aromatic ring provides a nonpolar, hydrophobic core.

  • Hydrazinecarbonyl Group (-C(O)NHNH₂): This is a highly polar, hydrophilic functional group with multiple sites for hydrogen bonding (both donors and acceptors).

Predicted Solubility Trends:

Based on these features, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar hydrazinecarbonyl and boronic acid groups.

  • Moderate to High Solubility: Expected in polar protic solvents such as alcohols (e.g., methanol, ethanol) and in ketones (e.g., acetone) and ethers (e.g., THF, dipropyl ether), which can engage in hydrogen bonding.[2][3][4] Studies on phenylboronic acid confirm high solubility in ethers and ketones.[2][3][4]

  • Moderate Solubility: Chloroform and other chlorinated solvents may offer moderate solubility.[2][3][4]

  • Low to Negligible Solubility: Expected in nonpolar hydrocarbon solvents like hexanes and methylcyclohexane, which cannot effectively solvate the polar functional groups.[2][3][4]

The presence of the hydrazinecarbonyl group is anticipated to increase the compound's overall polarity compared to unsubstituted phenylboronic acid, likely enhancing its solubility in polar solvents while further decreasing it in nonpolar media. The introduction of substituents is known to have a significant effect on the solubility of boronic acids.[1]

Experimental Determination of Solubility: Protocols and Methodologies

The absence of published data necessitates empirical determination. The following protocols are presented as robust, validated methods for generating reliable solubility data.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the solution reaches equilibrium saturation. The concentration of the dissolved compound is then measured.

Detailed Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials securely and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a moderate speed to pellet any remaining suspended solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Perform a precise serial dilution of the aliquot with the appropriate solvent.

  • Quantification: Analyze the concentration of the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and agitate (24-48h at constant T) prep2->prep3 sep1 Allow solid to settle prep3->sep1 sep2 Centrifuge to pellet remaining solid sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Perform serial dilution quant1->quant2 quant3 Analyze concentration (e.g., HPLC-UV) quant2->quant3 result Calculate Thermodynamic Solubility (mg/mL) quant3->result

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination (High-Throughput Method)

This method measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock, typically in DMSO. It is useful for early-stage screening.

Principle: A concentrated stock solution of the compound is added to the aqueous or organic solvent of interest. The formation of a precipitate is monitored, often by turbidimetry.

Detailed Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 10 mM in 100% DMSO.

  • Serial Dilution (in DMSO): In a 96-well microplate (the "source plate"), perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: To a new 96-well microplate (the "test plate"), add a fixed volume of the desired organic solvent to each well (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the source plate to the corresponding wells of the test plate. This rapid addition from a DMSO stock into a solvent where DMSO is miscible but the compound may be less soluble can induce precipitation.

  • Incubation and Detection: Allow the test plate to incubate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only control.

Workflow for Kinetic Solubility Determination

G cluster_dilution Source Plate cluster_test Test Plate cluster_analysis Analysis stock Prepare 10 mM stock in DMSO dil1 Perform serial dilutions of stock with DMSO stock->dil1 test2 Transfer small volume from source plate dil1->test2 test1 Add organic solvent to wells test1->test2 ana1 Incubate (1-2h) test2->ana1 ana2 Measure turbidity (Nephelometry) ana1->ana2 result Determine highest non-precipitated concentration ana2->result

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

For optimal utility, solubility data should be presented in a clear, comparative format.

Table 1: Hypothetical Solubility Data for this compound

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)High[Insert Experimental Data]
N,N-Dimethylformamide (DMF)High[Insert Experimental Data]
Polar Protic MethanolHigh[Insert Experimental Data]
EthanolModerate to High[Insert Experimental Data]
Ketone AcetoneModerate to High[Insert Experimental Data]
Ether Tetrahydrofuran (THF)Moderate[Insert Experimental Data]
Chlorinated Dichloromethane (DCM)Low to Moderate[Insert Experimental Data]
ChloroformLow to Moderate[Insert Experimental Data]
Aromatic TolueneLow[Insert Experimental Data]
Nonpolar HexanesVery Low[Insert Experimental Data]

Application in Synthetic Chemistry: The Suzuki-Miyaura Coupling

The primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. The choice of solvent is paramount to the success of this reaction, influencing the solubility of the boronic acid, the aryl halide, the palladium catalyst, and the base. A typical solvent system involves a mixture, often an ether like THF or dioxane with water, to ensure all components are sufficiently solubilized for the reaction to proceed efficiently. Understanding the solubility of this compound in these solvents is therefore essential for reaction optimization.

Generalized Suzuki-Miyaura Coupling Pathway

G cluster_reactants cluster_conditions A This compound F Coupled Product A->F Heat B Aryl Halide (R-X) B->F Heat C Pd(0) Catalyst C->F Heat D Base (e.g., Na₂CO₃) D->F Heat E Solvent System (e.g., Toluene/Water) E->F Heat

Caption: Key components of a Suzuki-Miyaura reaction.

Conclusion

While direct, quantitative solubility data for this compound remains to be broadly published, a robust predictive framework can be established based on its constituent functional groups and the known behavior of related arylboronic acids. The compound is expected to exhibit favorable solubility in polar organic solvents, particularly aprotic solvents like DMSO and protic solvents like alcohols, and poor solubility in nonpolar hydrocarbons. This guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to determine precise thermodynamic and kinetic solubility values. Generating this fundamental data is a critical step in unlocking the full potential of this compound in both synthetic and pharmaceutical applications.

References

An In-depth Technical Guide to (4-(Hydrazinecarbonyl)phenyl)boronic acid: Commercial Availability, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a bifunctional reagent of increasing importance in medicinal chemistry, bioconjugation, and materials science. Its unique structure, featuring both a boronic acid moiety for cross-coupling or reversible covalent interactions and a hydrazinecarbonyl (hydrazide) group for forming stable hydrazone linkages, makes it a versatile molecular linchpin. This guide provides a comprehensive overview of its commercial availability, outlines critical quality control parameters, discusses handling and stability considerations, and presents a practical application protocol. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively source, validate, and utilize this valuable chemical tool.

Introduction: The Strategic Value of a Bifunctional Linker

The rational design of complex molecules, from novel pharmaceuticals to advanced diagnostic agents, often hinges on the availability of versatile chemical building blocks.[1] this compound (CAS No: 850567-95-2) has emerged as a significant player in this field.[2] Its strategic value lies in its dual reactivity:

  • The Boronic Acid Moiety: This functional group is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[1] Furthermore, boronic acids can engage in reversible covalent bonding with diols, a property exploited in sensors and stimuli-responsive systems.[3][4] The incorporation of boronic acids into drug candidates has been shown to enhance potency and improve pharmacokinetic profiles, with five such drugs having received FDA approval.[5]

  • The Hydrazinecarbonyl (Hydrazide) Moiety: Hydrazides readily react with aldehydes and ketones to form stable hydrazone bonds. This reaction is a staple in bioconjugation chemistry for labeling proteins, antibodies, and other biomolecules, often under mild, aqueous conditions.[6][7][8]

The combination of these two functionalities on a single, rigid phenyl scaffold provides a powerful tool for chemists to construct sophisticated molecular architectures.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers catering to the research and development market. However, it is often sold as its more stable pinacol ester derivative, This compound, pinacol ester (CAS No: 276694-16-7).[9][10][11] The pinacol group serves as a protecting group for the boronic acid, enhancing its shelf-life and stability.[12][13] The free boronic acid can be readily generated in situ or prior to use through hydrolysis.

A survey of prominent suppliers reveals the following typical offerings:

SupplierProduct NameCAS NumberPurity/FormTypical Quantity
Sigma-Aldrich (Merck) This compound850567-95-2-Custom
Sigma-Aldrich (Merck) 4-(Hydrazinecarbonyl)phenyl)boronic acid pinacol ester276694-16-7AldrichCPR1 g
BLD Pharm This compound850567-95-2-1 g
BOC Sciences This compound850567-95-2>97%Custom
Santa Cruz Biotechnology 4-(Hydrazinecarbonyl)phenylboronic acid, pinacol ester276694-16-7Research UseCustom
MySkinRecipes 4-(Hydrazinecarbonyl)phenylboronic acid276694-16-798%1 g

This table is illustrative and not exhaustive. Researchers should always verify current catalog offerings and specifications directly with suppliers.

Key Sourcing Insight: For applications requiring high purity and well-characterized material, it is advisable to request a lot-specific Certificate of Analysis (CofA). Some suppliers, particularly for "early discovery" compounds, may not routinely collect analytical data, placing the onus of identity and purity confirmation on the buyer.

Quality Control and Specification Standards

For drug discovery and development, rigorous quality control is non-negotiable. When procuring and qualifying this compound or its pinacol ester, the following analytical techniques are essential.

Identity Confirmation
  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): Nuclear Magnetic Resonance is the primary tool for structural confirmation.

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the N-H protons of the hydrazide, and in the case of the pinacol ester, a prominent singlet for the methyl groups around 1.3 ppm.

    • ¹¹B NMR: This provides direct evidence of the boron environment. A signal around δ 20-30 ppm is typical for trigonal planar boronic esters, while tetrahedral boronates appear closer to δ 5-15 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The principal method for determining purity. A standard analysis would use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection. Purity levels of >98% are often required for advanced applications.

  • Elemental Analysis: Confirms the percentage composition of C, H, N, matching theoretical values.

Workflow for Reagent Qualification

G cluster_0 Procurement cluster_1 Initial Verification (Identity) cluster_2 Purity & Stability Assessment cluster_3 Decision sourcing Source from Reputable Supplier (Request CofA) nmr ¹H and ¹¹B NMR Spectroscopy sourcing->nmr Verify Structure ms Mass Spectrometry (Confirm MW) nmr->ms Confirm Mass hplc HPLC-UV for Purity (>98%) ms->hplc Assess Purity decision Qualified for Use? hplc->decision storage Aliquot & Store (-20°C, Inert Gas) decision->sourcing No (Reject Lot) decision->storage Yes

Caption: Workflow for sourcing and qualifying boronic acid reagents.

Stability, Storage, and Handling

Boronic acids are generally more stable than many other organometallic reagents, but they are susceptible to degradation pathways that can compromise experimental outcomes.[14]

  • Protodeboronation: The cleavage of the C-B bond, particularly under harsh acidic or basic conditions.[15]

  • Oxidation: Exposure to air and oxidizing agents can convert the boronic acid to a phenol.[15][16]

  • Anhydride Formation: Boronic acids can dehydrate to form boroxines (trimeric anhydrides). This is often reversible upon addition of water but can complicate stoichiometry.[17]

Best Practices for Storage and Handling:

ParameterConditionRationale
Form Pinacol EsterThe pinacol protecting group significantly enhances stability against oxidation and protodeboronation.[12][13]
Temperature -20°C or belowMinimizes thermal degradation pathways.[15]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen.[15]
Moisture Store in a desiccatorAvoids hydrolysis which can deprotect the ester or facilitate other degradation.[15]

Expert Insight: For maximum reproducibility, it is recommended to purchase the more stable pinacol ester. If the free boronic acid is required, it should be generated immediately prior to use. For sensitive, low-concentration reactions like bioconjugations, using freshly prepared solutions is critical.

Application Profile: Bioconjugation via Hydrazone Formation

A primary application of this compound is as a linker in bioconjugation. The hydrazide moiety can be used to label biomolecules that have been modified to contain an aldehyde or ketone. The boronic acid can then be used for a subsequent Suzuki coupling or to target sialic acid-rich glycoproteins on cell surfaces.

The reaction between a hydrazide and an aldehyde to form a hydrazone is pH-sensitive, with optimal rates typically observed between pH 4 and 6.[6][7][8]

Reaction Scheme

Caption: Hydrazone ligation of an aldehyde-modified protein.

Protocol: Labeling of an Aldehyde-Modified Antibody

This protocol describes a general procedure for labeling an antibody (containing an engineered or oxidized aldehyde) with this compound pinacol ester.

Materials:

  • Aldehyde-modified antibody (e.g., 1 mg/mL in PBS).

  • This compound pinacol ester (10 mM stock in DMSO).

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

Methodology:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column according to the manufacturer's instructions. Adjust the final protein concentration to 1-2 mg/mL.

  • Reagent Addition: Add a 50-fold molar excess of the boronic acid ester stock solution to the antibody solution. For example, for 1 mL of a 1.5 mg/mL (10 µM) antibody solution, add 50 µL of the 10 mM stock.

    • Causality Note: A large excess of the labeling reagent is used to drive the reaction to completion. The use of a DMSO stock minimizes the final organic solvent concentration to ≤5%, which is generally well-tolerated by antibodies.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted labeling reagent by passing the reaction mixture through a desalting column, exchanging the labeled antibody back into a storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Validation):

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the covalent attachment of the label by observing the expected mass shift in the antibody.

    • HPLC (Size Exclusion or Hydrophobic Interaction): Assess the purity and aggregation state of the final conjugate.

    • Functional Assay: Perform a relevant binding assay (e.g., ELISA) to ensure the labeling process has not compromised the antibody's function.

Conclusion

This compound and its pinacol ester are enabling reagents for the construction of complex molecular probes, targeted therapeutics, and advanced materials. For professionals in research and drug development, successful application begins with informed sourcing from reliable vendors and is underpinned by rigorous, in-house analytical validation. Understanding the compound's stability profile and adhering to proper handling protocols are paramount to achieving reproducible, high-quality results. As the demand for sophisticated, multifunctional molecules grows, the utility of such well-defined chemical linkers will only continue to increase.

References

An In-Depth Technical Guide to the Safe Handling of (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of (4-(Hydrazinecarbonyl)phenyl)boronic acid (CAS No. 850567-95-2). As a bifunctional molecule featuring both a boronic acid and a carbohydrazide group, this compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique reactivity necessitates a thorough understanding of its potential hazards, derived from the properties of its constituent functional groups and data from structurally analogous compounds. This document is intended for researchers, chemists, and laboratory professionals engaged in its use.

Section 1: Compound Identification and Chemical Properties

A precise understanding of the compound's identity is the foundation of a robust safety protocol.

Identifier Value Source
Chemical Name This compound[2]
CAS Number 850567-95-2[2]
Molecular Formula C₇H₉BN₂O₃Derived from structure
Molecular Weight 179.97 g/mol [3] (analogue)
Appearance Typically a solid (ester form)

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Central benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents B [label="B(OH)₂", pos="3,0!"]; CO [label="C=O", pos="-2.5,1.5!"]; NH [label="NH", pos="-3.5,0.5!"]; NH2 [label="NH₂", pos="-4.5,-0.5!"];

// Dummy nodes for ring structure R1 [pos="1.5,2.6!"]; R2 [pos="-1.5,2.6!"]; R3 [pos="-3,0!"]; R4 [pos="-1.5,-2.6!"]; R5 [pos="1.5,-2.6!"]; R6 [pos="3,0!"];

// Ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1 [style=invis]; // A better way to draw the ring node [shape=point, width=0]; p1 [pos="0,1.5!"]; p2 [pos="-1.3,0.75!"]; p3 [pos="-1.3,-0.75!"]; p4 [pos="0,-1.5!"]; p5 [pos="1.3,-0.75!"]; p6 [pos="1.3,0.75!"]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1; p1 [label=""]; p2 [label=""]; p3 [label=""]; p4 [label=""]; p5 [label=""]; p6 [label=""]; node [shape=plaintext]; L1 [label="C", pos="1.5,0.75!"]; L2 [label="C", pos="1.5,-0.75!"]; L3 [label="C", pos="-1.5,0.75!"]; L4 [label="C", pos="-1.5,-0.75!"]; L5 [label="C", pos="0,1.7!"]; L6 [label="C", pos="0,-1.7!"];

// Attach substituents to ring edge [len=1.5]; L2 -- B; L3 -- CO; CO -- NH; NH -- NH2;

// Add text labels caption [label="Figure 1: Structure of this compound", pos="0,-3.5!", fontsize=12]; }

Figure 1: Chemical Structure of this compound.

Section 2: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard assessment can be constructed by examining structurally related phenylboronic acids and considering the reactivity of the carbohydrazide functional group.

Derived Hazard Profile: Based on extensive data from analogous compounds, this compound should be handled as a substance that is:

  • A skin irritant.[4][5][6][7][8]

  • A serious eye irritant.[4][5][6][7][8][9]

  • Potentially harmful if swallowed.[4][6][10]

  • May cause respiratory tract irritation if inhaled as a dust.[4][5][6][7][8][9]

Potential Hazard GHS Classification (Inferred) Evidence from Analogous Compounds
Acute Toxicity, Oral Category 4Harmful if swallowed.[4][6][10]
Skin Irritation Category 2Causes skin irritation.[5][7][8]
Eye Irritation Category 2ACauses serious eye irritation.[5][7][8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4][5][7][8]

Causality Behind Hazards:

  • Phenylboronic Acid Moiety: The boronic acid group is Lewis acidic, meaning it can accept an electron pair. This property can lead to interactions with biological nucleophiles in the skin, eyes, and respiratory tract, causing irritation. Its ability to form reversible covalent bonds with diols is the basis for its utility in sensors but also contributes to its biological activity.[11]

  • Carbohydrazide Moiety: While the hydrazide (-CONHNH₂) is generally less reactive and toxic than free hydrazine (H₂NNH₂), it remains a reactive functional group capable of forming hydrazones.[12] Care should be taken to avoid conditions that could lead to hydrolysis or unwanted reactions.

Risk_Assessment_Logic A Analysis of Phenylboronic Acid Analogues C Skin Irritation (Cat 2) Eye Irritation (Cat 2A) Respiratory Irritation (Cat 3) Acute Oral Toxicity (Cat 4) A->C Identifies common hazards of PBA class B Analysis of Carbohydrazide Functional Group B->C Informs on specific reactivity hazards D Comprehensive Hazard Profile for This compound C->D Synthesizes data into a unified assessment E Development of Safe Handling Protocols (SOPs) D->E Dictates necessary precautions

Figure 2: Logical workflow for deriving the compound's hazard profile.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls and appropriate PPE is critical to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[5][9][13] Ensure the fume hood has adequate airflow.

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][9]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a self-validating system where each component protects against a known, identified hazard.

PPE Item Specification Justification for Use
Hand Protection Nitrile gloves (inspect before use).Protects against skin contact and irritation.[6][10] Proper removal technique must be used to avoid contaminating skin.[10]
Eye Protection Safety goggles with side-shields.Protects against dust particles and splashes, mitigating the risk of serious eye irritation.[5][6]
Skin/Body Protection Laboratory coat.Prevents contamination of personal clothing.[6][13]
Respiratory Protection Not required if handled within a fume hood.A NIOSH-approved respirator may be necessary if engineering controls fail or for large spills.[9]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][9][14]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][10][15]

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for mitigating risks during routine laboratory operations.

Experimental Protocol: Weighing and Dispensing

  • Preparation: Ensure the chemical fume hood is on and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weigh paper, secondary container) within the hood.

  • PPE: Don all required PPE as specified in Section 3.

  • Handling: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid compound onto weigh paper or into a tared vessel.

  • Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.[13][16] Avoid pouring the powder directly.

  • Sealing: Promptly and tightly close the main container after dispensing.[5][16]

  • Transport: Place the weighed sample in a sealed, labeled secondary container before removing it from the fume hood.

  • Cleanup: Clean any residual powder from the spatula and work surface using a damp wipe. Dispose of all contaminated materials (gloves, weigh paper, wipes) in a designated hazardous waste container.

Safe_Handling_Workflow start Start prep 1. Prepare Workspace (Fume Hood On) start->prep ppe 2. Don Appropriate PPE prep->ppe handle 3. Dispense Chemical (Minimize Dust) ppe->handle seal 4. Tightly Seal Containers handle->seal cleanup 5. Decontaminate & Dispose Waste seal->cleanup end End cleanup->end

Figure 3: Standard workflow for safely handling the solid compound.

Storage Conditions:

  • Location: Store in a cool, dry, and well-ventilated place.[5][16][17]

  • Container: Keep the container tightly closed to prevent moisture absorption and degradation.[5][13]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[14][17]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is crucial.

First-Aid Measures:

Exposure Route Procedure
Inhalation Immediately move the person to fresh air. If breathing is difficult, seek medical attention.[14][17]
Skin Contact Take off contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[14][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15]

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Protect: Wear full PPE, including respiratory protection if outside of a fume hood.[6][13]

  • Contain & Clean: Gently sweep or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste disposal.[16]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water or ethanol) and wipes, disposing of all cleaning materials as hazardous waste.

  • Report: Report the incident according to your institution's environmental health and safety protocols.

References

The Organic Chemist's Versatile Tool: An In-depth Guide to the Chemistry of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids and their derivatives have become indispensable reagents in modern organic chemistry, finding profound applications from the synthesis of complex natural products to the development of life-saving pharmaceuticals. Their unique combination of stability, reactivity, and functional group tolerance has established them as premier building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides a comprehensive overview of the core chemistry of arylboronic acids, detailing their synthesis, fundamental properties, and key applications. It aims to equip researchers with both theoretical understanding and practical, field-proven insights to effectively harness the power of these versatile molecules in their synthetic endeavors.

Introduction: The Rise of a Synthetic Powerhouse

The journey of arylboronic acids from chemical curiosities to central players in synthesis is a testament to their remarkable utility. Characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring, these compounds possess a unique set of properties stemming from the electron-deficient nature of the boron atom.[2] This Lewis acidity allows them to engage in a variety of transformations, yet they are generally stable to air and moisture, simplifying handling and storage.[1][2]

Their prominence surged with the development of palladium-catalyzed cross-coupling reactions, which revolutionized the formation of carbon-carbon bonds.[2][4] The Suzuki-Miyaura reaction, in particular, leverages the mild reaction conditions and broad functional group compatibility of arylboronic acids, making it a favored method for constructing biaryl and heteroaryl structures common in pharmaceuticals and advanced materials.[1][5][6]

Synthesis of Arylboronic Acids: Crafting the Building Blocks

The accessibility of arylboronic acids is a key factor in their widespread use. Several robust synthetic methods exist, ranging from classical organometallic approaches to modern catalytic C-H borylation techniques.

Classical Synthesis: Organometallic Precursors

The most traditional route to arylboronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[7][8][9]

  • Causality: This method relies on the high nucleophilicity of the organometallic reagent to attack the electrophilic boron atom of the borate ester. The choice between a Grignard or organolithium reagent is often dictated by the functional groups present on the aryl halide precursor; organolithium reagents are generally more reactive but less tolerant of sensitive functionalities. The low reaction temperatures (e.g., -78 °C) are critical to prevent side reactions, such as multiple additions of the organometallic reagent to the boron center.

Workflow for Classical Arylboronic Acid Synthesis

A Aryl Halide (Ar-X) B Mg or n-BuLi (Organometallic Formation) A->B 1. C Organometallic Reagent (Ar-MgX or Ar-Li) B->C E Boronate Ester [Ar-B(OR)2] C->E 2. Quench    D Trialkyl Borate [B(OR)3] Low Temperature (-78 °C) G Arylboronic Acid [Ar-B(OH)2] E->G 3. Workup F Aqueous Acid (Hydrolysis)

Caption: General workflow for synthesizing arylboronic acids via organometallic reagents.

Modern Catalytic Methods: The Miyaura Borylation

A significant advancement in the synthesis of boronic acid derivatives is the palladium-catalyzed Miyaura borylation reaction.[10][11][12] This method couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester, which can be easily hydrolyzed to the corresponding boronic acid if needed.[10][11][12]

  • Expertise: The Miyaura borylation offers superior functional group tolerance compared to classical methods, avoiding the need for highly reactive and often incompatible organometallic intermediates.[10] The choice of base is crucial; a weak base like potassium acetate (KOAc) is typically used.[11] This is because a strong base could promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide, reducing the yield of the desired product.[10][11]

Purification Strategies

Purifying crude arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the boronic acid and impurities in a solvent system.Scalable, effective for crystalline solids.Finding a suitable solvent can be difficult; may not remove closely related impurities.[13][14]
Acid/Base Extraction Conversion of the acidic boronic acid to its water-soluble boronate salt with a base, allowing separation from neutral organic impurities.Good for removing non-acidic impurities.Can be inefficient; risk of protodeboronation at high pH.[15]
Derivatization Reversible formation of a stable, crystalline derivative (e.g., with diethanolamine) for purification, followed by release of the pure boronic acid.Can be highly effective for difficult purifications.[14][16]Adds extra steps to the synthesis.
Chromatography Separation based on polarity on a stationary phase (e.g., silica gel).Generally applicable.Can be problematic due to the acidity of silica gel, which can cause streaking and decomposition.[13][17] Using neutral alumina or specially treated silica can mitigate these issues.[13]

Key Reactions and Applications

The utility of arylboronic acids is showcased in a wide array of powerful chemical transformations.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application of arylboronic acids is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a C-C bond between the aryl group of the boronic acid and an organohalide or triflate.[1][3][5][18] This reaction is a workhorse in pharmaceutical synthesis due to its mild conditions and exceptional reliability.[1][2][6]

The Catalytic Cycle of Suzuki-Miyaura Coupling The mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[19]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate.[18][19]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the aryl group (Ar²) to the Pd(II) complex.[19][20]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[18][19]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (+ Ar¹-X) pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_halide->pd2_biaryl Transmetalation (+ Ar²B(OH)₂ / Base) product Ar¹-Ar² pd2_biaryl->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: Forging C-Heteroatom Bonds

Beyond C-C bonds, arylboronic acids are crucial for forming C-N and C-O bonds via the Chan-Lam (or Chan-Evans-Lam) coupling reaction.[21][22][23] This copper-catalyzed reaction couples arylboronic acids with amines, alcohols, or phenols.[22][23]

  • Field Insight: A key advantage of the Chan-Lam coupling is its operational simplicity; it often proceeds at room temperature and is tolerant of air and moisture, unlike many palladium-catalyzed C-N/C-O coupling reactions (e.g., Buchwald-Hartwig amination), which require inert atmospheres.[22][23]

Applications in Medicinal Chemistry and Drug Development

The impact of arylboronic acids on drug development is profound, serving both as key building blocks and as pharmacologically active agents themselves.

  • Synthetic Intermediates: The Suzuki-Miyaura reaction is one of the most frequently used reactions in medicinal chemistry for synthesizing complex molecules, enabling the rapid creation of libraries of compounds for structure-activity relationship (SAR) studies.[2][4]

  • Boron-Containing Drugs: The boron atom itself can be a critical part of a pharmacophore. The drug Bortezomib (Velcade®) , a dipeptidyl boronic acid, is a prime example.[24][25] It functions as a potent and reversible inhibitor of the 26S proteasome, a cellular complex that degrades proteins.[25][26][27] By inhibiting the proteasome, Bortezomib disrupts protein homeostasis in cancer cells, leading to programmed cell death (apoptosis).[26][28] This mechanism is particularly effective in treating multiple myeloma and mantle cell lymphoma.[24]

Arylboronic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their use in chemical sensors, particularly for carbohydrates like glucose.[29][30]

  • Mechanism of Sensing: A fluorescent reporter molecule (fluorophore) is attached to the arylboronic acid. In its free state, the sensor may have its fluorescence quenched. Upon binding to a diol (like glucose), a cyclic boronate ester is formed.[30] This binding event alters the electronic properties of the boron center, which in turn modulates the fluorescence of the attached reporter, leading to a detectable "turn-on" or "turn-off" signal that correlates with the analyte concentration.[31] This principle is being actively researched for developing continuous glucose monitors for diabetes management.[30]

Stability and Handling: Navigating the Challenges

Despite their general stability, arylboronic acids are susceptible to certain degradation pathways that researchers must be aware of.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of the desired functionality.[32] The reaction is highly dependent on pH, with the rate often increasing in both strongly acidic and strongly basic conditions.[20][32] For many arylboronic acids, electron-rich and sterically hindered systems are particularly prone to this decomposition pathway.[33]

  • Boroxine Formation: In the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible upon the addition of water. While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate characterization and stoichiometry calculations.

Conclusion and Future Outlook

Arylboronic acids have cemented their status as one of the most versatile and powerful classes of reagents in the synthetic chemist's toolbox. Their central role in C-C and C-heteroatom bond formation, coupled with their growing importance in medicinal chemistry and materials science, ensures their continued relevance.[9][34] Future research will likely focus on developing even more robust and selective borylation methods, expanding the scope of their applications in asymmetric synthesis, and designing novel boronic acid-based therapeutics and advanced functional materials. A deep understanding of their synthesis, reactivity, and handling is essential for any scientist aiming to innovate in the molecular sciences.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a comprehensive technical overview and detailed protocols for the application of (4-(Hydrazinecarbonyl)phenyl)boronic acid in the synthesis of biaryl hydrazides. These structural motifs are of significant interest in medicinal chemistry and drug development, frequently appearing in a wide range of biologically active compounds.[2][3] We will delve into the reaction mechanism, address the unique challenges posed by the hydrazinecarbonyl moiety, present a robust experimental protocol, and offer a systematic guide to troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Mechanistic Foundations of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate, into which the C-X bond of the electrophile has been inserted.[5] The reactivity of the halide is typically I > Br > Cl.[6]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species ([Ar²-B(OH)₃]⁻).[7] This boronate then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle

Critical Considerations for Using this compound

While the Suzuki-Miyaura coupling is highly versatile, substrates containing certain functional groups require special consideration. The hydrazinecarbonyl moiety presents a unique challenge due to the presence of lone-pair-bearing nitrogen atoms.

  • Potential for Catalyst Inhibition: The nitrogen atoms of the hydrazide group can act as ligands, coordinating to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, preventing the catalytic cycle from proceeding efficiently.[8] This is a known issue with nitrogen-containing heterocycles and other Lewis basic functional groups.

  • Reagent Stability and Side Reactions: Boronic acids are susceptible to degradation, most commonly through protodeboronation, where the C-B bond is cleaved by a proton source (like water) to return the corresponding arene.[9][10] While the hydrazide group is generally stable under typical Suzuki conditions, its basicity could influence the reaction environment.

  • Recommended Strategy: Hydrazide Protection: To mitigate catalyst inhibition, a protection strategy for the hydrazinecarbonyl group is highly recommended. The use of a tert-butoxycarbonyl (Boc) protecting group is an effective approach.[11] The Boc group reduces the Lewis basicity of the nitrogen atoms, preventing their coordination to the palladium catalyst. This protection can be performed in a separate step or, in some cases, in situ. The resulting Boc-protected boronic acid is often more stable and provides more consistent results in the coupling reaction.

High-Fidelity Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with (4-(N'-Boc-hydrazinecarbonyl)phenyl)boronic acid.

Reagents and Materials
ReagentFormulaMW ( g/mol )MolarityAmountEquivalentsNotes
Aryl Bromide (Ar-Br)VariesVaries-1.0 mmol1.0Substrate. Ensure high purity.
(4-(N'-Boc-hydrazinecarbonyl)phenyl)boronic acidC₁₂H₁₇BN₂O₅280.09-336 mg1.2The boronic acid partner.
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.64-41 mg0.05 (5 mol%)Palladium precatalyst. Robust and reliable.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 M1.5 mL3.0Base. Prepare fresh in degassed water.
1,4-DioxaneC₄H₈O₂88.11-8 mL-Anhydrous, reaction solvent.
Degassed WaterH₂O18.02-2 mL-Co-solvent for the base.
Step-by-Step Methodology
  • Reaction Setup: Place a magnetic stir bar into a 25 mL flame-dried Schlenk flask. Seal the flask with a rubber septum.

  • Addition of Solids: Under a positive pressure of argon or nitrogen, add the aryl bromide (1.0 mmol), (4-(N'-Boc-hydrazinecarbonyl)phenyl)boronic acid (1.2 equiv, 336 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg) to the flask.

  • Inert Atmosphere: Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[12]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) via syringe. Stir the mixture to form a suspension.

  • Degassing: Sparge the suspension with a gentle stream of argon gas for 10-15 minutes to remove any dissolved oxygen.[9]

  • Base Addition: Add the 2.0 M solution of K₂CO₃ in degassed water (1.5 mL, 3.0 equiv) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously overnight (12-16 hours).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. The disappearance of the aryl bromide starting material is a key indicator of reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl N'-Boc-hydrazide product.

  • Deprotection (If Required): The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final biaryl hydrazide.

Experimental_Workflow

Optimization: Screening of Reaction Components

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, often relies on careful selection of the catalyst, base, and solvent. If the standard protocol yields suboptimal results, a systematic screening of these components is advised.

ComponentOptions & Rationale
Palladium Catalyst / Ligand Pd(PPh₃)₄: A classic, often effective for simple aryl bromides/iodides.[13] Pd(dppf)Cl₂: Excellent for a broad range of substrates, including some heteroaryls; offers good thermal stability.[12] Buchwald Precatalysts (e.g., SPhos-G3, XPhos-G3): Highly active catalysts that use bulky, electron-rich phosphine ligands. Often successful for less reactive aryl chlorides or sterically hindered substrates.[9][14]
Base K₂CO₃ (Potassium Carbonate): A common, effective, and inexpensive base.[15] K₃PO₄ (Potassium Phosphate): A stronger base, often beneficial for less reactive boronic acids or aryl chlorides.[8] Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, known to accelerate reductive elimination.[15] KF (Potassium Fluoride): A milder base that can be used when base-sensitive functional groups (like esters) are present.[16]
Solvent System Dioxane/Water: A standard and highly effective mixture for many Suzuki couplings.[15] Toluene/Water: Another common biphasic system. DMF or Acetonitrile/Water: Polar aprotic solvents that can be useful if starting material solubility is an issue.[16] Methanol: Can be an effective solvent, sometimes avoiding the need for an aqueous phase.[16]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides systematic solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) source may have degraded, or the Pd(II) precatalyst was not efficiently reduced to active Pd(0).[9] 2. Poor Reagent Quality: The boronic acid may have undergone protodeboronation or formed unreactive boroxine trimers.[9] 3. Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.[5]1. Use a fresh bottle of catalyst or a modern, air-stable precatalyst (e.g., Buchwald G3/G4). Test the catalyst on a known, reliable reaction.[9] 2. Check boronic acid purity by NMR. Consider using more stable boronic esters (e.g., pinacol esters).[9] 3. Ensure the reaction mixture and solvents are rigorously degassed using multiple vacuum/argon cycles and/or sparging.[9]
Significant Side Products 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and Pd(II).[17] 2. Protodeboronation: The C-B bond of the boronic acid is cleaved, resulting in the formation of benzohydrazide. This is exacerbated by high temperatures and extended reaction times.[9][10]1. Rigorous degassing is the best prevention. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help minimize this side reaction.[9] 2. Use milder conditions (lower temperature, shorter reaction time). Consider using a more stable boronic ester or a slow-release strategy if protodeboronation is severe.[10]
Reaction Stalls 1. Catalyst Deactivation: The hydrazide moiety (if unprotected) may be inhibiting the catalyst over time.[8] 2. Insolubility: One of the starting materials or intermediates may be precipitating from the solution.1. If not already doing so, implement the Boc-protection strategy for the hydrazide. 2. Try a different solvent system that offers better solubility for all components, such as DMF or NMP.[16]

References

Leveraging (4-Hydrazinecarbonyl)phenyl)boronic acid for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Senior Application Scientist Commentary: Welcome to this in-depth guide on the applications of (4-Hydrazinecarbonyl)phenyl)boronic acid (HCPB). This remarkable bifunctional linker has emerged as a powerful tool in bioconjugation, offering a unique dual-mode of action that enables the creation of sophisticated biomolecular constructs. Its hydrazinecarbonyl group provides a reactive handle for carbonyl-containing molecules, while the phenylboronic acid moiety allows for reversible covalent bonding with diols. This guide is designed for researchers and drug development professionals, providing not only detailed protocols but also the underlying scientific principles to empower you to innovate and troubleshoot effectively. We will explore how to harness HCPB for applications ranging from targeted drug delivery to glycoprotein labeling, with a focus on practical, field-proven insights.

Principle of the Technology: Dual-Mode Reactivity

(4-Hydrazinecarbonyl)phenyl)boronic acid is a hetero-bifunctional linker. Its utility stems from two distinct chemical functionalities integrated into a single molecule: a hydrazide group and a boronic acid group. This dual nature allows for a two-stage or simultaneous conjugation approach to link different molecular entities.

Hydrazone Bond Formation

The hydrazide moiety (-C(=O)NHNH2) reacts chemoselectively with aldehydes or ketones to form a stable hydrazone bond (-C(=O)NHN=CR1R2). This reaction is a cornerstone of bioconjugation due to its high specificity and the ability to proceed under mild, aqueous conditions suitable for sensitive biomolecules.[1]

  • Mechanism: The reaction proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the hydrazone.[2][3]

  • pH Dependence: The optimal pH for hydrazone formation is typically around 4.5.[2] However, the reaction can proceed at physiological pH, albeit at a slower rate.[1][2] This pH sensitivity can be exploited; the hydrazone bond is relatively stable at neutral pH but can be reversible under acidic conditions, a feature useful for drug release in the acidic environment of endosomes or lysosomes.[1][4]

Boronate Ester Formation

The boronic acid group (-B(OH)2) has the unique ability to form reversible covalent esters with molecules containing cis-1,2 or -1,3 diols. This is particularly relevant for targeting the carbohydrate moieties (glycans) found on glycoproteins, such as antibodies.

  • Mechanism: Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is more reactive towards diols. The reaction rate increases as the pH approaches the pKa of the boronic acid, facilitating the formation of the more reactive boronate anion.[5]

  • pH Dependence: The stability of boronate esters is pH-dependent. They are most stable at pH values above the pKa of the boronic acid (typically > 8) and tend to dissociate at lower pH.[6] This provides another mechanism for pH-controlled release or capture.

The interplay of these two functionalities makes HCPB a versatile linker for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), where a drug (often containing a carbonyl group) can be linked to the linker via a hydrazone bond, and the entire construct can then be targeted to the glycan portion of an antibody.[7][8]

View DOT Script: Dual-Reactivity Mechanism

Dual_Reactivity_Mechanism cluster_reactants Reactants cluster_conjugation Conjugation Steps HCPB (4-(Hydrazinecarbonyl)phenyl)boronic acid Hydrazide -C(=O)NHNH₂ Boronic Acid -B(OH)₂ Intermediate {Payload-Linker Intermediate |  Hydrazone Bond Formed} HCPB:f1->Intermediate Reacts with Aldehyde/Ketone (pH ~4.5-7.4) Final_Conjugate {Final Bioconjugate |  Payload-Linker-Biomolecule} HCPB:f2->Final_Conjugate Alternative Path: Direct Diol Binding Payload {Payload |  e.g., Drug with Aldehyde/Ketone -CHO} Payload->Intermediate Biomolecule {Biomolecule |  e.g., Glycoprotein/Antibody with cis-Diol} Biomolecule->Final_Conjugate Intermediate->Final_Conjugate Reacts with cis-Diol (pH > pKa of Boronic Acid)

Diagram 1: The dual-reactivity mechanism of HCPB.

Applications in Bioconjugation

The unique properties of HCPB enable several advanced applications in research and therapeutic development.

  • Antibody-Drug Conjugates (ADCs): HCPB can be used to create site-specific ADCs.[9] By oxidizing the carbohydrate chains in the Fc region of an antibody to generate aldehyde groups, a drug-HCPB construct can be attached via a hydrazone bond, leaving the antigen-binding sites untouched.[10][11]

  • Glycoprotein Labeling and Analysis: The boronic acid moiety allows for the specific labeling, purification, or immobilization of glycoproteins for analytical or diagnostic purposes.[12]

  • pH-Sensitive Drug Delivery Systems: The pH-dependent stability of both the hydrazone and boronate ester linkages can be exploited to design drug delivery systems that release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes.[13]

  • Biosensor Development: Immobilizing enzymes or antibodies onto sensor surfaces via HCPB can be achieved by leveraging either of its reactive ends, creating stable and oriented biorecognition layers.

Detailed Protocols

Note on Reagents: All buffers should be prepared with high-purity water and filtered. Store reagents as recommended by the manufacturer. HCPB should be stored desiccated and protected from light.

Protocol 1: Site-Specific Generation of Aldehyde Groups on an IgG Antibody

Rationale: This protocol uses sodium periodate (NaIO₄) to gently oxidize the cis-diol groups within the carbohydrate moieties of the antibody's Fc region, creating reactive aldehyde groups.[14] Controlling the reaction conditions (time, temperature, periodate concentration) is crucial to prevent unwanted oxidation of amino acid residues like methionine, tryptophan, or cysteine and to control the number of aldehyde sites generated.[11]

Materials:

  • IgG Antibody (e.g., Trastuzumab, Rabbit IgG) at 5-10 mg/mL

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Sodium Periodate (NaIO₄) stock solution: 100 mM in dH₂O (prepare fresh)

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or similar size-exclusion chromatography setup.

Procedure:

  • Buffer Exchange: Equilibrate the antibody into the Oxidation Buffer using a desalting column. Adjust the final concentration to 5-10 mg/mL.

  • Oxidation Reaction:

    • Protect the reaction from light.

    • Add the 100 mM NaIO₄ stock solution to the antibody solution to achieve a final concentration of 10-15 mM.

    • Incubate for 30 minutes on ice or at 4°C.

    • Note: Incubation time can be varied (15-60 min) to modulate the degree of oxidation.[11] Longer times or higher temperatures can lead to over-oxidation and potential loss of antibody activity.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-30 mM. Incubate for 10-15 minutes on ice. This will consume any excess periodate.

  • Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column pre-equilibrated with your chosen conjugation buffer (see Protocol 2). The resulting aldehyde-activated antibody should be used immediately for conjugation.

Protocol 2: Conjugation of a Carbonyl-Containing Payload to Oxidized Antibody via HCPB

Rationale: This protocol describes the two-step conjugation. First, the payload (e.g., a drug with a ketone) is reacted with the hydrazide end of HCPB. Second, the resulting Payload-HCPB intermediate is conjugated to the aldehyde-activated antibody. This is often done as a one-pot reaction for simplicity. The reaction pH is a compromise; hydrazone formation is favored at a slightly acidic pH, while boronate ester formation is favored at a higher pH. A pH around 6.5-7.4 is often a good starting point.

Materials:

  • Aldehyde-Activated Antibody (from Protocol 1)

  • (4-Hydrazinecarbonyl)phenyl)boronic acid (HCPB)

  • Carbonyl-containing payload (e.g., a cytotoxic drug)

  • Conjugation Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.5

  • Anhydrous DMSO for dissolving payload and HCPB

  • Purification supplies (e.g., SEC column, dialysis cassettes)

Procedure:

  • Prepare Reagents:

    • Dissolve the carbonyl-payload and HCPB in a minimal amount of anhydrous DMSO to prepare concentrated stock solutions (e.g., 10-20 mM).

    • Note: The order of addition can be critical. Pre-reacting the payload with HCPB can sometimes be beneficial, but a one-pot reaction often works well.

  • Conjugation Reaction:

    • To the purified, aldehyde-activated antibody in Conjugation Buffer, add the HCPB stock solution to achieve a 20- to 50-fold molar excess over the antibody.

    • Immediately after, add the payload stock solution to achieve a molar excess equivalent to or slightly higher than the HCPB. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Purification:

    • Remove unreacted payload and linker by extensive dialysis against PBS, pH 7.4, or by using size-exclusion chromatography (SEC).

    • The purified conjugate should be sterile-filtered and stored at 4°C. For long-term storage, add stabilizers like BSA or store at -20°C or -80°C.[15]

View DOT Script: Experimental Workflow

Experimental_Workflow start Start: IgG Antibody buffer_exchange 1. Buffer Exchange (Oxidation Buffer, pH 5.5) start->buffer_exchange oxidation 2. Periodate Oxidation (NaIO₄, on ice, 30 min) buffer_exchange->oxidation quench 3. Quench Reaction (Glycerol) oxidation->quench purify1 4. Desalting (Remove excess periodate) quench->purify1 conjugation 5. Conjugation Reaction (Add HCPB + Payload, pH 6.5, 2-4h RT) purify1->conjugation purify2 6. Final Purification (SEC or Dialysis) conjugation->purify2 characterization 7. Characterization (SDS-PAGE, MS, UV-Vis) purify2->characterization end Final ADC Product characterization->end

References

Application Notes & Protocols: The Strategic Use of (4-(Hydrazinecarbonyl)phenyl)boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a bifunctional reagent of increasing importance in medicinal chemistry and drug development. Its unique architecture, featuring a nucleophilic hydrazinecarbonyl group and a versatile phenylboronic acid moiety, offers a powerful toolkit for researchers. This document provides an in-depth guide to its core chemical principles, strategic applications, and detailed experimental protocols. We will explore its utility in constructing complex bioconjugates like Antibody-Drug Conjugates (ADCs), developing targeted drug delivery systems, and its role as a key building block in synthetic chemistry. The protocols herein are designed to be self-validating, with explanations grounded in established chemical mechanisms to ensure reproducibility and success.

Introduction: A Molecule of Duality and Purpose

In the landscape of medicinal chemistry, molecules that offer multiple, distinct functionalities are invaluable. This compound, and its common pinacol ester protected form, is a prime example of such a reagent.[1][2] It possesses two chemically orthogonal functional groups poised for distinct and powerful transformations:

  • The Phenylboronic Acid (PBA) Moiety: This group is renowned for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[3][4] This interaction is particularly relevant for targeting cell surface glycans, which are often overexpressed on cancer cells.[4][5] Furthermore, the boronic acid group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, where it forms a stable complex with the N-terminal threonine of the proteasome's active site.[4][6]

  • The Hydrazinecarbonyl (Acylhydrazide) Moiety: This group serves as an excellent α-effect nucleophile, reacting chemoselectively with aldehydes and ketones to form stable hydrazone linkages.[7] This "click-like" reaction, known as hydrazone ligation, is a cornerstone of bioconjugation, prized for its high yield, specificity, and ability to proceed under mild, physiological conditions.[8][9]

This duality makes this compound a strategic linker and building block, enabling the elegant connection of different molecular entities or the introduction of a biologically active boronic acid group onto a larger scaffold.

Core Chemical Principles and Strategic Advantages

Understanding the reactivity of each functional group is critical to harnessing the molecule's full potential.

The Phenylboronic Acid: A Versatile Pharmacophore and Targeting Ligand

Boronic acids have emerged from being primarily synthetic intermediates (e.g., in Suzuki-Miyaura cross-coupling) to becoming central players in drug design.[4][10][11]

  • Reversible Covalent Targeting: The boron atom in a boronic acid is Lewis acidic and can reversibly form cyclic boronate esters with diols.[3][12] This property is exploited for targeting sialic acid-rich glycoproteins on cancer cell surfaces, enhancing the localization of therapeutics.[5][13]

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog, covalently binding to catalytic residues like serine or threonine in enzyme active sites.[4][14] This mechanism is the basis for the anticancer activity of bortezomib.[6]

  • Modulation of Physicochemical Properties: Introducing a boronic acid can improve a drug candidate's properties, such as bioavailability, by reducing first-pass metabolism.[4]

The Hydrazinecarbonyl Group: A Bioorthogonal Handle

Hydrazone ligation is a robust method for creating stable bioconjugates.[7][8]

  • Chemoselectivity: The reaction is highly specific for aldehydes and ketones, avoiding cross-reactivity with other functional groups abundant in biological systems, such as amines and thiols.

  • Favorable Kinetics: While traditionally requiring acidic conditions (pH ~4.5) for optimal rates, aniline catalysis can significantly accelerate the reaction at neutral pH, making it more amenable to sensitive biological samples.[7][9]

  • Linkage Stability: The resulting hydrazone bond is generally stable under physiological conditions, ensuring the integrity of the final conjugate.[9] However, its stability can be tuned by the electronic nature of the aldehyde component, offering possibilities for designing cleavable linkers.

G cluster_0 Core Reactants cluster_1 Reaction cluster_2 Product Reagent This compound Process Hydrazone Ligation (pH 4.5-7.0, Aniline catalyst) Reagent->Process Nucleophilic Attack Target Biomolecule with Aldehyde/Ketone (R-CHO) Target->Process Product Stable Hydrazone-Linked Bioconjugate Process->Product Forms C=N bond + H₂O

Fig 1. General scheme of hydrazone ligation.

Key Applications in Medicinal Chemistry

The unique properties of this compound enable its use in several cutting-edge areas of drug development.

Antibody-Drug Conjugates (ADCs) and Targeted Delivery

In ADC construction, a potent cytotoxic payload is linked to a monoclonal antibody (mAb) that targets a tumor-specific antigen. This compound can be used to synthesize linkers or payloads for this purpose.

A payload containing an aldehyde can be conjugated to an antibody functionalized with the hydrazinecarbonyl moiety of the reagent. Alternatively, a drug can be modified with the hydrazinecarbonyl group, which is then ligated to an aldehyde-functionalized antibody. The boronic acid can serve either as part of the payload itself or as a targeting moiety to enhance cell uptake through interaction with cell surface glycans.[12]

cluster_0 Component Preparation cluster_1 Conjugation cluster_2 Final Product mAb Antibody (mAb) Engineered with Aldehyde Site Ligation Hydrazone Ligation mAb->Ligation LinkerPayload Drug-Linker Synthesis using This compound LinkerPayload->Ligation ADC Homogeneous ADC mAb linked to Drug via Hydrazone-Boronic Acid Linker Ligation->ADC

Fig 2. Workflow for ADC synthesis.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[15] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[16]

This compound is an ideal scaffold for synthesizing the linker component. The hydrazinecarbonyl group can be used to attach one of the ligands, while the phenylboronic acid can be functionalized via Suzuki-Miyaura coupling to attach the other ligand, offering modularity and synthetic flexibility in PROTAC design.[1][17]

Synthesis of Bioactive Heterocycles

The reagent serves as a versatile starting material for creating more complex molecules.[1] For instance, the hydrazine can react with β-diketones to form pyrazoles, while the boronic acid remains available for subsequent cross-coupling reactions, allowing for the rapid construction of diverse chemical libraries for screening.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All work should be performed in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: General Hydrazone Ligation to an Aldehyde-Containing Protein

This protocol describes the conjugation of this compound pinacol ester to a protein that has been functionalized to contain an aromatic aldehyde.

Materials:

  • Aldehyde-functionalized protein (e.g., at 1-5 mg/mL)

  • This compound pinacol ester (CAS: 276694-16-7)[2]

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Aniline (ACS grade or higher)

  • Anhydrous Dimethylformamide (DMF)

  • PD-10 Desalting Columns (or equivalent size-exclusion chromatography system)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound pinacol ester in anhydrous DMF. Causality: DMF is used to dissolve the hydrophobic reagent before its addition to the aqueous protein solution, preventing precipitation.

    • Prepare a 2 M stock solution of aniline in DMF. This will be used as a catalyst. Causality: Aniline acts as a nucleophilic catalyst, forming a transient Schiff base with the aldehyde that is more reactive towards the hydrazine, thereby accelerating the reaction rate at neutral pH.[9]

  • Protein Preparation:

    • Exchange the aldehyde-functionalized protein into the Conjugation Buffer using a PD-10 desalting column according to the manufacturer's protocol.

    • Determine the protein concentration using a suitable method (e.g., BCA assay or A280 measurement).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Add the stock solution of this compound pinacol ester to achieve a final 20- to 50-fold molar excess over the protein. Gently mix. Causality: A molar excess of the reagent drives the reaction equilibrium towards product formation, ensuring high conjugation efficiency.

    • Add the aniline stock solution to a final concentration of 100 mM.

    • Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle shaking. The reaction can be monitored by LC-MS if desired.

  • Purification:

    • Remove the excess, unreacted boronic acid reagent and aniline catalyst by passing the reaction mixture through a PD-10 desalting column, eluting with a storage-compatible buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm successful conjugation and determine the final conjugate-to-protein ratio using Mass Spectrometry (e.g., ESI-MS). The mass of the conjugate should increase by the mass of the added moiety.

    • Analyze the purity of the conjugate by SDS-PAGE and HPLC.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Linker Elaboration

This protocol outlines a general procedure for using the boronic acid (or its pinacol ester) in a palladium-catalyzed cross-coupling reaction to extend a molecular scaffold.

Materials:

  • This compound pinacol ester

  • Aryl halide (Ar-X, where X = Br, I)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add this compound pinacol ester (1.0 eq), the aryl halide (1.1 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen prevents catalyst degradation and ensures catalytic activity.

  • Addition of Catalyst and Solvent:

    • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the degassed solvent. Causality: Using degassed solvents further minimizes the presence of dissolved oxygen.

  • Reaction:

    • Heat the mixture to 80-100°C and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Characterization

PropertyValueSource
Compound Name This compound[18]
CAS Number 850567-95-2[18]
Molecular Formula C₇H₉BN₂O₃-
Molecular Weight 179.97 g/mol -
Pinacol Ester Name 4-(Hydrazinecarbonyl)phenylboronic acid, pinacol ester[2][19]
Pinacol Ester CAS 276694-16-7[2][19]
Pinacol Ester Formula C₁₃H₁₉BN₂O₃[2]
Pinacol Ester MW 262.11 g/mol [2]
Appearance Typically a white to off-white solid[19]

Stability Considerations: While generally stable, boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).[20] The pinacol ester form offers greater stability for storage and during reactions where the free boronic acid is not required. The hydrazinecarbonyl group is also susceptible to oxidation, so storage under an inert atmosphere is recommended for long-term stability.[9]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic tool that bridges the worlds of synthetic chemistry, bioconjugation, and targeted therapeutics. Its dual functionality allows for the rational design and construction of sophisticated molecular architectures, from ADCs and PROTACs to targeted imaging agents. As our understanding of disease biology deepens, the demand for precise and versatile chemical tools will only grow. The principles and protocols outlined here provide a foundation for researchers to creatively apply this powerful molecule to solve the next generation of challenges in medicinal chemistry.

References

The Versatility of (4-(Hydrazinecarbonyl)phenyl)boronic Acid: A Bifunctional Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and drug discovery, the demand for versatile building blocks that enable rapid and efficient molecular diversification is paramount. (4-(Hydrazinecarbonyl)phenyl)boronic acid emerges as a powerful bifunctional reagent, uniquely integrating the reactivity of an arylboronic acid with the nucleophilic character of a hydrazinecarbonyl moiety. This strategic combination unlocks a diverse array of synthetic possibilities, from the construction of complex biaryl systems to the assembly of novel heterocyclic scaffolds and bioconjugates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.

Physicochemical Properties and Handling

This compound is a white to off-white solid. Like many boronic acids, it is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer). It is advisable to store the compound under an inert atmosphere at low temperatures (2-8 °C) to minimize degradation. For reactions sensitive to water, freshly dried reagent or its pinacol ester derivative is recommended.

Table 1: Physicochemical Data

PropertyValue
Molecular Formula C₇H₉BN₂O₃
Molecular Weight 179.97 g/mol
CAS Number 850567-95-2
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMSO and methanol; sparingly soluble in water.

Synthetic Applications and Protocols

The dual functionality of this compound allows for its participation in a variety of cornerstone reactions in organic synthesis. The boronic acid moiety is a classic participant in palladium-catalyzed cross-coupling reactions, while the hydrazinecarbonyl group can engage in cyclocondensation and conjugation chemistries.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The boronic acid functionality of this compound readily participates in this transformation, allowing for the introduction of the hydrazinecarbonylphenyl motif onto a variety of aromatic and heteroaromatic systems. This is particularly valuable in medicinal chemistry for the generation of compound libraries with diverse substitution patterns.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura A This compound H Biaryl Product A->H B Aryl/Heteroaryl Halide (Ar-X) B->H C Pd Catalyst (e.g., Pd(PPh₃)₄) C->H D Base (e.g., K₂CO₃, Cs₂CO₃) D->H E Solvent (e.g., Dioxane/H₂O) E->H F Inert Atmosphere (N₂ or Ar) F->H G Heat (e.g., 80-100 °C) G->H

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Synthesis of Heterocycles: The Pyridazinone Scaffold

The hydrazinecarbonyl moiety serves as a versatile handle for the construction of nitrogen-containing heterocycles. A prominent application is the synthesis of pyridazinones through cyclocondensation with 1,3-dicarbonyl compounds or their equivalents, such as γ-keto acids.[2] Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[3]

Diagram 2: Pyridazinone Synthesis via Cyclocondensation

Pyridazinone_Synthesis cluster_conditions Reaction Conditions A This compound E Intermediate Hydrazone A->E B γ-Keto Acid or Ester B->E C Solvent (e.g., Ethanol, Acetic Acid) C->E D Heat (Reflux) D->E F Pyridazinone Product E->F Intramolecular Cyclization

Caption: Pathway for pyridazinone synthesis from this compound.

Protocol 2: Synthesis of a 6-Aryl-2-(4-(dihydroxyboryl)phenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a pyridazinone derivative from this compound and a γ-keto acid.

Materials:

  • This compound (1.0 equiv)

  • A suitable γ-keto acid (e.g., 4-oxo-4-phenylbutanoic acid) (1.0 equiv)

  • Ethanol or glacial acetic acid

  • Hydrazine hydrate (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the γ-keto acid in ethanol.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pyridazinone derivative.

Chan-Lam N-Arylation

The Chan-Lam coupling provides a powerful method for the formation of C-N bonds, typically involving a copper catalyst.[4] The hydrazinecarbonyl moiety of this compound can potentially act as the nitrogen nucleophile in this reaction, allowing for the synthesis of N-aryl hydrazides. This application is less common but represents an intriguing possibility for creating novel scaffolds.

Protocol 3: Exploratory Procedure for Chan-Lam N-Arylation

This is an exploratory protocol as the reactivity of the hydrazinecarbonyl group in Chan-Lam coupling is not extensively documented. Optimization will likely be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol

  • Molecular sieves (optional)

Procedure:

  • To a reaction vial, add this compound, the arylboronic acid, and copper(II) acetate.

  • Add the solvent and then the pyridine.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction for the formation of the N-aryl hydrazide product by LC-MS.

  • If the reaction proceeds, work-up would involve filtration to remove the copper catalyst, followed by standard extractive procedures and chromatographic purification.

Petasis Borono-Mannich Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids or other amine derivatives.[5] In the context of this compound, the hydrazinecarbonyl moiety could serve as the amine component, reacting with an aldehyde and a vinyl- or aryl-boronic acid to generate substituted hydrazides.

Applications in Bioconjugation and Medicinal Chemistry

The dual functionality of this compound makes it an attractive linker for bioconjugation. The boronic acid can form reversible covalent bonds with diols, a feature widely exploited for targeting and sensing carbohydrates on cell surfaces or glycoproteins.[6] Concurrently, the hydrazinecarbonyl group can react with aldehydes or ketones on biomolecules to form stable hydrazone linkages. This orthogonal reactivity allows for the development of sophisticated bioconjugation strategies.[7]

Characterization Data (Exemplary)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.5-10.5 (br s, 1H, -NH-), δ 8.0-8.5 (br s, 2H, -B(OH)₂), δ 7.8-8.0 (d, 2H, Ar-H), δ 7.6-7.8 (d, 2H, Ar-H), δ 4.5-5.0 (br s, 2H, -NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165-170 (C=O), δ 130-140 (Ar-C), δ 125-130 (Ar-C).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), 1650-1680 (C=O stretching, Amide I), 1300-1400 (B-O stretching).

  • Mass Spectrometry (ESI+): [M+H]⁺ expected at m/z 181.07.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature provides a gateway to a wide range of molecular architectures through well-established and robust chemical transformations. From the synthesis of novel biaryl drug candidates via Suzuki-Miyaura coupling to the construction of biologically active pyridazinone heterocycles, this reagent offers a powerful tool for researchers and professionals in drug development and materials science. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this remarkable compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Core Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors.[1][2] Its power lies in the efficient and selective formation of carbon-carbon bonds, enabling the modular assembly of complex molecular architectures from readily available building blocks.[3] This application note provides a detailed protocol and scientific rationale for the use of a specialized building block, (4-(Hydrazinecarbonyl)phenyl)boronic acid, in palladium-catalyzed cross-coupling reactions.

The hydrazinecarbonyl functional group is of significant interest in medicinal chemistry, serving as a versatile synthon for the creation of various heterocyclic scaffolds known to possess biological activity. However, the presence of unprotected, nitrogen-rich functional groups can present challenges in palladium-catalyzed reactions. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] Therefore, a robust and carefully optimized protocol is essential to ensure successful and high-yielding coupling reactions with this valuable reagent.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, experience-driven approach to employing this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical parameters and troubleshooting strategies to navigate the unique reactivity of this substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount to troubleshooting and optimizing the reaction conditions.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_intermediate R¹-Pd(II)L_n-X Pd0->OA_intermediate Oxidative Addition (R¹-X) Trans_intermediate R¹-Pd(II)L_n-R² OA_intermediate->Trans_intermediate Transmetalation (R²-B(OR)₂ + Base) Trans_intermediate->Pd0 Reductive Elimination Product R¹-R² (Product) Trans_intermediate->Product caption Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide, R¹-X). This step oxidizes the palladium from its 0 to +2 oxidation state, forming a Pd(II) intermediate.[6]

  • Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base, transfers its organic moiety (R²) to the palladium center, displacing the halide. This is a critical step where the new carbon-carbon bond is poised to form.[2]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the cross-coupling of this compound with a variety of aryl and heteroaryl halides. Given the potential for catalyst inhibition by the hydrazinecarbonyl moiety, a modern catalyst system known for its high functional group tolerance is recommended.[7]

Materials and Reagents
ComponentRecommended ReagentPuritySupplierNotes
Boronic Acid This compound≥95%Commercially AvailableStore under inert atmosphere, desiccated.
Aryl Halide Aryl or Heteroaryl Bromide/Iodide≥98%VariousEnsure high purity to avoid side reactions.
Palladium Precatalyst [Pd(2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)₂] (RuPhos Pd G3)---Commercially AvailableA highly active and versatile precatalyst.
Ligand 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)≥98%Commercially AvailableOften used in conjunction with the G3 precatalyst.
Base Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%VariousA moderately strong base effective in many Suzuki couplings.
Solvent System 1,4-Dioxane and WaterAnhydrous/DegassedVariousA common solvent mixture for Suzuki reactions.

Reaction Setup and Procedure

Experimental_Workflow start Start: Prepare Reaction Vessel add_solids Add Solids: 1. Aryl Halide (1.0 equiv) 2. Boronic Acid (1.2 equiv) 3. K₃PO₄ (2.0 equiv) start->add_solids add_catalyst Add Catalyst System: RuPhos Pd G3 (2 mol%) RuPhos (2 mol%) add_solids->add_catalyst inert_atmosphere Establish Inert Atmosphere: Evacuate and backfill with Argon (3x) add_catalyst->inert_atmosphere add_solvents Add Degassed Solvents: 1,4-Dioxane (to 0.1 M) Water (1/4 volume of Dioxane) inert_atmosphere->add_solvents reaction Heat Reaction Mixture: Stir at 80-100 °C for 12-24 h (Monitor by TLC/LC-MS) add_solvents->reaction workup Work-up: Cool to RT, dilute with EtOAc, wash with water and brine reaction->workup purification Purification: Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography workup->purification end End: Characterize Product purification->end

Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and additional RuPhos ligand (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add degassed 1,4-dioxane to achieve a concentration of 0.1 M with respect to the aryl halide, followed by degassed water (typically a 4:1 or 5:1 ratio of dioxane to water).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices

  • Catalyst System (RuPhos Pd G3/RuPhos): The choice of a modern, bulky, and electron-rich phosphine ligand like RuPhos is crucial.[5] These ligands promote the formation of the active monoligated Pd(0) species, which facilitates the rate-limiting oxidative addition step. The G3 precatalyst ensures the efficient generation of the active catalyst in situ. This system is known for its broad functional group tolerance, making it well-suited for substrates with potentially coordinating groups like the hydrazinecarbonyl moiety.[5]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing the degradation of sensitive functional groups. It is generally more effective than weaker bases like carbonates for challenging substrates.

  • Solvent System (Dioxane/Water): The use of a mixed aqueous-organic solvent system is common in Suzuki couplings. Dioxane solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Trustworthiness: A Self-Validating System and Troubleshooting

A robust protocol should be self-validating. If the reaction does not proceed as expected, a systematic approach to troubleshooting is necessary.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive CatalystEnsure all reagents and solvents are pure and properly degassed. Use a fresh batch of precatalyst.
Catalyst InhibitionThe hydrazinecarbonyl group may be strongly coordinating to the palladium. Consider increasing the catalyst loading (e.g., to 5 mol%).
Insufficient TemperatureGradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Formation of Side Products Homocoupling of Boronic AcidEnsure the reaction is strictly anaerobic. Use a slight excess of the aryl halide.
ProtodeboronationEnsure the base is anhydrous. Minimize the reaction time once the starting material is consumed.
Reaction at HydrazineThe hydrazine moiety may be acting as a nucleophile. Consider a milder base (e.g., K₂CO₃) or lower reaction temperature.

Alternative Strategy: Protection of the Hydrazinecarbonyl Group

If catalyst inhibition remains a significant issue, protection of the hydrazinecarbonyl group as an N'-tosylhydrazine can be considered. The tosyl group reduces the nucleophilicity of the terminal nitrogen and can prevent coordination to the palladium center. The protecting group can be removed post-coupling under appropriate conditions.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for introducing a versatile functional handle into complex molecules. While the presence of the hydrazinecarbonyl group necessitates careful consideration of the reaction conditions, the use of modern, highly active catalyst systems provides a reliable pathway to the desired products. The protocol outlined in this application note serves as a comprehensive and scientifically grounded starting point for researchers in drug discovery and development, enabling the efficient synthesis of novel compounds with therapeutic potential.

References

Topic: Application of (4-(Hydrazinecarbonyl)phenyl)boronic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Scaffold for Advanced Oncological Applications

The field of medicinal chemistry has seen a surge of interest in organoboronic acids, largely propelled by the clinical success of proteasome inhibitors like bortezomib in treating multiple myeloma.[1][2][3] These compounds possess a unique electrophilic boron atom that can form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl groups found in the active sites of enzymes like serine proteases.[2][4] Beyond direct enzyme inhibition, the phenylboronic acid (PBA) moiety exhibits a remarkable affinity for cis-diols, a structural feature abundant in sialic acids that are frequently overexpressed on the surface of cancer cells, paving the way for targeted therapies.[5][6]

(4-(Hydrazinecarbonyl)phenyl)boronic acid emerges as a particularly valuable tool in this context. It is a bifunctional molecule, ingeniously combining the cancer-targeting and enzyme-inhibiting potential of the PBA group with a highly versatile hydrazinecarbonyl chemical handle.[7] This hydrazine group can be readily reacted with aldehydes and ketones to form stable hydrazone linkages, allowing for the straightforward conjugation of the PBA core to a wide array of molecules, including cytotoxic drugs, fluorescent probes, or other pharmacophores. This application note provides an in-depth guide to the strategic use of this compound in modern cancer research, detailing its mechanisms of action and providing actionable protocols for its application in drug discovery and development.

Section 1: Core Chemistry and Mechanisms of Action

The utility of this compound stems from its two distinct functional domains. Understanding the chemistry of each is critical to designing effective cancer-focused applications.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₇H₉BN₂O₃
Molecular Weight 179.97 g/mol
CAS Number 850567-95-2[8]
Appearance Solid
Key Functional Groups Phenylboronic acid, Hydrazinecarbonyl
Primary Reactivity Boronic acid esterification; Hydrazone formation

Note: The pinacol ester form (CAS 276694-16-7) is often used in synthesis as a more stable precursor.[9][10]

The Phenylboronic Acid Moiety: The "Warhead"

The boronic acid group is the cornerstone of the molecule's biological activity. Its boron atom exists in a trigonal planar state but can readily accept a lone pair of electrons from a nucleophile (like an oxygen atom from a hydroxyl group) to form a more stable, tetrahedral boronate species.[1][6] This reversible interaction underpins its two primary mechanisms in oncology.

  • Enzyme Inhibition: In enzymes like the 26S proteasome, the boronic acid moiety can form a stable, reversible tetrahedral adduct with the N-terminal threonine hydroxyl group in the active site.[11] This blocks the enzyme's proteolytic activity, disrupting protein degradation pathways and ultimately inducing apoptosis in cancer cells.[4][11]

  • Sialic Acid Targeting: Cancer cells often exhibit an altered glycocalyx with an abundance of sialic acid residues. The cis-diol configuration within sialic acids provides a perfect binding partner for phenylboronic acid, enabling selective targeting of cancer cells over healthy ones.[5][12] This interaction is pH-dependent, often strengthening in the slightly acidic tumor microenvironment.[6]

Caption: Reversible interaction of boronic acid with a target diol.

The Hydrazinecarbonyl Moiety: The "Conjugation Handle"

The hydrazinecarbonyl group (-CONHNH₂) provides a robust and reliable point of attachment. Its terminal amine is highly nucleophilic and reacts specifically with aldehydes and ketones to form a hydrazone bond (C=N-NH-C=O). This reaction is efficient, often proceeds under mild conditions, and results in a stable linker, making it ideal for drug development workflows.[13]

Section 2: Applications & Experimental Protocols

The dual nature of this compound allows its use in several cutting-edge cancer research strategies.

Application 1: Synthesis of Novel Boronic Acid-Based Anticancer Agents

This molecule is an excellent starting scaffold for creating novel, potent anticancer compounds. By reacting it with various aldehyde- or ketone-containing molecules, researchers can generate large libraries of drug candidates for screening. One study demonstrated that reacting substituted phenyl boronic acids with aromatic amines (via an imine linkage, similar to a hydrazone) produced compounds with specific toxicity toward prostate cancer cells.[13]

This protocol describes the synthesis of a novel derivative by reacting this compound with a generic aldehyde-containing pharmacophore (R-CHO).

Objective: To synthesize a novel boronic acid-hydrazone conjugate for biological screening.

Materials:

  • This compound (or its pinacol ester)

  • Aldehyde-containing compound of interest (R-CHO)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (as catalyst)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.

    • Rationale: Absolute ethanol is used as the solvent because the reaction releases water; using an anhydrous solvent helps drive the equilibrium toward the product.[13]

  • Addition of Aldehyde: Add 1.0 mmol of the aldehyde (R-CHO) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Rationale: The reaction is acid-catalyzed. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 12-24 hours.[13]

  • Monitoring: Monitor the reaction progress using TLC. A new spot corresponding to the hydrazone product should appear, and the starting material spots should diminish.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography or recrystallization to yield the pure hydrazone-boronic acid product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for synthesizing a hydrazone-boronic acid derivative.

Application 2: Tumor-Targeted Drug Delivery

The ability of PBA to bind to sialic acids can be exploited to deliver cytotoxic payloads directly to cancer cells, potentially reducing systemic toxicity.[5][12] In this strategy, this compound acts as the "targeting ligand." A potent cytotoxic drug modified with an aldehyde group can be conjugated to it, creating a tumor-homing therapeutic.

This protocol assesses the selective binding of a PBA-conjugate to cancer cells known to overexpress sialic acid (e.g., MDA-MB-231 breast cancer cells) versus a low-sialic acid control cell line.

Objective: To validate the sialic acid-dependent binding of a PBA conjugate to cancer cells.

Materials:

  • PBA-Hydrazone-Fluorophore conjugate (synthesized via Protocol 1, using an aldehyde-fluorophore).

  • High-sialic acid cancer cell line (e.g., MDA-MB-231).

  • Low-sialic acid control cell line (e.g., a non-cancerous cell line like MCF-10A).

  • Cell culture medium, PBS, and trypsin.

  • Fluorescence microscope or flow cytometer.

  • Sialidase (enzyme to remove sialic acids).

  • Free Phenylboronic acid (for competition assay).

Procedure:

  • Cell Seeding: Seed both the high-sialic acid and low-sialic acid cell lines in appropriate culture plates (e.g., 24-well plates with glass coverslips for microscopy) and allow them to adhere overnight.

  • Experimental Groups: For the high-sialic acid cells, set up the following conditions:

    • A) Cells + PBA-Fluorophore conjugate.

    • B) Cells + PBA-Fluorophore conjugate + 100x excess free Phenylboronic acid (Competition).

    • C) Cells pre-treated with Sialidase, then + PBA-Fluorophore conjugate (Enzymatic Control).

    • D) Untreated cells (Negative Control).

    • For the low-sialic acid cells, set up groups A and D.

  • Incubation: Prepare a 10 µM solution of the PBA-Fluorophore conjugate in serum-free media. For group B, add the competing free PBA first. For group C, pre-treat with sialidase according to the manufacturer's protocol before adding the conjugate. Add the solutions to the respective wells and incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the media and wash the cells three times with cold PBS to remove any unbound conjugate.

  • Analysis:

    • Microscopy: Fix the cells (if necessary), mount the coverslips, and visualize using a fluorescence microscope.

    • Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity of the cell populations.

  • Interpretation of Results:

    • Successful Targeting: Expect high fluorescence in Group A (high-sialic cells) and low fluorescence in the low-sialic acid cells.

    • Validation of Specificity: Expect significantly reduced fluorescence in Group B (competition) and Group C (enzymatic removal of the target), confirming that the binding is specific to sialic acid.

Tumor_Targeting_Mechanism cluster_Cell Cancer Cell cluster_Drug Drug Conjugate Membrane Cell Membrane SialicAcid Sialic Acid (cis-diol) Endocytosis Internalization (Endocytosis) SialicAcid->Endocytosis Triggers PBA PBA Targeting Moiety PBA->SialicAcid Binding Linker Hydrazone Linker PBA->Linker Drug Cytotoxic Drug Linker->Drug

Caption: PBA-drug conjugate targeting sialic acid on a cancer cell.

Application 3: ROS-Responsive Prodrugs

The tumor microenvironment is characterized by elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[12] The carbon-boron bond in boronic acids is susceptible to oxidation by ROS.[11] This property can be harnessed to create prodrugs that release their active component specifically within the tumor. A drug can be masked with a boronic acid-containing promoiety, which is then cleaved by intratumoral ROS, liberating the active drug where it is needed most and minimizing off-target effects.[12]

Objective: To quantify the release of a payload from a boronic acid-containing compound in the presence of H₂O₂.

Materials:

  • Boronic acid-prodrug compound.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 30%).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

Procedure:

  • Standard Curve: Prepare a stock solution of the expected "released" drug/payload. Create a series of dilutions and analyze them by HPLC to generate a standard curve of peak area versus concentration.

  • Reaction Setup: Prepare a 100 µM solution of the boronic acid-prodrug in PBS.

  • Initiate Release: To initiate the reaction, add H₂O₂ to the prodrug solution to a final concentration of 1 mM (a physiologically relevant ROS concentration). Prepare a control sample with PBS only (no H₂O₂).

  • Time Course Sampling: Incubate the solutions at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw an aliquot from each reaction tube.

  • HPLC Analysis: Immediately inject the aliquot into the HPLC system.

  • Data Analysis:

    • Using the HPLC chromatograms, identify and integrate the peak corresponding to the released payload.

    • Use the standard curve to convert the peak area to concentration.

    • Plot the concentration of the released payload versus time for both the H₂O₂-treated sample and the control.

  • Interpretation: A time-dependent increase in the concentration of the released payload in the H₂O₂-treated sample, with minimal release in the control, validates the ROS-responsive nature of the prodrug.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic building block for the next generation of targeted and responsive cancer therapies. Its elegant design, featuring a biologically active boronic acid "warhead" and a synthetically accessible hydrazine "handle," provides researchers with a powerful platform to develop novel enzyme inhibitors, create tumor-homing drug delivery systems, and design intelligent prodrugs. The protocols outlined in this guide offer a starting point for harnessing the full potential of this versatile molecule in the pursuit of more effective and selective cancer treatments.

References

Application Notes and Protocols for the Development of Antibacterial Agents Using (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Boronic Acids in an Era of Antibiotic Resistance

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among these, boronic acid derivatives have emerged as a promising class of compounds. Their unique ability to form reversible covalent bonds with the active site serine residues of bacterial enzymes, such as β-lactamases, makes them potent inhibitors of key resistance mechanisms.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-(Hydrazinecarbonyl)phenyl)boronic acid as a scaffold for the discovery and evaluation of new antibacterial agents.

This compound combines the established enzyme-inhibitory properties of the phenylboronic acid moiety with a reactive hydrazinecarbonyl group. This functional handle offers a versatile point for chemical modification, enabling the synthesis of diverse compound libraries with potentially enhanced potency, selectivity, and pharmacokinetic properties. These application notes will detail a plausible synthetic route, outline its likely mechanism of action, and provide robust, step-by-step protocols for evaluating its antibacterial efficacy and preliminary safety profile.

Chemical Profile and Handling

  • IUPAC Name: this compound

  • CAS Number: 850567-95-2[2]

  • Molecular Formula: C₇H₉BN₂O₃

  • Molecular Weight: 179.97 g/mol

Storage and Handling: Phenylboronic acids are generally stable solids but can be sensitive to moisture and air.[3] It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures to maintain its integrity.[3] When handling, wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[3]

Proposed Synthesis Pathway

A practical synthetic route to this compound can be envisioned starting from the commercially available 4-carboxyphenylboronic acid. This multi-step process involves the activation of the carboxylic acid followed by reaction with hydrazine.

Synthesis_Pathway cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Hydrazinolysis 4_carboxyphenylboronic_acid 4-Carboxyphenylboronic acid SOCl2 Thionyl Chloride (SOCl₂) acyl_chloride 4-(Chlorocarbonyl)phenylboronic acid (Acyl Chloride Intermediate) Hydrazine Hydrazine (N₂H₄) Target_Compound This compound

Protocol for Synthesis:

  • Activation of 4-Carboxyphenylboronic Acid: In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-carboxyphenylboronic acid in an excess of thionyl chloride. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

  • Hydrazinolysis: Dissolve the crude 4-(chlorocarbonyl)phenylboronic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath and add a solution of hydrazine hydrate in the same solvent dropwise with stirring.[4]

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Postulated Mechanism of Antibacterial Action: β-Lactamase Inhibition

The primary antibacterial mechanism of many boronic acid-containing compounds is the inhibition of β-lactamases.[1] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. This compound is hypothesized to act as a transition-state analog inhibitor of serine-based β-lactamases (Classes A, C, and D).

Mechanism_of_Action cluster_Enzyme β-Lactamase Active Site Serine Catalytic Serine Transition_State Reversible Covalent Adduct (Tetrahedral Intermediate) Serine->Transition_State Forms Boronic_Acid This compound Boronic_Acid->Serine Nucleophilic Attack Inhibition Enzyme Inhibition Transition_State->Inhibition

The boron atom in the boronic acid is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the active site of the β-lactamase. This forms a stable, reversible tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis.[1] By occupying the active site, the boronic acid inhibitor prevents the enzyme from inactivating β-lactam antibiotics, thus restoring their efficacy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a standard and widely used technique for determining the MIC.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[7]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution (appropriately diluted in CAMHB) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no compound.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[6]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Example: 64
Escherichia coli (ATCC 25922)Example: 128
Klebsiella pneumoniae (ATCC 700603)Example: 32
Pseudomonas aeruginosa (ATCC 27853)Example: >256
Acinetobacter baumannii (ATCC 19606)Example: 128
Enterococcus faecium (ATCC 19434)Example: >256
Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay measures the ability of this compound to inhibit the activity of β-lactamase using the chromogenic substrate nitrocefin.[5] Hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red, which can be quantified spectrophotometrically.[5]

Materials:

  • This compound

  • Purified β-lactamase (e.g., from Bacillus cereus or a specific clinically relevant enzyme)

  • Nitrocefin

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.0

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL).[6]

    • Prepare a working solution of nitrocefin by diluting the stock solution in PBS to the desired final concentration (e.g., 100 µM).

    • Dilute the purified β-lactamase in PBS to a concentration that gives a linear rate of nitrocefin hydrolysis over a reasonable time frame.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted β-lactamase solution to each well.

    • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding the nitrocefin working solution to each well.

  • Measurement: Immediately begin measuring the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader in kinetic mode.[8]

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow_Beta_Lactamase_Assay Reagent_Prep 1. Prepare Reagents (Enzyme, Inhibitor, Nitrocefin) Assay_Setup 2. Set up Assay Plate (Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Pre_incubation 3. Pre-incubate Assay_Setup->Pre_incubation Reaction_Start 4. Add Nitrocefin (Start Reaction) Pre_incubation->Reaction_Start Measurement 5. Kinetic Absorbance Reading (490 nm) Reaction_Start->Measurement Data_Analysis 6. Calculate IC₅₀ Measurement->Data_Analysis

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a new antibacterial agent to mammalian cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • This compound

  • Human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney)[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).[12]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the CC₅₀ value (the concentration that causes 50% cytotoxicity).

Data Presentation:

Concentration (µg/mL)% Cell Viability (HepG2)% Cell Viability (HEK293)
0 (Control)100100
10Example: 98.5Example: 99.1
50Example: 92.3Example: 95.4
100Example: 85.7Example: 88.2
250Example: 65.1Example: 70.5
500Example: 48.9Example: 55.3

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel antibacterial agents. Its boronic acid moiety provides a proven pharmacophore for the inhibition of key bacterial resistance enzymes, while the hydrazinecarbonyl group allows for extensive chemical derivatization to optimize its biological activity and drug-like properties. The protocols detailed in these application notes provide a robust framework for the synthesis, and the in vitro evaluation of this and related compounds. Further studies should focus on the synthesis of a library of derivatives, exploring their structure-activity relationships, and assessing their efficacy in more complex models, including biofilm and in vivo infection models.

References

Antiviral applications of (4-(Hydrazinecarbonyl)phenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antiviral applications of (4-(Hydrazinecarbonyl)phenyl)boronic acid derivatives.

Introduction: The Promise of Boronic Acids in Antiviral Therapy

Boron-containing compounds, particularly those featuring the boronic acid functional group, have emerged as a compelling class of therapeutic agents, exemplified by the FDA-approved proteasome inhibitor, bortezomib.[1][2] In the realm of virology, their unique chemical properties offer distinct advantages for drug design. Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine proteases or engage in robust hydrogen bonding interactions with various viral targets, a feature that is especially valuable for combating drug-resistant viral strains.[3][4] Furthermore, their ability to interact with the cis-diol functionalities of carbohydrates makes them attractive candidates for targeting the highly glycosylated envelope proteins of many viruses.[5][6][7]

This guide focuses on the untapped potential of derivatives stemming from a versatile scaffold: This compound . The hydrazinecarbonyl moiety serves as a highly adaptable chemical handle, allowing for the straightforward synthesis of large, diverse libraries of hydrazone derivatives. This structural flexibility enables a systematic exploration of structure-activity relationships (SAR) to develop potent and selective antiviral agents against a range of viral pathogens. We will provide the scientific rationale, synthesis protocols, and a complete antiviral screening cascade to guide the research and development of this promising compound class.

Section 1: Rationale for the this compound Scaffold

The strategic selection of a core scaffold is paramount in medicinal chemistry. The this compound structure is advantageous for several key reasons:

  • The Boronic Acid "Warhead": This functional group is the pharmacophore responsible for interacting with key viral targets. It can act as a transition-state analog inhibitor of viral proteases (e.g., Flavivirus NS2B-NS3 protease, SARS-CoV-2 Mpro) or bind to viral glycoproteins, interfering with viral entry.[5][8][9][10]

  • The Hydrazinecarbonyl Linker: This group is not merely a spacer. It is a reactive handle that can be readily condensed with a wide array of aldehydes and ketones to form stable hydrazone derivatives.[11][12] This synthetic accessibility allows for the rapid generation of a chemical library where the "R" groups can be systematically varied to probe interactions with different subsites of a target enzyme or to modulate physicochemical properties like solubility and cell permeability.

  • The Phenyl Core: The rigid phenyl ring provides a stable platform to orient the boronic acid and the variable hydrazone moiety in a defined spatial arrangement, which is crucial for specific binding to biological targets.

// Node Definitions Scaffold [label="<this compound>", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Boronic Acid Group\n(B(OH)₂) ", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=0]; Hydrazinecarbonyl [label="Hydrazinecarbonyl Group\n(-CO-NH-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=0]; Derivatives [label="Diverse Hydrazone Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehydes [label="Aldehydes / Ketones\n(R-CHO / R-CO-R')", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=0];

// Edge Definitions Scaffold -> BoronicAcid [label=" 'Warhead' for\nViral Targets"]; Scaffold -> Hydrazinecarbonyl [label=" Reactive Handle for\nDerivatization"]; Hydrazinecarbonyl -> Derivatives [dir=none]; Aldehydes -> Derivatives [label=" Condensation\nReaction"]; }

Caption: Logical relationship of the core scaffold and its key functional groups.

Section 2: Synthesis Protocols

The synthesis of the target hydrazone derivatives can be approached in a straightforward, two-stage process. First, the core intermediate, this compound, is prepared, often using its more stable pinacol ester form. Second, this intermediate is condensed with various aldehydes or ketones.

Protocol 2.1: Synthesis of 4-(Hydrazinecarbonyl)phenylboronic acid, Pinacol Ester (Intermediate)

This protocol outlines a common method for synthesizing the key intermediate, starting from a commercially available aryl halide. The Miyaura borylation is a robust and widely used method for creating carbon-boron bonds.[13]

Expert Rationale: The boronic acid is protected as a pinacol ester throughout the synthesis. This enhances the compound's stability, simplifies purification by chromatography, and prevents undesirable side reactions in subsequent steps. The free boronic acid can be easily regenerated in the final step if required, although the pinacol ester itself can often be used in biological assays.

Materials:

  • 4-Bromobenzonitrile

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrazine hydrate

  • Ethanol

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

  • Miyaura Borylation:

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture at 80-90 °C overnight. Monitor reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure. Purify the crude product (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) by flash column chromatography.

  • Pinner Reaction & Hydrolysis (to form methyl ester):

    • This step is an alternative to direct hydrazinolysis and can provide cleaner conversion. Dissolve the purified nitrile in anhydrous methanol.

    • Bubble dry HCl gas through the solution at 0 °C until saturation. Allow the mixture to stir at room temperature overnight.

    • Remove the solvent under reduced pressure. Add water to the residue and stir for 1-2 hours to hydrolyze the imidate to the methyl ester.

    • Extract the product (methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) with ethyl acetate, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate.

  • Hydrazinolysis:

    • Dissolve the resulting methyl ester in ethanol.

    • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture. The product, 4-(hydrazinecarbonyl)phenylboronic acid pinacol ester, will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure intermediate.[14]

Protocol 2.2: General Protocol for Synthesis of Hydrazone Derivatives

Expert Rationale: This condensation reaction is highly efficient and typically requires only mild heating with a catalytic amount of acid. It is a powerful method for generating chemical diversity from a single, common intermediate.

Materials:

  • 4-(Hydrazinecarbonyl)phenylboronic acid, pinacol ester (Intermediate from Protocol 2.1)

  • Substituted aldehyde or ketone (1.0-1.1 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Step-by-Step Methodology:

  • Dissolve the hydrazine intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product often precipitates from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or flash column chromatography.

Section 3: Antiviral Screening Cascade

A hierarchical screening approach is essential to efficiently identify promising antiviral candidates while minimizing effort on inactive or toxic compounds.

// Node Definitions start [label="Synthesized\nDerivative Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; cytotoxicity [label="Protocol 3.1:\nCytotoxicity Assay (CC₅₀)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; primary [label="Protocol 3.2:\nPrimary Antiviral Screen\n(e.g., CPE Reduction Assay)\n(EC₅₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate_si [label="Calculate Selectivity Index\n(SI = CC₅₀ / EC₅₀)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; moa [label="Mechanism of Action Studies\n(e.g., Protease/Entry Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Lead Candidate", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions start -> cytotoxicity; start -> primary; cytotoxicity -> calculate_si; primary -> calculate_si; calculate_si -> moa [label="High SI"]; calculate_si -> { rank=same; discard [label="Discard", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; } [label="Low SI"]; moa -> end; } Caption: A typical workflow for screening antiviral compounds.

Protocol 3.1: In Vitro Cytotoxicity Assay

Expert Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which a compound is toxic to the host cells. This establishes a therapeutic window and ensures that any observed antiviral effect is not simply due to cell death. The 50% cytotoxic concentration (CC₅₀) is a key parameter derived from this assay.

Methodology (Neutral Red Uptake Assay):

  • Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for Flaviviruses/Coronaviruses, MDCK for Influenza) at a density that will result in an 80-90% confluent monolayer the next day. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x stock of serial dilutions of the test compounds in cell culture medium. Typically, eight half-log₁₀ dilutions are used, starting from a maximum concentration of ~100 µM. [15]3. Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "cells only" controls (medium only) and "solvent" controls (highest concentration of DMSO used).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • Staining: Remove the medium and add medium containing Neutral Red dye. Incubate for ~2 hours to allow viable cells to take up the dye into their lysosomes.

  • Extraction: Wash the cells with PBS to remove excess dye. Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to lyse the cells and release the incorporated dye.

  • Quantification: Read the absorbance of the plate on a spectrophotometer at ~540 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC₅₀ value using non-linear regression analysis.

Protocol 3.2: Primary Antiviral Efficacy Assay (CPE Reduction)

Expert Rationale: The cytopathic effect (CPE) reduction assay is a robust and scalable method for primary screening. [15]It measures the ability of a compound to protect cells from the visible damage and death caused by viral infection. The 50% effective concentration (EC₅₀) is determined from this assay.

Methodology:

  • Cell Plating: Prepare 96-well plates with host cells as described in Protocol 3.1.

  • Treatment & Infection:

    • Prepare 2x serial dilutions of the compounds as before.

    • Add 100 µL of the compound dilutions to the wells.

    • Immediately add 100 µL of virus diluted in medium at a multiplicity of infection (MOI) calculated to cause ~80-90% CPE in the virus control wells within the incubation period (e.g., 48-72 hours).

    • Controls: Every plate must include:

      • Cell Control: Untreated, uninfected cells.

      • Virus Control: Untreated, infected cells.

      • Positive Control: A known antiviral drug (e.g., Remdesivir for SARS-CoV-2, Oseltamivir for Influenza).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ until the desired level of CPE is observed in the virus control wells.

  • Quantification: Assess cell viability using the Neutral Red staining method as described in Protocol 3.1.

  • Analysis:

    • Calculate the percentage of CPE inhibition for each concentration.

    • Determine the EC₅₀ value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as SI = CC₅₀ / EC₅₀ . A higher SI value (typically >10) indicates a more promising compound with a good safety margin.

Data Presentation

Quantitative data from primary screening should be summarized for clear comparison.

Compound IDTarget VirusCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
DERIV-001Dengue Virus 2>1005.2>19.2
DERIV-002Dengue Virus 285.145.71.9
DERIV-003SARS-CoV-272.41.840.2
DERIV-004Influenza A>100>50-
(Control)(Virus Specific)ValueValueValue

Section 4: Mechanism of Action (MoA) Elucidation

// Edges from inhibitors to targets Inhibitor_Entry -> Entry [color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor_Protease -> Replication [color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Potential mechanisms of action for boronic acid derivatives.

Protocol 4.1: Flavivirus NS2B-NS3 Protease Inhibition Assay (FRET-based)

Expert Rationale: Many boronic acids act as potent inhibitors of serine proteases. [8][16]Flaviviruses like Dengue and Zika rely on the NS2B-NS3 protease for viral replication, making it an excellent target. A FRET (Förster Resonance Energy Transfer) assay provides a direct, quantitative measure of enzyme inhibition in a cell-free system.

Methodology:

  • Reagents:

    • Recombinant, purified Flavivirus NS2B-NS3 protease.

    • FRET substrate peptide: A short peptide sequence recognized by the protease, flanked by a fluorophore (e.g., Cy3) and a quencher (e.g., Cy5). When intact, the quencher suppresses the fluorophore's signal.

    • Assay Buffer (e.g., Tris-HCl, pH 8.5, with CHAPS and glycerol).

  • Assay Setup: In a 96- or 384-well black plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of the hit compounds to the wells. Include a "no inhibitor" control (DMSO) and a known protease inhibitor control.

  • Enzyme Addition: Add the NS2B-NS3 protease to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence signal (at the fluorophore's emission wavelength) at regular intervals using a plate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition relative to the "no inhibitor" control and calculate the IC₅₀ value for each compound.

Protocol 4.2: Time-of-Addition Assay for Viral Entry

Expert Rationale: This assay differentiates between compounds that act at early stages (entry), middle stages (replication), or late stages (assembly/egress) of the viral lifecycle. By adding the compound at different time points relative to infection, its window of activity can be determined.

Methodology:

  • Setup: Plate host cells in multiple wells of a 24- or 48-well plate.

  • Infection: Synchronize infection by pre-chilling the plates and cells, adding a high MOI of the virus, and incubating at 4°C for 1 hour (adsorption phase). Then, wash the cells to remove unbound virus and add warm medium to allow entry (this is time zero).

  • Compound Addition: Add the compound (at a concentration of ~5x its EC₅₀) to different wells at specific time points:

    • Pre-treatment: Add to cells for 1 hour before infection, then wash out. (Tests for effects on the cell).

    • Co-treatment: Add during the 1-hour adsorption phase. (Tests for blocking attachment/entry).

    • Post-treatment: Add at various times after infection (e.g., 0h, 1h, 2h, 4h, 6h).

  • Harvest: At a late time point (e.g., 24 hours post-infection), harvest the supernatant or cell lysate.

  • Quantification: Measure the viral yield using a suitable method, such as qPCR for viral RNA or a plaque assay for infectious virus titers.

  • Analysis: Plot the viral yield against the time of compound addition. A compound that only inhibits the virus when added at early time points (e.g., 0-2 hours) is likely an entry inhibitor. A compound that retains activity when added later is likely a replication inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a synthetically tractable and highly promising starting point for the discovery of novel antiviral agents. The protocols and workflows detailed in this guide provide a comprehensive framework for synthesizing a diverse library of derivatives and systematically evaluating their cytotoxicity, efficacy, and mechanism of action. By leveraging the unique reactivity of the boronic acid "warhead" and the synthetic flexibility of the hydrazinecarbonyl linker, researchers can efficiently navigate the early stages of drug discovery. Promising lead compounds identified through this cascade can then be advanced to secondary assays, resistance profiling, and ultimately, in vivo efficacy and safety studies, paving the way for the next generation of antiviral therapeutics.

References

Application Notes & Protocols: (4-(Hydrazinecarbonyl)phenyl)boronic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Hydrazinecarbonyl)phenyl)boronic acid and its derivatives, particularly the pinacol ester, have emerged as exceptionally versatile bifunctional reagents in modern organic synthesis. Possessing both a nucleophilic hydrazinecarbonyl (benzohydrazide) moiety and an electrophilic boronic acid group, this molecule serves as a powerful linchpin for constructing complex heterocyclic scaffolds. Its utility is most pronounced in drug discovery and materials science, where it enables modular strategies for generating libraries of novel compounds. This guide provides an in-depth exploration of the primary synthetic strategies employing this reagent, detailed experimental protocols, and the underlying chemical principles that govern its reactivity.

Introduction: The Strategic Advantage of a Bifunctional Reagent

The intrinsic value of this compound lies in its dual-handle nature. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2] This allows for the precise installation of the phenyl ring onto a wide array of aromatic and heteroaromatic systems.[2] Concurrently, the hydrazinecarbonyl group is a well-established precursor for a variety of nitrogen-containing heterocycles, most notably 1,3,4-oxadiazoles, triazoles, and pyrazoles.[3][4][5]

This duality permits two primary strategic approaches for molecular assembly, which will be discussed in detail:

  • Post-Coupling Cyclization: A Suzuki-Miyaura coupling is performed first, followed by the cyclization of the hydrazinecarbonyl group to form the final heterocyclic ring.

  • Pre-Cyclization Coupling: The hydrazinecarbonyl group is first converted into a stable heterocycle, creating a new heterocyclic boronic acid derivative that is then used in a subsequent Suzuki-Miyaura coupling.

The choice between these pathways is often dictated by the stability of the starting materials and the desired final molecular architecture. For many applications, the pinacol ester of the boronic acid, 4-(hydrazinecarbonyl)phenylboronic acid pinacol ester, is preferred due to its enhanced stability, ease of handling, and compatibility with a broader range of reaction conditions.[3][6][7]

Core Synthetic Strategies and Mechanistic Insights

Strategy A: Pre-Cyclization Followed by Suzuki-Miyaura Coupling

This is arguably the most common and robust strategy. It involves transforming the hydrazinecarbonyl moiety into the desired heterocycle while the boronic acid is "masked" as a stable pinacol ester. This newly formed heterocyclic boronic ester is then used as the coupling partner in a Suzuki-Miyaura reaction. The primary advantage of this approach is that the sensitive hydrazinecarbonyl group is converted into a stable heterocycle early in the synthetic sequence, avoiding potential side reactions during the subsequent palladium-catalyzed coupling.

The synthesis of 1,3,4-oxadiazoles serves as an exemplary case for this strategy.[3] The hydrazinecarbonyl group undergoes a condensation-cyclodehydration reaction with a carboxylic acid or its derivative.

Workflow for Pre-Cyclization Strategy

G cluster_0 Part 1: Heterocycle Formation cluster_1 Part 2: Suzuki-Miyaura Coupling A (4-(Hydrazinecarbonyl)phenyl) boronic acid pinacol ester C Cyclodehydration (e.g., PPh3, CCl3CN) A->C B Carboxylic Acid (R-COOH) B->C D 4-(5-R-1,3,4-oxadiazol-2-yl)phenyl boronic acid pinacol ester C->D Formation of oxadiazole ring F Pd Catalyst, Base D->F E Aryl/Heteroaryl Halide (Ar-X) E->F G Final Coupled Product (Ar-Phenyl-Oxadiazole-R) F->G C-C bond formation

Caption: General workflow for the Pre-Cyclization/Coupling strategy.

  • Causality Behind Experimental Choices:

    • Pinacol Ester Protection: The boronic acid is protected as a pinacol ester to prevent it from undergoing undesired reactions (like trimerization to boroxines) under the often harsh conditions required for cyclodehydration.[8]

    • Cyclodehydration Reagents: A variety of reagents can effect the cyclization of the intermediate diacylhydrazide. Systems like triphenylphosphine (PPh₃) and trichloroacetonitrile (CCl₃CN) are effective under microwave conditions.[3][9] More traditional dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are also widely used.[10] The choice depends on the substrate's sensitivity and functional group tolerance.

Strategy B: Post-Coupling Cyclization

In this approach, the boronic acid is first utilized in a Suzuki-Miyaura coupling reaction with a suitable aryl or heteroaryl halide. This attaches the 4-(hydrazinecarbonyl)phenyl moiety to the target scaffold. The terminal hydrazinecarbonyl group is then cyclized in a subsequent step. This strategy is advantageous when the coupling partner already contains the necessary functional group for cyclization (e.g., a carboxylic acid) or when the heterocycle itself might interfere with the palladium catalyst.

Reaction Scheme for Post-Coupling Cyclization

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Intramolecular Cyclization A (4-(Hydrazinecarbonyl)phenyl) boronic acid C Pd Catalyst, Base A->C B Aryl Halide with Cyclization Precursor (e.g., X-Ar-COOH) B->C D Coupled Intermediate (HOOC-Ar-Phenyl-CONHNH2) C->D C-C bond formation E Dehydrating Agent D->E F Final Heterocyclic Product E->F Ring closure

Caption: General workflow for the Post-Coupling Cyclization strategy.

  • Trustworthiness Through Self-Validation: The success of the initial coupling step can be easily verified by techniques like LC-MS and NMR before proceeding to the cyclization. This modularity prevents wasting reagents on a cyclization step if the preceding coupling failed, making the protocol self-validating at each stage.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromophenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

This protocol details the "Pre-Cyclization" strategy, a reliable method for creating a versatile oxadiazole-boronic ester building block.

Part A: Synthesis of 4-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol ester

  • Reagent Preparation: In a dry, argon-flushed microwave vial equipped with a magnetic stir bar, add 4-(hydrazinecarbonyl)phenylboronic acid pinacol ester (262 mg, 1.0 mmol, 1.0 equiv.)[6][7], 4-bromobenzoic acid (201 mg, 1.0 mmol, 1.0 equiv.), and triphenylphosphine (PPh₃, 393 mg, 1.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) followed by trichloroacetonitrile (CCl₃CN, 0.2 mL, 2.0 equiv.).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 130°C for 2 hours.[3][9]

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydrazide N-H protons and the appearance of characteristic aromatic signals for the new oxadiazole ring are key indicators of success.

Part B: Suzuki-Miyaura Coupling to Synthesize a Biaryl-Oxadiazole System

  • Reaction Setup: To a separate dry flask, add the product from Part A (e.g., 425 mg, 1.0 mmol, 1.0 equiv.), a desired aryl halide (e.g., 1-bromo-4-methoxybenzene, 206 mg, 1.1 equiv.), and potassium carbonate (K₂CO₃, 414 mg, 3.0 equiv.).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (10 mL). Bubble argon through the solution for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 equiv.).

  • Reaction: Heat the mixture to 90°C under an argon atmosphere and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final biaryl-oxadiazole compound.

Data Summary: Conditions for 1,3,4-Oxadiazole Formation

The following table summarizes various reported conditions for the cyclodehydration step to form the 1,3,4-oxadiazole ring from a benzohydrazide precursor.

Reagent SystemSolventTemperatureTimeYield (%)Reference
PPh₃, CCl₃CNAcetonitrile130 °C (MW)2 hGood[3][9]
TsCl, DIPEADichloromethaneRoom Temp.12 h77%[3]
Triethyl orthoformateNeatReflux4-6 h84%[3]
POCl₃NeatReflux2-4 hVariable[10]
H₂SO₄ (conc.)Neat0 °C to RT10 minHigh[3]

Conclusion

This compound is a high-value reagent for the modular synthesis of complex heterocyclic compounds. Its bifunctional nature allows for strategic and flexible synthetic planning, enabling access to novel chemical entities for pharmaceutical and materials science research. The "Pre-Cyclization" approach, particularly for the synthesis of 1,3,4-oxadiazoles, offers a robust and reliable pathway by ensuring the stability of the key intermediates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this powerful synthetic building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields and side reactions, particularly when working with the functionalized substrate, (4-(Hydrazinecarbonyl)phenyl)boronic acid. The presence of the reactive hydrazide moiety introduces specific challenges that require careful consideration of reaction parameters. This guide provides in-depth, causality-driven explanations and field-proven protocols to ensure successful outcomes.

Understanding the Core Challenge: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] The process follows a well-defined catalytic cycle.[3][4] Understanding this cycle is critical for effective troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[1][4] This is often the rate-limiting step, especially with less reactive halides like aryl chlorides.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[5][6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product reagents Ar-X reagents->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The hydrazide group in this compound can interfere with this cycle by coordinating to the palladium catalyst or reacting with the base, leading to the common issues addressed below.

Troubleshooting & Optimization FAQ

This section is structured to address the most common issues encountered when using this compound.

Q1: My reaction has a very low yield or did not work at all. Where do I start?

A low or zero yield is the most frequent problem and can stem from several sources. A logical diagnostic approach is essential.

Troubleshooting_Workflow start Low / No Yield check_sm Is Starting Material Consumed? start->check_sm sm_consumed Yes check_side_products Major Side Products Observed? check_sm->check_side_products Yes sm_not_consumed No catalyst_issue Inactive Catalyst (Degassed properly?) check_sm->catalyst_issue No side_products_yes Yes protodeboronation Protodeboronation (Loss of -B(OH)₂) check_side_products->protodeboronation Yes homocoupling Homocoupling (Ar-Ar or Ar'-Ar') dehalogenation Dehalogenation (Ar-H) side_products_no No decomposition Product or Reagent Decomposition check_side_products->decomposition No oa_issue Poor Oxidative Addition (Aryl chloride? Hindered?) catalyst_issue->oa_issue tm_issue Inefficient Transmetalation (Base or solvent issue?) oa_issue->tm_issue functional_group_issue Functional Group Interference (Hydrazide coordination?) tm_issue->functional_group_issue

A logical workflow for diagnosing low yields in Suzuki reactions.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.[8]

    • Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for reduction to Pd(0).[8] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Crucially, ensure rigorous degassing of solvents and the reaction vessel to prevent oxygen from deactivating the catalyst.[8][9]

  • Poor Oxidative Addition: The aryl halide is electron-rich or sterically hindered. Aryl chlorides are notoriously less reactive than bromides or iodides.[4][10]

    • Solution: For challenging halides, use more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos, or trialkylphosphines like P(t-Bu)₃) to facilitate oxidative addition.[8][11] Increasing the reaction temperature can also help overcome the activation barrier.

  • Inefficient Transmetalation: The boronic acid is not sufficiently activated, or the hydrazide group is interfering.

    • Solution: Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation.[8] Ensure the base is finely powdered. Consider adding a small amount of water (e.g., in THF or dioxane) to improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[8][12]

Q2: My boronic acid is decomposing (protodeboronation). What is causing this and how can I prevent it?

Cause: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom. Functionalized boronic acids, especially those with electron-withdrawing groups or heteroatoms, can be unstable in the presence of a strong base and water, particularly at elevated temperatures.[8][9][13]

Solutions:

  • Use Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to a milder base like potassium fluoride (KF) or a carbonate like K₂CO₃.[8][14]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt . These are significantly more resistant to protodeboronation under reaction conditions.[8][13]

  • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C instead of >100 °C).

Q3: The hydrazide group seems to be interfering with the reaction. What is the best strategy to overcome this?

Cause: The primary issue with the this compound is the hydrazide moiety (-CONHNH₂). The lone pairs on the nitrogen atoms can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. Furthermore, the N-H protons are acidic and can react with the base, complicating stoichiometry.

Primary Solution: Protecting Group Strategy

The most robust solution is to temporarily "mask" the hydrazide functionality with a protecting group.[15][16] The ideal group is stable to the basic, palladium-catalyzed Suzuki conditions but can be removed easily afterward. The tert-butoxycarbonyl (Boc) group is an excellent choice.

Protection_Workflow start Start: This compound step1 Step 1: Protection (Boc)₂O, Base start->step1 protected_sm Protected Boronic Acid (-CONHNH-Boc) step1->protected_sm step2 Step 2: Suzuki Coupling Ar-X, Pd Catalyst, Base protected_sm->step2 protected_product Protected Biaryl Product step2->protected_product step3 Step 3: Deprotection Acid (e.g., TFA) protected_product->step3 final_product Final Product step3->final_product

Workflow using a Boc protecting group strategy.

By converting the hydrazide to a Boc-protected carbazate, you significantly reduce its ability to coordinate with the catalyst and prevent unwanted acid-base reactions, leading to cleaner and higher-yielding Suzuki couplings.

Recommended Protocols & Parameters

Protocol 1: Boc Protection of this compound

This protocol should be performed before the Suzuki coupling reaction.

  • Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent mixture such as THF/water (3:1).

  • Basification: Add a mild base such as sodium bicarbonate (NaHCO₃, 2.5 equiv).

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3 with dilute HCl.

  • Extraction & Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting Boc-protected boronic acid can often be used without further purification or can be purified by column chromatography if necessary.

Protocol 2: General Suzuki Coupling with Protected Boronic Acid

This is a robust starting point for optimization.

  • Vial Preparation: To an oven-dried reaction vial, add the Boc-protected boronic acid (1.2 equiv), the aryl halide (1.0 equiv), a base (e.g., K₃PO₄, 2.0 equiv), and a magnetic stir bar.

  • Degassing: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the vial under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Boc Deprotection (Post-Coupling)
  • Dissolution: Dissolve the purified, Boc-protected biaryl product in a suitable solvent like dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC/LC-MS until all starting material is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The final product can then be purified as needed.

Data Summary Tables for Quick Reference

Table 1: Recommended Catalyst & Ligand Combinations
Catalyst / PrecatalystLigandTarget HalideKey Advantages
Pd(PPh₃)₄(None needed)Ar-I, Ar-BrReadily available Pd(0) source, good general-purpose catalyst.
Pd₂(dba)₃SPhos / XPhos Ar-Cl , Ar-BrExcellent for challenging, electron-rich, or hindered halides.[11]
PdCl₂(dppf)(Integrated)Ar-I, Ar-BrAir-stable, reliable, and effective for a broad range of substrates.
Pd(OAc)₂P(t-Bu)₃Ar-Cl, Ar-BrHighly active catalyst system for unactivated chlorides.[14]
Table 2: Common Bases for Suzuki Coupling
BaseStrengthSolubility NotesRecommended Use Case
K₃PO₄ StrongModerately soluble in water.General purpose, highly effective for transmetalation.
Cs₂CO₃ StrongHigh solubility in many organic solvents.Excellent for difficult couplings; often provides higher yields.[17]
K₂CO₃ModerateGood solubility in water.A standard, cost-effective choice.[3]
KFWeakGood solubility in water.Recommended for preventing protodeboronation of sensitive boronic acids.[14]
Table 3: Common Solvents for Suzuki Coupling
Solvent SystemRatio (v/v)Properties & Use Case
Dioxane / Water 4:1 to 10:1Gold standard. Balances reactant solubility and base activation.[3]
Toluene / Water 10:1Good for hydrophobic substrates. Aprotic, reduces risk of some side reactions.[18]
THF / Water4:1Lower boiling point, useful for reactions at milder temperatures.
DMF or Acetonitrile(Often with water)Polar aprotic solvents, can alter reaction selectivity and improve solubility.[19][20]

References

Common side reactions with (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(Hydrazinecarbonyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and streamline your purification processes.

Section 1: General Handling and Stability

Question 1: My this compound reagent seems to be degrading upon storage. What are the best storage practices?

Answer: this compound, like many arylboronic acids, is susceptible to degradation, primarily through two pathways: dehydration to form boroxine anhydrides and oxidative decomposition. The hydrazinecarbonyl moiety can also be sensitive to air oxidation.

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. While this process is often reversible upon exposure to water during reaction setup, the presence of boroxines can affect reagent stoichiometry and solubility.

  • Oxidative Decomposition: Both the boronic acid and hydrazinecarbonyl groups can be susceptible to oxidation. Exposure to air and light can lead to the formation of various impurities that can complicate your reaction and purification.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the reagent under an inert atmosphere (Argon or Nitrogen) to minimize contact with oxygen and moisture.

  • Low Temperature: Keep the reagent in a refrigerator or freezer (-20°C is ideal) to slow down decomposition pathways.

  • Light Protection: Use an amber vial or store the container in the dark to prevent light-induced degradation.

  • Aliquot: For frequently used reagents, consider aliquoting the solid into smaller, single-use vials to avoid repeated exposure of the entire batch to atmospheric conditions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is most commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Many issues arise from competing side reactions that consume the starting material or the catalyst.

Question 2: My Suzuki-Miyaura reaction is giving a low yield. I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?

Answer: Boronic acid homocoupling is a prevalent side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl dimer—in this case, 4,4'-bis(hydrazinecarbonyl)biphenyl. This depletes your boronic acid, reduces the yield of the desired product, and creates a purification challenge.[1][2]

There are two primary mechanisms for homocoupling:

  • Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2][3]

  • Pd(II)-Mediated: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react directly with the boronic acid before the catalytic cycle is fully established, generating the dimer and the active Pd(0) species.[2][3]

Troubleshooting Strategies to Minimize Homocoupling:

StrategyRationaleStep-by-Step Protocol
Rigorous Degassing To remove dissolved oxygen, which is a primary culprit in catalyst oxidation and subsequent homocoupling.[3]1. Combine the aryl halide, boronic acid, and base in the reaction flask. 2. Seal the flask and perform 3-5 vacuum/inert gas (Ar/N₂) backfill cycles. 3. Add the solvent (previously degassed by sparging with inert gas for 20-30 min) via syringe. 4. Add the catalyst under a positive pressure of inert gas.
Use a Pd(0) Catalyst To bypass the initial reduction step where Pd(II) can directly cause homocoupling.[4]Substitute Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) with a direct Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
Add a Mild Reductant To scavenge any residual Pd(II) or oxygen, preventing it from participating in the homocoupling pathway.[3]The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling.[3] Add a small amount (e.g., 0.1-0.2 equivalents) along with your other reagents before catalyst addition.
Optimize Ligand Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the side reactions.[1][4]For challenging couplings, consider switching from standard ligands (like PPh₃) to more effective Buchwald-type ligands (e.g., SPhos, XPhos).[5]

Diagram: Troubleshooting Homocoupling Side Reactions

G start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas yes_degas Yes degas->yes_degas Check no_degas No degas->no_degas Check catalyst What is the Pd source? yes_degas->catalyst improve_degas Improve Degassing: - Use freeze-pump-thaw cycles - Sparge solvent with Ar/N₂ for >30 min no_degas->improve_degas improve_degas->catalyst pd2 Pd(II) Precatalyst (e.g., Pd(OAc)₂) catalyst->pd2 Type pd0 Pd(0) Source (e.g., Pd(PPh₃)₄) catalyst->pd0 Type switch_pd0 Switch to a Pd(0) source or use a pre-catalyst that rapidly forms Pd(0). pd2->switch_pd0 optimize_ligand Optimize Ligand: - Use bulky, electron-rich ligands (e.g., SPhos) to promote reductive elimination. pd0->optimize_ligand switch_pd0->optimize_ligand

Caption: Workflow for diagnosing and minimizing boronic acid homocoupling.

Question 3: My main impurity is the arene corresponding to my boronic acid, i.e., benzohydrazide. What is causing this protodeboronation?

Answer: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your starting material.[6] This is a very common side reaction for arylboronic acids, especially under the basic, aqueous conditions often used in Suzuki couplings.[5][7]

The mechanism is highly pH-dependent, but in Suzuki reactions, it is typically a base-catalyzed process where the active boronate species ([ArB(OH)₃]⁻) is protonated by a proton source (like water), leading to the cleavage of the C-B bond.[6][8]

Factors that Accelerate Protodeboronation:

  • High Temperatures: Elevated temperatures increase the rate of protodeboronation.[5]

  • Strong Bases & Water: The combination of a strong base and a protic solvent (water) facilitates the formation of the boronate anion and provides a proton source for its decomposition.[5][8]

  • Electron-Deficient Systems: Arylboronic acids with electron-withdrawing groups are often more susceptible to this side reaction.[8][9]

Troubleshooting Strategies to Minimize Protodeboronation:

  • Use Milder Bases: If possible, switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[5]

  • Lower the Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable conversion rate (e.g., 80°C instead of 110°C).[5]

  • Use a More Stable Boronic Acid Surrogate: This is the most robust solution. Convert the boronic acid to a more stable derivative that slowly releases the active reagent under the reaction conditions.

    • Pinacol Esters (BPin): Generally more stable than the corresponding boronic acids.[10] The pinacol ester of this compound is commercially available.[11]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that slowly hydrolyze to release the boronic acid, keeping its ambient concentration low and minimizing decomposition.[12][13] This is a highly effective strategy for unstable boronic acids.[12]

  • Anhydrous Conditions: In some cases, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can prevent protodeboronation, though this may require more rigorous experimental setup.[5]

Section 3: Reactivity of the Hydrazinecarbonyl Moiety

Question 4: I am performing a reaction with a strong oxidant/electrophile. Could the hydrazinecarbonyl group be interfering?

Answer: Yes, the hydrazinecarbonyl group (-CONHNH₂) is a potential site for side reactions, especially under oxidative or strongly electrophilic conditions.

  • Oxidation: Hydrazides can be oxidized to various products. Strong oxidants can lead to the formation of acyl radicals or diazenecarboxamides. In the context of palladium catalysis, the hydrazine moiety itself can sometimes act as a reductant, affecting the catalyst's oxidation state.

  • Reaction with Electrophiles: The terminal -NH₂ group is nucleophilic and can react with electrophiles present in the reaction mixture. For example, it can react with aldehydes or ketones to form hydrazones. If your coupling partner contains such a group, you may need to employ a protection strategy.

  • Intramolecular Reactions: Depending on the substrate, intramolecular cyclization reactions involving the hydrazinecarbonyl group could be possible under certain conditions.

Mitigation Strategies:

  • Protecting Groups: If the hydrazinecarbonyl group's reactivity is problematic, consider protecting it. The Boc group (tert-butyloxycarbonyl) is commonly used for protecting hydrazines and can typically be removed under acidic conditions.

  • Reaction Screening: Carefully screen your reaction conditions. Avoid unnecessarily harsh oxidants or electrophiles if they are not essential for the desired transformation. Analyze your crude reaction mixture by LC-MS to identify potential byproducts arising from the reaction of the hydrazinecarbonyl group.

Section 4: Purification Challenges

Question 5: I'm having difficulty purifying my final product. The boronic acid starting material and related impurities are hard to remove by column chromatography.

Answer: Purifying compounds containing the polar boronic acid functional group can be challenging on standard silica gel.[14] Boronic acids can streak on silica, and residual starting material or boronic acid-derived byproducts can be difficult to separate from the desired product.

Effective Purification Protocols:

MethodDescriptionWhen to Use
Acid/Base Extraction Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This changes their solubility, allowing for separation.Excellent for removing unreacted boronic acid from a less polar product.
Protocol1. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). 2. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The boronic acid will move into the aqueous layer as its salt. 3. Separate the layers. The organic layer now contains the purified product (if it's not acidic). 4. The aqueous layer can be acidified (e.g., with 1M HCl) to recover the boronic acid if needed.[15]
Recrystallization A powerful technique for purifying crystalline solids.Ideal if your desired product is a solid with suitable solubility properties (soluble in a hot solvent, insoluble when cold).[16][17]
Specialized Chromatography Standard silica gel can be problematic. Consider alternatives.When extraction fails and the product and impurities have similar polarities.
Options1. Neutral Alumina: Can sometimes provide better separation for boronic esters.[14] 2. Reverse-Phase (C18) Chromatography: Useful for polar compounds. Elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid.
Derivatization Convert the boronic acid impurity into a more easily separable derivative.For complex mixtures where other methods fail.
ExampleTreat the crude mixture with diethanolamine to form a crystalline adduct with the boronic acid, which may precipitate and can be removed by filtration.[16]

References

Technical Support Center: Prevention of Arylboronic Acid Protodeboronation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of protodeboronation in arylboronic acids. Protodeboronation is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields and impurities in crucial reactions like the Suzuki-Miyaura cross-coupling.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and actionable protocols to help you preserve the integrity of your arylboronic acids.

Understanding Protodeboronation: The "Why" Behind the Problem

Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid, where a carbon-boron bond is broken and substituted with a carbon-hydrogen bond.[1] This side reaction is a frequent issue in metal-catalyzed coupling reactions that utilize boronic acids.[1] The tendency of a given boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the organic substituent of the boronic acid.[1]

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my Suzuki-Miyaura reaction?

A1: Protodeboronation is the cleavage of the C-B bond in your arylboronic acid, which is then replaced by a C-H bond.[1][2] Essentially, this reaction destroys your nucleophilic coupling partner, converting it into a simple arene or heteroarene byproduct. This directly leads to lower yields of your desired cross-coupled product and complicates purification.

Q2: How can I tell if protodeboronation is the cause of my low yield?

A2: The most direct way to confirm protodeboronation is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR. You should look for a byproduct with a mass corresponding to your boronic acid starting material minus the B(OH)₂ group and plus a hydrogen atom (Ar-H). This, combined with unreacted aryl halide, is a strong indicator of this undesired side reaction.

Q3: Which types of arylboronic acids are most susceptible to protodeboronation?

A3: The stability of arylboronic acids varies greatly. Generally, the following classes are more prone to protodeboronation:

  • Electron-deficient arylboronic acids: Those with electron-withdrawing groups (e.g., fluoro, nitro groups) are often more susceptible, particularly under basic conditions.[3]

  • Heteroaromatic boronic acids: Especially five-membered rings like 2-furyl, 2-thienyl, and 2-pyrrolyl, as well as some pyridyl derivatives (e.g., 2-pyridyl), are notoriously unstable.[4][5][6]

  • Ortho-substituted arylboronic acids: Steric hindrance can sometimes promote protodeboronation.[3]

Q4: How do reaction conditions influence the rate of protodeboronation?

A4: Several factors can accelerate protodeboronation:

  • pH: This is a critical factor. Both acidic and basic conditions can promote protodeboronation, with distinct mechanisms.[1][2][7] For many Suzuki-Miyaura reactions, the basic conditions required for transmetalation also unfortunately accelerate protodeboronation.[2][8]

  • Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.[8][9]

  • Presence of Water: Water acts as the proton source for the C-H bond formation. While Suzuki reactions are often run in aqueous mixtures, excess water can be detrimental.[9][10]

  • Prolonged Reaction Times: The longer your boronic acid is exposed to destabilizing conditions, the more likely it is to decompose.

Troubleshooting Guide: Proactive and Reactive Strategies

This section provides a systematic approach to diagnosing and solving protodeboronation issues in your experiments.

Problem 1: Low yield with a known "unstable" boronic acid (e.g., 2-pyridylboronic acid).

This is a common issue as certain heteroaromatic boronic acids are highly reactive towards protodeboronation, especially at neutral pH where they can form a zwitterionic species that readily fragments.[1][4][5]

Root Cause Analysis & Solution Workflow

A Low Yield with Unstable Boronic Acid B Is protodeboronation confirmed by LC-MS/NMR? A->B C Investigate other reaction issues (catalyst, halide, etc.). B->C No D Primary Strategy: Minimize Free Boronic Acid Concentration B->D Yes E Option 1: Use a 'Slow-Release' Strategy D->E F Option 2: Optimize Reaction Kinetics D->F G Implement MIDA Boronates or Organotrifluoroborates E->G How? H Use a highly active catalyst/ligand system (e.g., Buchwald precatalysts) F->H How? I Lower Reaction Temperature F->I How? J Result: Desired Coupling Favored over Decomposition G->J H->J I->J

Caption: Decision workflow for troubleshooting unstable boronic acids.

Step-by-Step Protocols

Protocol 1: The "Slow-Release" Approach using MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are air-stable derivatives that slowly hydrolyze under basic conditions to release the free boronic acid.[1][11] This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over decomposition.[6][11]

  • Preparation/Procurement: Synthesize or purchase the MIDA boronate of your desired aryl group. These are often bench-stable solids.[11]

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (1.0 eq), MIDA boronate (1.2-1.5 eq), base (e.g., K₃PO₄, 3.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

    • Use an anhydrous, degassed solvent system like 1,4-dioxane.[11]

  • Execution: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. The slow release of the boronic acid will keep its concentration low, minimizing protodeboronation.

Protocol 2: Kinetic Optimization with Highly Active Catalysts

The goal here is to make the Suzuki-Miyaura coupling so fast that it outcompetes the slower protodeboronation pathway.[1][6]

  • Catalyst Selection: Choose a modern, highly active palladium precatalyst system, such as a Buchwald G3 precatalyst (e.g., XPhos-G3-Pd).[6] These catalysts form the active Pd(0) species rapidly and at low temperatures.

  • Reaction Setup:

    • Combine the aryl halide (1.0 eq), unstable boronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄) in a degassed solvent (e.g., THF/water).[6]

    • Add the precatalyst (1-2 mol%) under an inert atmosphere.

  • Execution: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C).[6] The high catalytic activity should lead to rapid product formation before significant protodeboronation can occur.

Problem 2: Significant protodeboronation observed with an electron-deficient arylboronic acid.

Electron-deficient arylboronic acids are prone to a base-catalyzed protodeboronation mechanism.[3][12] The choice of base and the presence of water are critical factors to control.

Comparative Analysis of Conditions
ParameterCondition A (High Protodeboronation)Condition B (Minimized Protodeboronation)Rationale
Base Strong, soluble base (e.g., NaOH, K₂CO₃ in water)Weaker, less nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, KF)Strong bases create a high concentration of the reactive boronate anion, accelerating protodeboronation. Weaker bases still facilitate transmetalation but at a more controlled rate.[13]
Solvent Protic or aqueous mixture (e.g., Dioxane/H₂O)Anhydrous, aprotic solvent (e.g., Toluene, 2-MeTHF, CPME)Water is a proton source. Removing it by using anhydrous conditions can significantly slow the protodeboronation pathway.[10][13]
Temperature High (e.g., >100 °C)Moderate (e.g., 60-80 °C)Lowering the temperature slows the rate of all reactions, but often has a greater impact on the undesired side reaction.[14]
Step-by-Step Protocol

Protocol 3: Mitigating Base-Catalyzed Protodeboronation

  • Reagent Preparation: Ensure all reagents and solvents are anhydrous. Use a high-purity, powdered base like K₃PO₄ or Cs₂CO₃ that has been dried in an oven. Degas the solvent thoroughly.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine the electron-deficient arylboronic acid (1.2 eq), aryl halide (1.0 eq), anhydrous base (3.0 eq), and the chosen catalyst/ligand system.

    • Add the anhydrous, degassed solvent (e.g., 2-MeTHF).[14][15]

  • Execution: Heat the reaction to the lowest temperature that provides a reasonable reaction rate. Monitor closely. If protodeboronation is still an issue, consider switching to an even milder base like potassium fluoride (KF).

General Best Practices for Storage and Handling

Preventing protodeboronation begins before the reaction is even set up.

  • Storage: Store arylboronic acids, especially known unstable ones, in a cool, dark, and dry place, preferably under an inert atmosphere.[16] Some are best stored in a freezer.

  • Avoid Anhydrides: Boronic acids can dehydrate to form cyclic anhydrides called boroxines.[17] While boroxines are often viable in cross-coupling, their reactivity can differ. The presence of water rapidly hydrolyzes them back to the boronic acid.[17] Storing under dry conditions minimizes this equilibrium.

  • Use Fresh Reagents: Over time, even seemingly stable boronic acids can degrade on the shelf. For critical reactions, use freshly opened or recently purchased material.[13]

Advanced Strategies: Derivatization for Enhanced Stability

When all else fails, converting the boronic acid to a more stable derivative is a powerful strategy.

cluster_0 Unstable Arylboronic Acid cluster_1 Stable Derivatives A Ar-B(OH)₂ B Potassium Aryltrifluoroborate [Ar-BF₃]K⁺ A->B  KHF₂ C Pinacol Ester Ar-B(pin) A->C  Pinacol D MIDA Boronate Ar-B(MIDA) A->D  MIDA

Caption: Common derivatization strategies for stabilizing arylboronic acids.

  • Potassium Organotrifluoroborates (ArBF₃K): These salts are generally crystalline, air- and moisture-stable solids.[14][18] They participate in Suzuki-Miyaura coupling under appropriate conditions, often requiring a base to facilitate the slow release of the active boronic acid.

  • Boronate Esters (e.g., Pinacol Esters): Esterification, most commonly with pinacol, protects the boronic acid functionality.[19] While generally more stable, it's important to note that some boronate esters can still undergo protodeboronation, and the rate can be highly dependent on the ester's structure.[20][21]

  • MIDA Boronates: As discussed in Protocol 1, these are exceptionally stable and provide a reliable slow-release mechanism, making them a go-to choice for particularly challenging substrates.[1][11]

By understanding the mechanisms of protodeboronation and systematically applying these troubleshooting strategies and best practices, you can significantly improve the efficiency and success of your cross-coupling reactions.

References

Troubleshooting low yields in reactions with (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(Hydrazinecarbonyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its use in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Low Reaction Yields

Low or inconsistent yields are the most frequently reported issues. This guide provides a systematic approach to identifying and solving the root cause of poor reaction performance.

Problem 1: Low to No Product Formation

You have set up your reaction (e.g., a Suzuki-Miyaura coupling), but upon analysis (TLC, LC-MS), you observe little to no desired product, with significant starting material remaining.

Potential Cause 1.1: Poor Quality or Degraded Boronic Acid

This compound, like many boronic acids, can degrade through two primary pathways: hydrolysis and dehydration to form its cyclic trimeric anhydride, known as a boroxine. The presence of boroxine can significantly slow down or inhibit the reaction, as it is less reactive in the crucial transmetalation step of the catalytic cycle.[1]

Diagnostic Checks:

  • NMR Analysis: Dissolve a sample of your boronic acid in dry DMSO-d₆. The presence of significant water or broad peaks corresponding to the boroxine anhydride are indicators of degradation.[1]

  • Control Reaction: Run the reaction with a freshly purchased, high-purity batch of the boronic acid or a different, reliable boronic acid to confirm the rest of your reaction setup is viable.

Recommended Solutions:

  • Recrystallization: Purify the boronic acid. Recrystallization from water followed by thorough drying under high vacuum can remove impurities and break down boroximes.[1]

  • Conversion to a Stable Adduct: Convert the boronic acid to its N-methyldiethanolamine (MIDA) boronate or diethanolamine adduct.[2][3] These adducts are often highly crystalline, air-stable solids that can be stored long-term and used directly in coupling reactions, where they slowly release the active boronic acid under the reaction conditions.[2][4]

  • Purification via Salt Formation: Crude boronic acid can be purified by treating it with a strong base (e.g., NaOH) to form the sodium salt. The salt can be isolated, washed with an organic solvent like diethyl ether to remove non-acidic impurities, and then re-acidified with HCl to regenerate the pure boronic acid.[5]

Diagram: Boronic Acid - Boroxine Equilibrium

boroxine_equilibrium boronic_acid 3 x this compound R-B(OH)₂ boroxine Boroxine (Trimeric Anhydride) (R-BO)₃ boronic_acid->boroxine - 3 H₂O water {3 x H₂O} boroxine->boronic_acid + 3 H₂O

Caption: The reversible dehydration of boronic acid to its less reactive boroxine anhydride.

Potential Cause 1.2: Inactive or Inefficient Catalyst System

The success of a cross-coupling reaction is critically dependent on the active Pd(0) catalyst.

Diagnostic Checks:

  • Precatalyst Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ.[3][6] Failure in this step means the catalytic cycle never starts.

  • Ligand Choice: The electronic and steric properties of your substrates dictate the optimal ligand. For sterically hindered or electron-rich partners, standard ligands like triphenylphosphine may be insufficient.[6]

Recommended Solutions:

  • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step, although these can be more sensitive to air.

  • Optimize the Ligand: For challenging couplings, employ modern, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands are known to accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[6][7]

  • Check Catalyst Loading: While typically low (0.5-5 mol%), challenging reactions may require a higher catalyst loading. Systematically screen the loading to find the optimal level.

Problem 2: Significant Side-Product Formation

Your reaction proceeds, but the desired product is contaminated with significant byproducts, complicating purification and lowering the isolated yield.

Potential Cause 2.1: Homocoupling of the Boronic Acid

The most common side-product is the dimer of the boronic acid (R-B(OH)₂ → R-R). This is almost always caused by the presence of oxygen in the reaction mixture.[6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[6]

Diagnostic Checks:

  • Mass Spectrometry: Look for a mass peak corresponding to the boronic acid dimer in your crude reaction mixture.

  • Reaction Color: A rapid change in the reaction mixture to black (formation of palladium black) can indicate catalyst decomposition, often exacerbated by oxygen.[8]

Recommended Solutions:

  • Rigorous Degassing: This is non-negotiable. All solvents (including any water used) must be thoroughly degassed. The reaction vessel should be purged with an inert gas (Argon or Nitrogen). For best results, use the freeze-pump-thaw method (at least three cycles).

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process, from reagent addition to heating.[9]

Potential Cause 2.2: Protodeboronation

This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, converting your boronic acid back to the corresponding arene (in this case, benzoylhydrazine).

Diagnostic Checks:

  • Mass Spectrometry: Identify the mass of the protodeboronated side product in the crude mixture.

Recommended Solutions:

  • Base Selection: Use a milder base. Strong bases, especially in protic solvents or with excess water, can facilitate protodeboronation. Consider switching from hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[9]

  • Control Water Content: While a small amount of water can be beneficial or even necessary for some base/solvent systems (e.g., K₃PO₄ in anhydrous solvents), excess water can promote hydrolysis and protodeboronation.[8][10] If using anhydrous solvents, ensure they are truly dry.

  • Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate the rate of protodeboronation.

Diagram: Troubleshooting Workflow for Low Yields

troubleshooting_workflow start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_catalyst 2. Evaluate Catalyst System start->check_catalyst check_conditions 3. Review Reaction Conditions start->check_conditions sub_reagents Boronic Acid Degradation? (Boroxine/Hydrolysis) check_reagents->sub_reagents sub_catalyst Inactive Catalyst? Poor Ligand Choice? check_catalyst->sub_catalyst sub_conditions Oxygen/Water Present? Wrong Base/Temp? check_conditions->sub_conditions purify_ba Purify Boronic Acid (Recrystallize / Adduct) change_ligand Change Ligand / Precatalyst degas Improve Degassing (Freeze-Pump-Thaw) optimize_base Optimize Base / Solvent sub_reagents->purify_ba Yes sub_catalyst->change_ligand Yes sub_conditions->degas Oxygen sub_conditions->optimize_base Other

Caption: A systematic workflow for diagnosing the cause of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: Store it in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place, preferably in a desiccator. Some suppliers recommend cold-chain transportation.[11] Long-term exposure to atmospheric moisture and oxygen will lead to hydrolysis and boroxine formation.[1]

Q2: What is the best solvent to use for reactions with this compound? A: The choice is reaction-dependent. Phenylboronic acid is generally soluble in polar organic solvents like THF, dioxane, DMF, and alcohols, but has low solubility in nonpolar solvents like hexanes.[12][13] For Suzuki couplings, common solvents include dioxane, THF, toluene, or DMF, often with a small amount of water to help dissolve the base.[8]

Q3: The boronic acid is not dissolving well in my reaction solvent. What should I do? A: Poor solubility can hinder reaction rates.

  • Co-solvent: Add a polar co-solvent (e.g., a small amount of DMF or water) if compatible with your reaction.

  • Different Base/Solvent System: Some bases are more soluble in certain organic solvents. For example, Cs₂CO₃ has better solubility than K₂CO₃ in many solvents.[9]

  • Temperature: Gently warming the mixture can help, but be mindful that this can also accelerate degradation if done for extended periods before the catalyst is active.

  • Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reagents between phases.[14]

Q4: Can the hydrazinecarbonyl group interfere with the reaction? A: Yes, this is a possibility. The lone pairs on the nitrogen atoms of the acylhydrazide moiety could potentially coordinate to the palladium center, acting as a competing ligand and inhibiting catalysis. Furthermore, under certain conditions, hydrazides can undergo side reactions. While less common for para-substituted systems, related compounds have shown that the hydrazide can interact with the boronic acid itself.[15] If you suspect interference, protecting the hydrazine functionality may be an option, though this adds steps to the synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if separate).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Degassing (Optional but Recommended): If not using pre-degassed solvents, perform three cycles of freeze-pump-thaw on the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability[2][6]
  • Dissolution: In a flask, suspend the this compound (1.0 equiv) in a suitable solvent like dichloromethane or THF.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: The initial solid may dissolve completely before a new, white precipitate forms.

  • Isolation: Stir the resulting slurry for 15-20 minutes.

  • Filtration: Isolate the white solid product by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the solid under high vacuum. This stable adduct can now be weighed and used directly in coupling reactions, typically in protic solvents.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_reactants cluster_products pd0 Active Pd(0)L₂ ox_add Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) pd0->ox_add Ar-X transmetal Transmetalation (Base-activated R'-B(OH)₂) ox_add->transmetal [R'-B(OH)₃]⁻ red_elim Reductive Elimination (Ar-Pd(II)-R' → Ar-R' + Pd(0)) transmetal->red_elim red_elim->pd0 Releases Product product Product (Ar-R') red_elim->product reactants Reactants (Ar-X, R'-B(OH)₂) reactants->ox_add reactants->transmetal

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Technical Support Center: Managing Homocoupling of (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Hydrazinecarbonyl)phenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of homocoupling, a critical side reaction in cross-coupling chemistries involving this versatile reagent.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in medicinal chemistry and materials science, prized for its dual functionality that allows for diverse synthetic transformations.[1] However, like all arylboronic acids, it is susceptible to homocoupling (or dimerization), an undesired reaction that leads to the formation of a symmetrical biaryl byproduct. This not only consumes the starting material and reduces the yield of the desired cross-coupled product but also complicates downstream purification due to the structural similarity between the product and the byproduct. This guide provides a systematic approach to diagnosing and mitigating homocoupling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of homocoupling in my Suzuki-Miyaura reaction?

A1: Homocoupling of arylboronic acids is predominantly caused by two interconnected mechanistic pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major culprit. Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) intermediate can then react with two molecules of the boronic acid to form the homocoupled dimer, regenerating Pd(0) in the process.[2][3] Rigorous exclusion of oxygen is therefore paramount.[4]

  • Palladium(II)-Mediated Homocoupling: If you are using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[2] This is often a significant issue at the beginning of the reaction before the primary catalytic cycle is fully established.

cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway O2 Dissolved O₂ Pd0 Pd(0) (Active Catalyst) O2->Pd0 Oxidation PdII_O2 Pd(II) Species Pd0->PdII_O2 Dimer_O2 Homocoupled Dimer PdII_O2->Dimer_O2 Reacts with 2x Boronic Acid BA1 This compound BA1->PdII_O2 BA2 This compound BA2->PdII_O2 Dimer_O2->Pd0 Regenerates PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) Dimer_PdII Homocoupled Dimer PdII_pre->Dimer_PdII Direct Reaction with 2x Boronic Acid BA3 This compound BA3->PdII_pre BA4 This compound BA4->PdII_pre Pd0_gen Pd(0) (Active Catalyst) Dimer_PdII->Pd0_gen Generates start High Homocoupling Observed q_oxygen Is the reaction rigorously deoxygenated? start->q_oxygen a_deoxygenate Implement rigorous deoxygenation: - Subsurface inert gas sparging (N₂ or Ar) - Freeze-pump-thaw cycles q_oxygen->a_deoxygenate No q_catalyst Are you using a Pd(II) precatalyst? q_oxygen->q_catalyst Yes a_deoxygenate->q_catalyst a_catalyst Consider: - Using a Pd(0) source (e.g., Pd(PPh₃)₄) - Adding a mild reducing agent (e.g., potassium formate) q_catalyst->a_catalyst Yes q_reagents Are your reagents pure? q_catalyst->q_reagents No a_catalyst->q_reagents a_reagents Purify the boronic acid: - Recrystallization - Formation of a diethanolamine adduct q_reagents->a_reagents No q_conditions Have you optimized reaction parameters? q_reagents->q_conditions Yes a_reagents->q_conditions a_conditions Systematically vary: - Base (start with K₂CO₃ or K₃PO₄) - Solvent (e.g., dioxane, toluene, DMF) - Ligand (consider bulky, electron-rich phosphines like SPhos) q_conditions->a_conditions No q_hydrazide Is the unprotected hydrazide causing issues? q_conditions->q_hydrazide Yes a_conditions->q_hydrazide a_hydrazide Protect the hydrazinecarbonyl group (e.g., with a Boc group). q_hydrazide->a_hydrazide Yes end Homocoupling Minimized q_hydrazide->end No a_hydrazide->end

References

Impact of base and solvent on (4-(Hydrazinecarbonyl)phenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(Hydrazinecarbonyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into the reactivity of this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its behavior, empowering you to troubleshoot effectively and optimize your synthetic routes.

The unique bifunctional nature of this molecule—possessing both a nucleophilic hydrazinecarbonyl moiety and an electrophilic boronic acid—presents specific challenges and opportunities. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosing and solving the problem.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most likely causes and how do I fix it?

Low yield is the most common issue and can almost always be traced back to one of four factors: inefficient transmetalation, catalyst deactivation, substrate decomposition, or competing side reactions.

Initial Diagnosis Workflow:

G start Low Yield Observed check_base Is the Base Correctly Chosen & Soluble? start->check_base Start Here check_solvent Is the Solvent System Optimal? check_base->check_solvent Yes solution_base Solution: Switch to a stronger, more soluble base (e.g., K3PO4, Cs2CO3). Consider adding H2O. check_base->solution_base No check_reagents Are Reagents (Catalyst, Boronic Acid) Active? check_solvent->check_reagents Yes solution_solvent Solution: Use polar aprotic solvent (Dioxane, DMF). Ensure proper degassing. check_solvent->solution_solvent No check_temp Is Temperature Too High/Low? check_reagents->check_temp Yes solution_reagents Solution: Use fresh catalyst. Check boronic acid for decomposition (protodeboronation). check_reagents->solution_reagents No solution_temp Solution: Lower temperature to prevent decomposition. Increase to overcome activation barrier. check_temp->solution_temp No

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

In-Depth Analysis & Solutions:

  • Problem: Inefficient Transmetalation.

    • Causality: The transmetalation step in the Suzuki-Miyaura catalytic cycle requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[1][2][3] If the base is too weak or poorly soluble, this equilibrium is not favored, and the reaction stalls.

    • Solution:

      • Switch to a Stronger Base: For this specific boronic acid, which is moderately electron-deficient due to the carbonyl group, stronger bases are often required. Transition from weaker bases like Na₂CO₃ to stronger, more effective options like K₃PO₄ or Cs₂CO₃.[4]

      • Improve Base Solubility: Many inorganic bases have poor solubility in common organic solvents like dioxane or THF. Adding a small amount of water (e.g., a 4:1 to 10:1 solvent:water ratio) can dramatically improve solubility and facilitate boronate formation.[4][5]

      • Use Finely Powdered Base: Ensure the base is a fine powder to maximize surface area and reaction rate.[5]

  • Problem: Boronic Acid Decomposition (Protodeboronation).

    • Causality: Phenylboronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by harsh basic conditions and elevated temperatures in the presence of water.[4]

    • Solution:

      • Use Milder Bases: If decomposition is suspected, switch to a milder base like potassium fluoride (KF).[4][6]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol ester.[4][7] The pinacol ester is more resistant to protodeboronation and can be used directly in the coupling reaction.

      • Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80 °C) before attempting higher temperatures.[4]

Q2: I am observing significant side-product formation. What reactions are competing with my desired coupling?

The hydrazinecarbonyl group is a potential nucleophile and can participate in side reactions, particularly under basic conditions or with certain electrophiles.

  • Problem: Homocoupling of the Boronic Acid.

    • Causality: Oxygen contamination can lead to oxidative homocoupling of the boronic acid to form a biaryl byproduct. This is a palladium-catalyzed process that competes with the desired cross-coupling.[5]

    • Solution: Rigorously degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4][5]

  • Problem: Reactions at the Hydrazine Moiety.

    • Causality: The terminal -NH₂ of the hydrazine is nucleophilic. If your coupling partner contains a reactive electrophilic site (e.g., an activated acyl chloride), you may see acylation of the hydrazine. While less common in standard Suzuki conditions, it's a possibility if the reaction is run at high temperatures for extended periods.

    • Solution:

      • Protect the Hydrazine: If side reactions are confirmed, protect the hydrazinecarbonyl group as a Boc-hydrazide (tert-butoxycarbonyl). The Boc group is stable to typical Suzuki conditions but can be removed later under acidic conditions.[8] (See Protocol 2).

      • Modify Reaction Order: Add the palladium catalyst and aryl halide first, allow the oxidative addition to occur, and then add the boronic acid. This can sometimes minimize the exposure of the free hydrazine to potentially reactive intermediates.

Part 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader questions regarding reaction design and mechanism.

Q3: How do I select the optimal base and solvent system from the start?

Selecting the right conditions is critical for success. The choice depends on the reactivity of your coupling partner (aryl halide/triflate).

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Aryl ElectrophileRecommended Base(s)Recommended Solvent System(s)Typical Temp. (°C)Key Considerations
Aryl Iodide / BromideK₂CO₃, K₃PO₄Dioxane/H₂O (4:1), Toluene/EtOH/H₂O80-100These are generally reactive electrophiles. K₂CO₃ is a good first choice.[9][10]
Aryl ChlorideK₃PO₄, Cs₂CO₃Dioxane/H₂O (10:1), DMF, 2-MeTHF100-120Requires a more electron-rich catalyst (e.g., with Buchwald ligands) and a stronger base to facilitate the slower oxidative addition step.[4][11]
Aryl TriflateK₃PO₄, KFTHF, Dioxane60-80Generally very reactive. Milder conditions can often be used.
Substrates with Base-Sensitive Groups (e.g., esters)KF, K₂CO₃ (anhydrous)Anhydrous THF, Toluene60-90Avoid aqueous conditions and strong bases like hydroxides or phosphates to prevent hydrolysis.[6]

Expert Insight: The solvent does more than just dissolve reactants. Polar aprotic solvents like DMF or dioxane can stabilize palladium intermediates and influence reaction selectivity.[12][13][14] The choice is not arbitrary; it directly impacts the catalytic cycle.

Q4: What is the precise role of the base in the catalytic cycle?

The base has a multifaceted role, but its primary function is to facilitate the transmetalation step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation To Catalytic Cycle

Caption: Role of the base in activating the boronic acid for transmetalation.

There are two predominant mechanistic proposals[2][3]:

  • Boronate Pathway (Most Accepted): The base (e.g., OH⁻, PO₄³⁻) reacts with the boronic acid to form a tetracoordinate boronate species. This "ate" complex is significantly more nucleophilic than the neutral boronic acid, which accelerates the transfer of the aryl group to the palladium(II) center.[2][3]

  • Hydroxide Pathway: The base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex. This species then undergoes transmetalation with the neutral boronic acid.

For most systems, including this one, the boronate pathway is considered the major operative mechanism.[2]

Q5: Does the hydrazinecarbonyl group require protection before coupling?

Generally, for standard Suzuki-Miyaura reactions, protection is not required. The hydrazinecarbonyl moiety is typically stable under the reaction conditions.

However, protection should be considered under these circumstances:

  • Highly Reactive Coupling Partners: If your aryl halide contains other potent electrophilic sites.

  • Forced Conditions: If the reaction requires very high temperatures (>120 °C) and prolonged reaction times, where the risk of side reactions increases.

  • Incompatible Downstream Steps: If subsequent reaction steps are incompatible with a free hydrazine group.

The tert-butoxycarbonyl (Boc) group is the most common and effective protecting group for this purpose.[8][15]

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for a standard coupling between an aryl bromide and this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[4][5]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is a critical step to prevent catalyst oxidation.[4]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂ complex with CH₂Cl₂, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Protection of this compound

This protocol can be used when protection of the hydrazine moiety is necessary.

  • Dissolution: In a round-bottom flask, suspend this compound (1.0 mmol, 1.0 equiv.) in tetrahydrofuran (THF, 10 mL).

  • Base Addition: Add triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.). Stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol, 1.1 equiv.) in THF (2 mL) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.

References

Technical Support Center: Navigating the Challenges of Electron-Poor Arylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the use of electron-poor arylboronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to overcome common hurdles and achieve successful outcomes in your synthetic endeavors.

Introduction: The Double-Edged Sword of Electron-Deficient Arylboronic Acids

Electron-poor arylboronic acids are indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon bonds that are crucial for the construction of pharmaceuticals, agrochemicals, and functional materials. However, their unique electronic properties present a distinct set of challenges in cross-coupling reactions. Unlike their electron-rich counterparts, the diminished nucleophilicity of the aryl group and the increased Lewis acidity of the boron center can lead to sluggish reactions, low yields, and a propensity for undesirable side reactions. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What makes electron-poor arylboronic acids so challenging to use in Suzuki-Miyaura coupling?

A1: The primary challenges stem from two key factors:

  • Reduced Nucleophilicity: The electron-withdrawing groups on the aromatic ring decrease the electron density of the carbon atom attached to the boron, making it a weaker nucleophile. This can slow down the crucial transmetalation step in the catalytic cycle.

  • Increased Susceptibility to Protodeboronation: The electron-deficient nature of the aryl ring makes the C-B bond more susceptible to cleavage by proton sources, a side reaction known as protodeboronation. This is particularly problematic under the basic conditions typically required for Suzuki-Miyaura coupling.

Q2: What is protodeboronation and why is it more prevalent with electron-poor arylboronic acids?

A2: Protodeboronation is a detrimental side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. With electron-poor arylboronic acids, the electron-withdrawing substituents stabilize the transient negative charge that develops on the aromatic ring during the C-B bond cleavage, thereby lowering the activation energy for this undesired process. This reaction essentially consumes the starting material, leading to reduced product yield.

Q3: How do I know if protodeboronation is occurring in my reaction?

A3: The most direct way to identify protodeboronation is by analyzing the crude reaction mixture using techniques like GC-MS or LC-MS. You will observe a byproduct with a mass corresponding to the arene where the boronic acid group has been replaced by a hydrogen atom. For example, if you start with 4-nitro­phenyl­boronic acid, you would detect nitrobenzene as the protodeboronation byproduct.

Troubleshooting Guide: Overcoming Common Issues

This section provides a problem-and-solution framework for specific issues encountered during experiments with electron-poor arylboronic acids.

Problem 1: My Suzuki coupling reaction is sluggish or gives a low yield.

This is the most common issue when working with electron-deficient arylboronic acids. Here’s a systematic approach to troubleshooting:

Solution 1.1: Optimize Your Ligand Choice

The ligand plays a critical role in facilitating the key steps of the catalytic cycle. For challenging couplings with electron-poor boronic acids, consider ligands that can accelerate both oxidative addition and reductive elimination.

  • Use Electron-Rich and Bulky Ligands: Ligands with these properties enhance the electron density on the palladium center, which promotes the oxidative addition of the aryl halide. Bulky ligands also facilitate reductive elimination to release the final product.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often highly effective for these challenging couplings.

Ligand TypeKey FeaturesRecommended for
Buchwald Ligands (e.g., SPhos, XPhos) Electron-rich, bulky biarylphosphinesGeneral-purpose for electron-poor partners
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically demandingHighly challenging couplings, including those with aryl chlorides
P,O-type Ligands Can generate and stabilize mono-phosphine chelating intermediatesEffective for a wide variety of arylboronic acids and aryl chlorides

Solution 1.2: Re-evaluate Your Choice of Base

The base is crucial for the activation of the boronic acid in the transmetalation step. A stronger base can sometimes overcome the sluggish reactivity of electron-poor arylboronic acids.

  • Stronger Inorganic Bases: Consider switching from weaker bases like sodium carbonate (Na₂CO₃) to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be effective, especially when used as both the base and the solvent.

Table 1: Comparison of Common Bases in Suzuki Coupling

BasepKa of Conjugate AcidTypical SolventsComments
Na₂CO₃10.3Aqueous mixtures (e.g., Toluene/H₂O)A common, mild base. May be insufficient for challenging couplings.
K₃PO₄12.3Anhydrous (e.g., Dioxane, THF)A stronger base, often effective for electron-poor substrates.
Cs₂CO₃10.3Anhydrous (e.g., Dioxane, THF)Highly effective due to the high solubility of its boronate salts.
Et₃N10.7Aprotic solvents (e.g., DMF, THF)Can serve as both base and solvent.

Solution 1.3: Increase the Reaction Temperature

If weaker reaction conditions fail, increasing the temperature can provide the necessary activation energy to drive the reaction forward. However, be mindful that higher temperatures can also accelerate decomposition pathways like protodeboronation. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Problem 2: Significant formation of the protodeboronated byproduct is observed.

Protodeboronation is a major yield-reducing side reaction. Here are strategies to mitigate it:

Solution 2.1: Use Anhydrous Conditions

Since water is a primary proton source for protodeboronation, rigorously excluding it from the reaction is crucial.

  • Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. Dry your reagents, including the base, thoroughly before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

Solution 2.2: Employ More Stable Boron Reagents

Converting the boronic acid to a more stable derivative can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

  • Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids.

  • Aryltrifluoroborates: Potassium aryltrifluoroborate salts (ArBF₃K) are highly stable crystalline solids that are resistant

Technical Support Center: Navigating Boronic Acid Stability in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance on a common yet complex challenge in modern organic synthesis: the stability of boronic acids in the presence of copper catalysts. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are invaluable tools for C-N, C-O, and C-S bond formation. However, the success of these reactions is often dictated by the delicate stability of the boronic acid coupling partner, which is susceptible to several decomposition pathways.

This guide moves beyond simple protocols to offer a deeper understanding of the underlying mechanisms driving these stability issues. By understanding the "why," you will be better equipped to troubleshoot your experiments, optimize your reaction conditions, and ultimately, achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of boronic acids in copper-catalyzed reactions.

Q1: What are the primary decomposition pathways for boronic acids in copper-catalyzed reactions?

A1: There are three main competing side reactions that compromise the stability and efficacy of boronic acids in the presence of copper catalysts:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[1] This process is often promoted by acidic or basic conditions, as well as high temperatures.[1][2]

  • Homocoupling: This is a dimerization of the boronic acid to form a symmetrical biaryl compound. This is a significant side reaction in copper-catalyzed systems and is often promoted by the presence of oxygen.[3][4][5][6]

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols. This is another common byproduct in Chan-Lam couplings.[7]

Q2: I'm observing significant amounts of homocoupled product in my Chan-Lam coupling. What is causing this and how can I minimize it?

A2: The formation of homocoupling products is a known issue in copper-catalyzed reactions of boronic acids.[3][4][5] The mechanism involves a transmetalation from boron to copper. The presence of a coordinating base is often essential for this transmetalation to occur.[3][4][5] To control the undesired formation of the homocoupling product, several strategies can be employed:

  • Control of Oxygen: Homocoupling is often promoted by oxygen.[6] Deoxygenating your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.[6]

  • Low Catalyst Loading: Using a lower loading of your copper catalyst may also be beneficial.[4]

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling.

Q3: My reaction is yielding a significant amount of the protodeboronated arene. What factors contribute to this?

A3: Protodeboronation is a common decomposition pathway for boronic acids and can be influenced by several factors in your reaction setup. High temperatures and strong donor ligands, such as acetonitrile and pyridine, can accentuate copper-mediated protodeboronation.[2] The pH of the reaction is also a critical factor, with both acidic and basic conditions potentially promoting protodeboronation.[1][8] For instance, some heteroaromatic boronic acids are particularly susceptible to protodeboronation at high pH.[2]

Q4: Are certain types of boronic acids more prone to instability?

A4: Yes, the stability of boronic acids can vary significantly based on their structure. Electron-deficient arylboronic acids can be more susceptible to base-catalyzed protodeboronation.[9] Heteroaromatic boronic acids, particularly 2-heterocyclic derivatives, are known to be inherently unstable and can decompose on the benchtop.[10] Vinyl and cyclopropyl boronic acids are also known for their instability.[10]

Q5: Can the quality and handling of my boronic acid affect my reaction outcome?

A5: Absolutely. Boronic acids can dehydrate over time to form boroxines, which are often less reactive in coupling reactions. It's crucial to use high-purity boronic acids and store them appropriately. Some boronic acids are not stable on the benchtop and should be used shortly after preparation or purification.[10] When purifying boronic acids, it's important to be aware that they can be challenging to handle, and various techniques like recrystallization or forming diethanolamine adducts may be necessary.[11][12]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Low Yield of Desired Cross-Coupled Product

A low yield of your desired product in a copper-catalyzed cross-coupling reaction involving a boronic acid can be a multifaceted problem. The following workflow will help you systematically diagnose and address the potential root causes.

Step 1: Analyze the Byproducts

Before adjusting your reaction conditions, it is crucial to identify the major byproducts. This will provide valuable clues about the dominant decomposition pathway. Use techniques like LC-MS and ¹H NMR to identify the presence of:

  • Homocoupled Product (Ar-Ar)

  • Protodeboronated Product (Ar-H)

  • Oxidized Product (Ar-OH)

  • Unreacted Starting Materials

Step 2: Address the Dominant Decomposition Pathway

Based on your byproduct analysis, follow the appropriate troubleshooting path below.

  • Protocol 1: Minimizing Homocoupling

    • Deoxygenate your solvent: Sparge your solvent with an inert gas (N₂ or Ar) for at least 30 minutes prior to use.

    • Maintain an inert atmosphere: Set up your reaction under a positive pressure of an inert gas.

    • Optimize Base: An excess of base can sometimes be detrimental.[4] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Et₃N) and their stoichiometry.

    • Consider Ligand Effects: The addition of a suitable ligand can sometimes favor the cross-coupling pathway. Bidentate ligands have been shown to improve yields in some cases.[13]

  • Protocol 2: Suppressing Protodeboronation

    • Lower the Reaction Temperature: High temperatures can accelerate protodeboronation.[2] If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.

    • Optimize Solvent and Ligands: Strong donor ligands like acetonitrile and pyridine can promote protodeboronation.[2] Consider switching to a less coordinating solvent or a ligandless procedure if feasible.

    • Use a Boronic Acid Surrogate: For notoriously unstable boronic acids, consider using a more stable derivative like an MIDA boronate ester. These allow for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[10]

Step 3: Re-evaluate Reagent Quality and Handling

If byproduct formation is minimal, but the yield is still low with significant unreacted starting materials, consider the following:

  • Boronic Acid Purity: Verify the purity of your boronic acid. As mentioned, boronic acids can form unreactive boroxines upon storage.

  • Catalyst Activity: Ensure your copper catalyst is active. Consider using a fresh bottle or a different copper source.

  • Solvent Quality: Use anhydrous solvents, as water can sometimes interfere with the reaction.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield of Desired Product analyze_byproducts Analyze Byproducts (LC-MS, NMR) start->analyze_byproducts homocoupling Homocoupling is Major Side Reaction analyze_byproducts->homocoupling Identify Byproducts protodeboronation Protodeboronation is Major Side Reaction analyze_byproducts->protodeboronation unreacted_sm Mainly Unreacted Starting Materials analyze_byproducts->unreacted_sm minimize_homocoupling Follow Protocol 1: - Deoxygenate Solvent - Inert Atmosphere - Optimize Base - Screen Ligands homocoupling->minimize_homocoupling Yes suppress_protodeboronation Follow Protocol 2: - Lower Temperature - Optimize Solvent/Ligands - Use Boronic Acid Surrogate (e.g., MIDA ester) protodeboronation->suppress_protodeboronation Yes check_reagents Re-evaluate Reagents: - Check Boronic Acid Purity - Verify Catalyst Activity - Use Anhydrous Solvent unreacted_sm->check_reagents Yes end Optimized Reaction minimize_homocoupling->end suppress_protodeboronation->end check_reagents->end

Caption: Troubleshooting workflow for low yields in copper-catalyzed boronic acid cross-coupling reactions.

The Underlying Chemistry: A Deeper Dive

A foundational understanding of the reaction mechanisms is paramount for effective troubleshooting. The Chan-Lam coupling, a key example of copper-catalyzed cross-coupling with boronic acids, is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle.

Generalized Catalytic Cycle of Chan-Lam Coupling

The proposed mechanism often involves the following key steps:

  • Transmetalation: The boronic acid transmetalates its organic group to the copper center. This step is often facilitated by a base.

  • Coordination: The nucleophile (e.g., an amine or alcohol) coordinates to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed through reductive elimination from a Cu(III) intermediate, regenerating a Cu(I) species.

  • Oxidation: The Cu(I) catalyst is re-oxidized to the active Cu(II) or Cu(III) state by an oxidant, often oxygen from the air.

Mechanistic Insight into Homocoupling

The undesired homocoupling reaction is also initiated by transmetalation. The presence of a coordinating base, such as a hydroxide, facilitates the B-to-Cu(II) transmetalation.[3][4][5] This can lead to the formation of bis-organocopper(III) complexes which then readily undergo reductive elimination to yield the homocoupled product.[3][4][5]

Decomposition Pathways Diagram

Decomposition_Pathways cluster_main Copper-Catalyzed Reaction cluster_side Decomposition Pathways Boronic_Acid Ar-B(OH)₂ Reaction_Intermediate [Ar-Cu-Nu] Boronic_Acid->Reaction_Intermediate Transmetalation Homocoupling Homocoupling (Ar-Ar) Boronic_Acid->Homocoupling O₂, Base Protodeboronation Protodeboronation (Ar-H) Boronic_Acid->Protodeboronation H⁺/OH⁻, Heat Oxidation Oxidation (Ar-OH) Boronic_Acid->Oxidation Oxidant Cu_Catalyst Cu Catalyst Nucleophile Nu-H Nucleophile->Reaction_Intermediate Coordination Desired_Product Desired Product (Ar-Nu) Reaction_Intermediate->Desired_Product Reductive Elimination

Caption: Competing reaction pathways for boronic acids in copper-catalyzed cross-coupling.

Quantitative Data Summary

For your convenience, the following table summarizes key parameters that can be optimized to improve the stability of boronic acids and the outcome of your copper-catalyzed reactions.

ParameterGeneral RecommendationRationale
Atmosphere Inert (N₂ or Ar)Minimizes oxygen-promoted homocoupling.[6]
Temperature As low as reasonably possibleReduces the rate of protodeboronation.[2]
Base Weak, non-coordinating base (e.g., K₂CO₃)A coordinating base can facilitate B-to-Cu transmetalation, potentially leading to homocoupling.[3][4][5] An excess of base can be detrimental.[4]
Solvent Non-coordinating (e.g., Toluene, Dioxane)Strong donor solvents can promote protodeboronation.[2]
Boronic Acid High purity; consider MIDA esters for unstable substratesImpurities and degradation products (boroxines) can inhibit the reaction. MIDA esters provide slow release, minimizing decomposition.[10]

References

Technical Support Center: Improving Bioconjugation Efficiency with (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation applications using (4-(Hydrazinecarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your conjugation experiments. Here, we will delve into the core principles, troubleshoot common issues, and provide detailed protocols to enhance the efficiency and reproducibility of your work.

Introduction to this compound in Bioconjugation

This compound is a bifunctional linker that leverages two key chemical reactions for targeted bioconjugation:

  • Hydrazone Bond Formation: The acylhydrazide group reacts with a carbonyl group (aldehyde or ketone) on a target biomolecule to form a stable hydrazone bond. This reaction is often employed to label biomolecules that have been site-specifically modified to introduce a carbonyl group.

  • Boronic Acid-Diol Interaction: The boronic acid moiety forms a reversible covalent bond with cis-1,2- or -1,3-diols. This interaction is particularly useful for targeting glycosylated proteins and antibodies, as the boronic acid can bind to the sugar residues.

This dual functionality allows for a "two-pronged" approach to bioconjugation, potentially increasing the stability and specificity of the resulting conjugate.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during bioconjugation with this compound, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Troubleshooting Steps & Solutions
Low or No Conjugation Yield 1. Suboptimal pH: The hydrazone formation is highly pH-dependent.[1] The reaction is often slow at neutral or high pH.Solution: Adjust the reaction pH to a mildly acidic range of 4.5-6.0.[1] This protonates the carbonyl oxygen, making it more electrophilic, without excessively protonating the hydrazine, which would render it non-nucleophilic.[1]
2. Inefficient Carbonyl Generation: If you are introducing the carbonyl group onto your biomolecule (e.g., by oxidizing a sugar moiety), the oxidation step may be incomplete.Solution: Verify the efficiency of your oxidation step using an appropriate assay. Consider optimizing the oxidant concentration, reaction time, and temperature.
3. Steric Hindrance: Bulky groups near the conjugation site on either the biomolecule or the linker can impede the reaction.Solution: If possible, choose a different site for conjugation with better accessibility. Alternatively, consider using a longer linker to overcome steric hindrance.
4. Reagent Instability: The this compound reagent may have degraded due to improper storage or handling.Solution: Use fresh reagent and store it under the recommended conditions (typically cool and dry).
Poor Conjugate Stability / Premature Cleavage 1. Hydrolysis of the Hydrazone Bond: Hydrazone bonds are susceptible to hydrolysis, especially under acidic conditions.[2][3]Solution: While the reaction is favored at acidic pH, the resulting conjugate is generally more stable at neutral or slightly basic pH. After conjugation, ensure the final formulation buffer is at a pH of 7.0 or higher. For applications requiring high stability, consider reducing the hydrazone bond to a more stable hydrazide, though this requires an additional reaction step.
2. Reversibility of Boronic Acid-Diol Interaction: The boronic acid-diol interaction is reversible.[4] Changes in pH or the presence of competing diols (e.g., from buffers or other molecules) can lead to dissociation.Solution: While the reversibility can be a feature for some applications, for stable conjugation, ensure your purification and storage buffers are free of competing diols. The stability of the boronate ester is also pH-dependent.[5]
Non-Specific Binding or Aggregation 1. Hydrophobic Interactions: The phenylboronic acid moiety can introduce hydrophobicity, potentially leading to non-specific binding or aggregation of the bioconjugate.Solution: Include a purification step like size-exclusion chromatography (SEC) to remove aggregates.[6] Consider optimizing the buffer composition by adding non-ionic detergents or other excipients to minimize non-specific interactions.
2. Unreacted Boronic Acid Groups: If the boronic acid does not engage with a diol, it may interact non-specifically with other parts of the biomolecule or other proteins.Solution: Ensure an appropriate molar ratio of the linker to the target biomolecule to favor the desired conjugation. Thorough purification is crucial to remove any unbound linker.
Difficulty in Characterizing the Conjugate 1. Heterogeneity of the Product: Conjugation can result in a mixture of species with different drug-to-antibody ratios (DARs), making characterization challenging.[7]Solution: Employ a combination of analytical techniques. Hydrophobic Interaction Chromatography (HIC) is excellent for separating species with different DARs.[6][8] Mass spectrometry (intact mass analysis, subunit analysis, or peptide mapping) can confirm the identity and location of the conjugation.[9][10][11]
2. In-source Fragmentation in Mass Spectrometry: The conjugate may be fragile and fragment in the mass spectrometer, complicating data interpretation.Solution: Optimize the mass spectrometer's source conditions (e.g., cone voltage) to minimize in-source fragmentation.[12] Using a "middle-up/down" approach (analyzing subunits) can also simplify the spectra.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation in a bioconjugation reaction?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] This is a compromise between activating the carbonyl group by protonation and maintaining the nucleophilicity of the hydrazine.[1][13]

Q2: My reaction is very slow at neutral pH. How can I speed it up?

A2: The slow reaction rate at neutral pH is a known limitation.[13] Aniline and its derivatives can act as effective nucleophilic catalysts to accelerate hydrazone formation at neutral pH.[1][14] Aniline reacts with the carbonyl to form a more reactive intermediate, which then readily reacts with the hydrazine.[1]

Q3: How stable is the resulting hydrazone bond?

A3: The stability of the hydrazone bond is pH-dependent and susceptible to acid-catalyzed hydrolysis.[2][3] It is generally less stable than an oxime bond under similar conditions.[3][15] For many applications, the stability at physiological pH (7.4) is sufficient, but if premature cleavage is a concern, you may need to consider alternative, more stable linkers.[16]

Q4: What analytical techniques are best for characterizing my final conjugate?

A4: A multi-pronged approach is recommended.

  • Size-Exclusion Chromatography (SEC): To assess for aggregation or fragmentation.[6]

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).[6][8]

  • Mass Spectrometry (MS): For intact mass analysis to confirm the DAR distribution, and peptide mapping to identify the specific conjugation sites.[9][10][11]

Q5: Can the boronic acid group be oxidized? What are the implications?

A5: Yes, boronic acids can be susceptible to oxidation by reactive oxygen species, especially at physiological pH.[17] This oxidation would render the boronic acid incapable of binding to diols, effectively losing one of the functionalities of the linker. It's important to handle the reagent and the resulting conjugate in a way that minimizes exposure to strong oxidizing agents.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Antibody Conjugation via Hydrazone Ligation

This protocol assumes the antibody has been pre-modified to contain an aldehyde group.

  • Antibody Preparation:

    • Buffer exchange the antibody into a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or SEC.

    • Buffer exchange the purified conjugate into a storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Analyze the conjugate by HIC to determine the DAR and by SEC to assess for aggregation.

    • Confirm the identity of the conjugate by mass spectrometry.

Workflow Visualization

Below are diagrams illustrating the key chemical reaction and the general experimental workflow.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Antibody-CHO Antibody with Aldehyde Group Hydrazone_Formation Hydrazone Bond Formation (pH 4.5-6.0) Antibody-CHO->Hydrazone_Formation Linker This compound Linker->Hydrazone_Formation Conjugate Antibody-Linker Conjugate Hydrazone_Formation->Conjugate

Caption: Hydrazone ligation reaction.

G start Start: Aldehyde-modified Antibody + Linker reaction Conjugation Reaction (pH 4.5-6.0) start->reaction purification Purification (SEC or Desalting) reaction->purification characterization Characterization (HIC, SEC, MS) purification->characterization final_product Final Conjugate characterization->final_product

Caption: General bioconjugation workflow.

References

Validation & Comparative

A Comparative Spectroscopic Guide to (4-(Hydrazinecarbonyl)phenyl)boronic acid and its Analogs for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic characterization of (4-(Hydrazinecarbonyl)phenyl)boronic acid, a versatile bi-functional molecule of significant interest in drug development, bioconjugation, and materials science. Given the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and comparative data from structurally analogous phenylboronic acid derivatives, namely 4-carboxyphenylboronic acid and 4-formylphenylboronic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the unique spectral features of these compounds for identification, purity assessment, and application-specific characterization.

Introduction: The Significance of Phenylboronic Acids in Scientific Research

Phenylboronic acids (PBAs) and their derivatives are a class of compounds that have garnered considerable attention due to the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols. This property is the foundation for their widespread use as sensors for carbohydrates, such as glucose, and for their application in targeting sialic acid residues that are often overexpressed on the surface of cancer cells.[1][2] The hydrazinecarbonyl functional group in this compound introduces a reactive handle for forming stable hydrazone linkages with aldehydes and ketones, making it a valuable building block for the construction of complex bioconjugates and functional materials.[3]

The selection of a specific phenylboronic acid derivative for a particular application often depends on the desired reactivity, solubility, and electronic properties, which are all subtly influenced by the substituent on the phenyl ring. A thorough spectroscopic characterization is therefore paramount for confirming the identity and purity of the starting material and for understanding its behavior in subsequent reactions and applications.

Spectroscopic Characterization: A Comparative Analysis

This section details the expected and observed spectroscopic features of this compound and its key analogs. The analysis is divided by spectroscopic technique, providing a head-to-head comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for 4-substituted phenylboronic acids, typically showing a characteristic AA'BB' or a simple two-doublet pattern.

  • This compound (Predicted): The protons on the phenyl ring are expected to appear as two doublets between δ 7.5 and 8.0 ppm. The protons ortho to the boronic acid group will likely be downfield due to the electron-withdrawing nature of both the boronic acid and the hydrazinecarbonyl group. The NH and NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

  • 4-Carboxyphenylboronic acid: The aromatic protons typically appear as two doublets around δ 7.9-8.1 ppm and δ 7.5-7.7 ppm. The carboxylic acid proton gives a very broad signal, often above δ 10 ppm.[4]

  • 4-Formylphenylboronic acid: The aldehyde proton provides a distinct singlet at around δ 10.0 ppm. The aromatic protons are observed as two doublets in the range of δ 7.8-8.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the boron is a key diagnostic signal.

  • This compound (Predicted): The carbonyl carbon of the hydrazide is expected in the range of δ 165-170 ppm. The aromatic carbons will show four distinct signals, with the carbon bearing the boronic acid group (ipso-carbon) often being broad or unobserved due to quadrupolar relaxation of the boron nucleus.

  • 4-Carboxyphenylboronic acid: The carboxylic acid carbonyl carbon is typically observed around δ 167 ppm. The aromatic carbons show characteristic shifts, with the ipso-carbon attached to the boronic acid appearing around δ 135 ppm.

  • Phenylboronic acid: For the parent compound, the ipso-carbon is found at approximately δ 135.2 ppm, with other aromatic carbons at δ 132.0, 128.0, and 127.8 ppm.[5]

Comparative NMR Data Summary

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound Predicted: Phenyl H: ~7.5-8.0 (2d); NH, NH₂: broadPredicted: C=O: ~165-170; Aromatic C-B: broad
4-Carboxyphenylboronic acid Phenyl H: 7.5-8.1 (2d); COOH: >10 (broad)[4]C=O: ~167; Aromatic C: ~129-135
4-Formylphenylboronic acid Aldehyde H: ~10.0 (s); Phenyl H: 7.8-8.0 (2d)C=O: ~192; Aromatic C: ~129-137
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

  • This compound (Predicted): The spectrum will be characterized by a strong C=O stretch of the hydrazide at around 1640-1680 cm⁻¹. The N-H stretching vibrations will appear as two bands in the 3200-3400 cm⁻¹ region. A broad O-H stretch from the boronic acid will be present from 3200-3600 cm⁻¹, potentially overlapping with the N-H signals. The B-O stretching vibration is expected around 1350 cm⁻¹.

  • 4-Carboxyphenylboronic acid: A very broad O-H stretch from the carboxylic acid and the boronic acid is observed from 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid is typically found around 1680-1700 cm⁻¹.[6]

  • 4-Formylphenylboronic acid: A sharp C=O stretch from the aldehyde appears around 1690-1715 cm⁻¹. The C-H stretch of the aldehyde is also diagnostic, appearing as two weak bands around 2720 and 2820 cm⁻¹.[7]

Comparative IR Data Summary

CompoundC=O Stretch (cm⁻¹)O-H/N-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound Predicted: 1640-1680Predicted: 3200-3400 (N-H), 3200-3600 (O-H, broad)B-O stretch: ~1350
4-Carboxyphenylboronic acid 1680-1700[6]2500-3300 (O-H, very broad)[6]B-O stretch: ~1350
4-Formylphenylboronic acid 1690-1715[7]3200-3600 (O-H, broad)Aldehyde C-H stretch: ~2720, 2820[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.

  • This compound: The molecular weight is 179.97 g/mol . In electrospray ionization (ESI) mass spectrometry, it is expected to show a prominent [M+H]⁺ ion at m/z 181.0 in positive ion mode and an [M-H]⁻ ion at m/z 179.0 in negative ion mode. Dehydration is a common process for boronic acids in the gas phase, so a peak corresponding to [M-H₂O+H]⁺ may also be observed.

  • 4-Carboxyphenylboronic acid: With a molecular weight of 165.94 g/mol , it typically shows an [M-H]⁻ ion at m/z 165.0 in negative ion ESI-MS.[6]

  • 4-Formylphenylboronic acid: Having a molecular weight of 149.94 g/mol , it can be detected as [M+H]⁺ at m/z 151.0 or [M-H]⁻ at m/z 149.0.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reactions.

  • This compound (Predicted): Phenylboronic acids typically exhibit a primary absorption band (π → π* transition) around 220-240 nm and a weaker secondary band around 260-280 nm. The hydrazinecarbonyl group may cause a slight red-shift in these absorptions compared to unsubstituted phenylboronic acid.

  • Phenylboronic acid: Shows absorption maxima at around 225 nm and 270 nm. The position of these bands can be influenced by the solvent and pH.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenylboronic acid derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the exchangeable O-H and N-H proton signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in the appropriate mass range.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Analog NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Sample->IR Solid sample (ATR) MS Mass Spectrometry Sample->MS Dilute solution UV UV-Vis Spectroscopy Sample->UV Dilute solution Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight Confirmation MS->Mol_Weight UV->Purity

Caption: Experimental workflow for the spectroscopic characterization of phenylboronic acids.

Conclusion

The spectroscopic characterization of this compound and its analogs is essential for their effective use in research and development. While experimental data for the title compound is not widely available, a detailed understanding of its expected spectral features can be derived from the analysis of closely related compounds. This guide provides a framework for the interpretation of NMR, IR, and MS data for this important class of molecules, enabling researchers to confidently identify and utilize them in their applications. The provided protocols offer a starting point for the robust and reliable characterization of these and other phenylboronic acid derivatives.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. Arylboronic acids, and their derivatives, are crucial building blocks in synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Among these, (4-(Hydrazinecarbonyl)phenyl)boronic acid is a versatile bifunctional molecule, incorporating both a reactive boronic acid moiety and a hydrazinecarbonyl group, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and chemical probes.[2]

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. We will delve into the expected spectral features, compare them with related analogs, and discuss practical considerations for obtaining high-quality spectra. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.

The Foundational Role of NMR in Structural Verification

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework of the molecule. For a molecule like this compound, these techniques are essential to confirm its identity, assess its purity, and understand its chemical behavior.

¹H NMR Spectral Analysis of this compound

Obtaining a clean and interpretable ¹H NMR spectrum of a boronic acid can be challenging due to their propensity to form cyclic trimeric anhydrides, known as boroxines, especially in non-polar aprotic solvents.[3] This oligomerization can lead to broad peaks or multiple sets of signals, complicating spectral interpretation.[3]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated protic solvent such as DMSO-d₆ or Methanol-d₄. The use of protic solvents is crucial as they disrupt the formation of boroxine anhydrides by forming esters or hydrogen bonding with the boronic acid.[3]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

Expected ¹H NMR Spectral Data in DMSO-d₆:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic H (ortho to -B(OH)₂)~7.8-8.0Doublet (d)2HThe boronic acid group is electron-withdrawing, deshielding the ortho protons.
Aromatic H (ortho to -CONHNH₂)~7.7-7.9Doublet (d)2HThe hydrazinecarbonyl group also influences the chemical shift of adjacent protons.
B(OH)₂~8.0-8.5Broad Singlet (br s)2HThese protons are acidic and readily exchange with residual water in the solvent, leading to a broad signal. Its integration can be variable.
-CONH-~9.5-10.0Singlet (s)1HThe amide proton chemical shift can be concentration and temperature-dependent.
-NH₂~4.5-5.0Singlet (s)2HThe hydrazine protons are also exchangeable.

Comparative Analysis with (4-Carboxyphenyl)boronic Acid:

To better understand the spectral features of our target molecule, a comparison with the closely related (4-carboxyphenyl)boronic acid is instructive. Spectral data for (4-carboxyphenyl)boronic acid is more readily available.[4][5] The primary difference lies in the substitution of the carboxylic acid with a hydrazinecarbonyl group.

Compound Aromatic Protons (ortho to -B(OH)₂) (ppm) Aromatic Protons (ortho to -COOH/-CONHNH₂) (ppm)
(4-Carboxyphenyl)boronic acid~7.9-8.1~7.9-8.1
This compound~7.8-8.0~7.7-7.9

The electron-donating character of the -NHNH₂ group compared to the -OH of the carboxylic acid is expected to cause a slight upfield shift (lower ppm) for the aromatic protons ortho to the carbonyl group.

¹³C NMR Spectral Analysis

¹³C NMR, while less sensitive than ¹H NMR, provides crucial information about the carbon skeleton of the molecule. A key challenge in the ¹³C NMR of arylboronic acids is often the difficulty in observing the carbon atom directly attached to the boron (the ipso-carbon) due to quadrupolar relaxation caused by the boron nucleus.[6]

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required compared to ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more scans are often necessary to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed to observe all carbon signals, especially quaternary carbons.

Expected ¹³C NMR Spectral Data in DMSO-d₆:

Assignment Expected Chemical Shift (δ, ppm) Notes
Carbonyl C=O~165-170The carbonyl carbon is significantly deshielded.
Aromatic C (para to -B(OH)₂)~135-140Quaternary carbon attached to the hydrazinecarbonyl group.
Aromatic CH (ortho to -B(OH)₂)~130-135
Aromatic CH (ortho to -CONHNH₂)~125-130
Aromatic C (ipso to -B(OH)₂)~130-135This signal may be broad or unobservable.

Visualizing the Structure and NMR Assignments

To aid in the conceptualization of the NMR data, the following diagrams illustrate the molecular structure and the expected proton and carbon environments.

Figure 1: Molecular structure of this compound.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information, particularly for purity assessment and characterization of reactive intermediates.

Technique Strengths Limitations for Boronic Acids
LC-MS High sensitivity and selectivity, ideal for purity analysis and reaction monitoring.[7][8]Boronic acids can be challenging to retain on reverse-phase columns due to their polarity.[9] Derivatization may be necessary.
GC-MS Suitable for volatile and thermally stable compounds.Boronic acids are generally not volatile and require derivatization (e.g., silylation) prior to analysis.[7]
¹¹B NMR Directly probes the boron atom, providing information about its hybridization state (sp² vs. sp³) and coordination environment.[10][11][12][13][14]Less commonly available than ¹H and ¹³C NMR. Chemical shifts are highly dependent on pH and solvent.[10][15]
FTIR Provides information about functional groups (e.g., C=O, N-H, O-H, B-O).Does not provide detailed structural connectivity information.

graph TD {
A[Sample: this compound] --> B{Primary Structural Elucidation};
B --> C[¹H NMR];
B --> D[¹³C NMR];
A --> E{Complementary Analysis};
E --> F[LC-MS for Purity];
E --> G[¹¹B NMR for Boron Environment];
E --> H[FTIR for Functional Groups];
}
Figure 2:  Workflow for the analytical characterization of this compound.

Conclusion

The comprehensive NMR analysis of this compound is critical for its application in pharmaceutical research and development. While direct spectral data may be sparse in the public domain, a thorough understanding of the behavior of boronic acids in solution and comparison with analogous structures allows for a confident prediction of its ¹H and ¹³C NMR spectra. The choice of a protic solvent like DMSO-d₆ is paramount to prevent oligomerization and obtain sharp, interpretable signals. For a complete characterization, complementing NMR data with mass spectrometry and potentially ¹¹B NMR provides a robust analytical package, ensuring the identity, purity, and quality of this important synthetic building block.

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.2c015142. Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/27346214. BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Methylboronic Acid Derivatives.
  • ChemicalBook. (n.d.). 4-Carboxyphenylboronic acid(14047-29-1) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/14047-29-1_1HNMR.htm6. PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from https://pubmed.ncbi.nlm.nih.gov/36318357/7. San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from https://chem.sdsu.edu/nmr/nmr_links/11b_nmr.html8. ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Retrieved from https://www.researchgate.net/publication/364885827_11B_NMR_Spectroscopy_Structural_Analysis_of_the_Acidity_and_Reactivity_of_Phenyl_Boronic_Acid-Diol_Condensations9. Analytical Methods. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25547a10. MySkinRecipes. (n.d.). 4-(Hydrazinecarbonyl)phenylboronic acid. Retrieved from https://www.myskinrecipes.com/shop/77220-4-hydrazinecarbonyl-phenylboronic-acid.html11. ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from https://pubs.acs.org/doi/10.1021/acs.joc.2c0151412. ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
  • The Royal Society of Chemistry. (n.d.). Electronic supporting information.
  • ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/98-80-6_1HNMR.htm15. ChemicalBook. (n.d.). 4-CARBOXY-2-NITROPHENYLBORONIC ACID(85107-54-6) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/85107-54-6_1HNMR.htm16. Supporting Information - Boron, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
  • National Institutes of Health. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from https://www.reddit.com/r/chemistry/comments/7ei4z1/recording_nmr_spectra_for_aryl_boronic_acids/19. ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from https://www.researchgate.net/publication/289980838_CHAPTER_2_11B_NMR_and_its_uses_in_structural_characterization_of_boronic_acids_and_boronate_esters20. Supporting Information - Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative.
  • ResearchGate. (n.d.). Change in31 P{ 1 H} NMR spectra during reaction of PhB(OH ) 2 with 1b...
  • Supporting Information - The Royal Society of Chemistry.
  • PubChem. (n.d.). 4-Carboxyphenylboronic Acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/31218324. Sigma-Aldrich. (n.d.). 4-Carboxyphenylboronic acid. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/45677225. BLD Pharm. (n.d.). This compound. Retrieved from https://www.bldpharm.com/products/850567-95-2.html26. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
  • Santa Cruz Biotechnology. (n.d.). 4-(Hydrazinecarbonyl)phenylboronic acid, pinacol ester. Retrieved from https://www.scbt.com/p/4-hydrazinecarbonyl-phenylboronic-acid-pinacol-ester-276694-16-728. ChemicalBook. (n.d.). 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/59016-93-2_1HNMR.htm29. PubChem. (n.d.). Phenylboronic Acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6682730. PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+.
  • PubChem. (n.d.). (4-(Pyridin-4-yl)phenyl)boronic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4691198733. RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies.

References

A Comparative Guide to the FT-IR Spectrum of (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure and purity of novel compounds is paramount. (4-(Hydrazinecarbonyl)phenyl)boronic acid is a bifunctional molecule of significant interest, integrating the reactive properties of a hydrazinecarbonyl (hydrazide) group with the versatile coupling capabilities of a phenylboronic acid. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering a comparative perspective against structurally related alternatives to aid in its characterization.

The Structural Significance of this compound

This compound serves as a valuable building block in medicinal chemistry and supramolecular chemistry. The boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in glucose sensors and drug delivery systems. The hydrazide group is a versatile functional group for the synthesis of hydrazones and other heterocyclic compounds with a wide range of biological activities. The combination of these two functionalities on a single phenyl scaffold makes it a highly attractive synthon for creating complex molecular architectures.

Predicted FT-IR Spectrum of this compound: A Detailed Analysis

The primary vibrational modes of interest are associated with the O-H and B-O bonds of the boronic acid, the N-H and C=O bonds of the hydrazide, and the vibrations of the 1,4-disubstituted benzene ring.

Key Functional Group Vibrations

Below is a diagram illustrating the key functional groups and their expected vibrational modes that would be observed in the FT-IR spectrum of this compound.

Key Vibrational Modes of this compound cluster_molecule This compound cluster_boronic_acid Boronic Acid Group cluster_hydrazide Hydrazide Group cluster_phenyl Phenyl Ring mol B(OH)₂-Ph-C(=O)NHNH₂ OH_stretch O-H Stretch (broad, ~3200-3600 cm⁻¹) mol->OH_stretch B(OH)₂ BO_stretch B-O Stretch (~1330-1380 cm⁻¹) mol->BO_stretch B(OH)₂ NH_stretch N-H Stretch (two bands, ~3200-3400 cm⁻¹) mol->NH_stretch NHNH₂ CO_stretch C=O Stretch (Amide I) (~1640-1680 cm⁻¹) mol->CO_stretch C=O NH_bend N-H Bend (Amide II) (~1520-1550 cm⁻¹) mol->NH_bend NH CH_stretch Aromatic C-H Stretch (~3000-3100 cm⁻¹) mol->CH_stretch Ph CC_stretch C=C Stretch (~1450-1600 cm⁻¹) mol->CC_stretch Ph CH_oop C-H Out-of-Plane Bend (para-disubstituted, ~800-860 cm⁻¹) mol->CH_oop Ph

Caption: Key functional groups and their characteristic FT-IR vibrational modes in this compound.

Comparative Spectral Analysis

To provide a robust framework for identifying this compound, its predicted FT-IR spectrum is best understood in comparison with molecules that share structural similarities.

CompoundKey Distinguishing Features in FT-IR
This compound (Predicted) - Broad O-H stretch from boronic acid overlapping with N-H stretches. - Two distinct N-H stretching bands from the -NHNH₂ group. - Strong C=O (Amide I) absorption. - Characteristic B-O stretching. - Out-of-plane C-H bending indicative of 1,4-disubstitution.
4-Carboxyphenylboronic Acid - Very broad O-H stretch from the carboxylic acid dimer, often obscuring other features in the 2500-3300 cm⁻¹ region. - Strong C=O stretch from the carboxylic acid, typically at a higher wavenumber than the amide I band. - Lacks the N-H stretching and bending vibrations of the hydrazide group.[1]
Benzhydrazide - Possesses the characteristic N-H and C=O absorptions of a hydrazide. - Lacks the broad O-H and B-O stretching bands associated with the boronic acid group.[2][3][4][5]
Phenylhydrazine - Shows characteristic N-H stretching bands. - Lacks the C=O absorption of the hydrazide and the O-H and B-O bands of the boronic acid.[6][7][8][9]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

For the solid-state analysis of this compound and its analogues, the Attenuated Total Reflectance (ATR) FT-IR technique is recommended for its simplicity and minimal sample preparation.

Step-by-Step Methodology for ATR-FT-IR Spectroscopy
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the ATR crystal.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Perform a baseline correction if necessary.

    • Identify and label the significant absorption peaks.

The following diagram outlines the workflow for obtaining and analyzing the FT-IR spectrum.

cluster_workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction, Baseline Correction) D->E F Analyze Spectrum and Identify Peaks E->F

Caption: A streamlined workflow for acquiring an ATR-FT-IR spectrum of a solid sample.

Summary of Expected Vibrational Frequencies

The table below summarizes the expected FT-IR absorption bands for this compound and provides a comparison with key alternatives.

Functional GroupVibrational ModeThis compound (Predicted cm⁻¹)4-Carboxyphenylboronic Acid (cm⁻¹)Benzhydrazide (cm⁻¹)Phenylhydrazine (cm⁻¹)
Boronic AcidO-H stretch~3200-3600 (broad)~2500-3300 (very broad)--
B-O stretch~1330-1380~1330-1380--
HydrazideN-H stretch~3200-3400 (two bands)-~3200-3400 (two bands)~3300-3400 (two bands)
C=O stretch (Amide I)~1640-1680-~1630-1670-
N-H bend (Amide II)~1520-1550-~1520-1550-
Phenyl RingAromatic C-H stretch~3000-3100~3000-3100~3000-3100~3000-3100
C=C stretch~1450-1600~1450-1600~1450-1600~1450-1600
C-H oop bend (p-sub)~800-860~800-860--

Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Conclusion

The FT-IR spectrum of this compound is expected to exhibit a unique combination of absorption bands that are characteristic of its boronic acid and hydrazide functionalities, as well as its 1,4-disubstituted aromatic core. By comparing the experimental spectrum with those of structurally related compounds such as 4-carboxyphenylboronic acid, benzhydrazide, and phenylhydrazine, researchers can confidently confirm the identity and purity of this versatile synthetic building block. The provided experimental protocol for ATR-FT-IR spectroscopy offers a reliable method for obtaining high-quality spectral data for this and similar compounds.

References

A Comparative Guide to the Purity Assessment of (4-(Hydrazinecarbonyl)phenyl)boronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. As a boronic acid, it is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] The hydrazinecarbonyl moiety provides a versatile handle for further chemical modification or for interaction with biological targets. Given its role as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount. Impurities can affect reaction yields, introduce toxic byproducts, and compromise the safety and efficacy of the final drug product.

This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore a primary, robust Reversed-Phase HPLC (RP-HPLC) method with UV detection and contrast it with a highly selective alternative method utilizing post-column derivatization and fluorescence detection. The narrative is grounded in established analytical principles, drawing from pharmacopeial standards and regulatory guidelines to ensure scientific integrity.[2][3][4][5]

Chapter 1: The Primary Method: Reversed-Phase HPLC with UV Detection

The workhorse for purity analysis in the pharmaceutical industry is RP-HPLC with UV detection.[1] This technique is favored for its robustness, versatility, and the straightforward quantification it offers for compounds containing a UV chromophore, such as the phenyl group in our target analyte.

Expert Rationale: Causality Behind Experimental Choices

The analytical challenge with boronic acids lies in their propensity for dehydration to form cyclic boroxine anhydrides and their potential for on-column hydrolysis or interaction with free silanol groups on the stationary phase.[6][7] Our method is therefore designed to mitigate these issues.

  • Column Selection: An XSelect™ Premier HSS T3 column is chosen. The HSS T3 stationary phase is designed to retain polar compounds effectively, which is beneficial for the hydrazinecarbonyl moiety.[1] Furthermore, premier column technologies like MaxPeak™ are engineered to minimize secondary interactions between analytes and the metal surfaces of the column, leading to improved peak shape and reliability.[1]

  • Mobile Phase: A simple mobile phase of acetonitrile and water, modified with a small amount of formic acid, is employed. The acid serves two purposes: it protonates the hydrazinecarbonyl group to ensure a consistent ionic state and suppresses the ionization of residual silanol groups on the column packing, thereby reducing peak tailing.

  • Detector: The phenylboronic acid structure contains a strong chromophore, making UV detection at 254 nm a sensitive and appropriate choice. A Photo Diode Array (PDA) detector is ideal as it allows for peak purity assessment by comparing spectra across the peak.

  • Gradient Elution: A gradient elution is necessary to ensure that any potential impurities, which may have significantly different polarities (e.g., starting materials or degradation products), are eluted and resolved from the main analyte peak within a reasonable runtime.[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte & Prepare Stock Solution (e.g., 1 mg/mL in Diluent) B Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) C Degas Mobile Phases (Sonication or Vacuum) D System Equilibration (Initial Mobile Phase Conditions) C->D E Inject Sample (e.g., 5 µL) D->E F Gradient Elution & Chromatographic Separation E->F G UV/PDA Detection (254 nm) F->G H Integrate Chromatogram G->H I Perform System Suitability Test (SST) (Check Resolution, Tailing) H->I J Calculate Purity (% Area Normalization) I->J K Generate Report J->K

Caption: Workflow for RP-HPLC Purity Analysis.

Detailed Protocol: RP-HPLC with UV Detection
  • Instrumentation & Columns:

    • HPLC System: Arc HPLC System with 2998 PDA Detector or equivalent.

    • Column: Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm.[1]

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.[1]

  • Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume5 µL
DetectionUV at 254 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias such as USP <621>.[2][8]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T)0.8 ≤ T ≤ 1.8Ensures peak symmetry for accurate integration.
%RSD of Peak Area≤ 2.0%Demonstrates the precision of the injection and system.
Theoretical Plates (N)> 2000Indicates column efficiency and separation power.

Chapter 2: The Alternative Method: HPLC with Post-Column Derivatization and Fluorescence Detection

For applications requiring higher selectivity and sensitivity, or to confirm the identity of boron-containing species, an alternative method involving post-column derivatization (PCD) is invaluable. This technique specifically targets the boronic acid functional group.

Expert Rationale: The Power of Selectivity

The principle of this method is the reaction of boronic acids with a reagent, alizarin, after the chromatographic separation has occurred.[9][10][11] This reaction forms a fluorescent complex that can be detected with high sensitivity.

  • Mechanism: Alizarin, a non-fluorescent compound, reacts with the diol of the boronic acid in a slightly basic environment to form a stable, fluorescent cyclic ester.[9]

  • Advantages:

    • High Selectivity: Only compounds with a boronic acid group will react and produce a signal, effectively eliminating matrix effects and interference from non-boronic acid impurities.

    • Enhanced Sensitivity: Fluorescence detection is often orders of magnitude more sensitive than UV detection, allowing for the quantification of trace-level impurities. The limit of detection for phenylboronic acid using this method has been reported in the low nanogram range.[10][11]

  • Disadvantages:

    • System Complexity: Requires an additional pump for the derivatization reagent, a mixing tee, and a reaction coil, making the instrumental setup more complex.[9][10]

    • Method Development: Optimization of the PCD reaction (reagent concentration, flow rate, reaction time, and temperature) is required.[10][11]

Detailed Protocol: HPLC-PCD with Fluorescence Detection
  • Instrumentation & Setup:

    • HPLC System: As per the primary method.

    • Additional Components: A second isocratic pump for the reagent, a low-dead-volume mixing tee, a PEEK reaction coil (e.g., 3.5 m x 0.25 mm i.d.), and a fluorescence detector.[10]

    • The reaction coil should be placed in a column oven set to 50 °C to facilitate the reaction.[10][11]

  • Reagents and Solutions:

    • Chromatographic Mobile Phases & Sample Prep: Same as the primary method.

    • Derivatization Reagent: 75 µM Alizarin and 0.1% triethylamine in acetonitrile.[10]

  • Chromatographic & PCD Conditions:

ParameterValue
Chromatography
Column & GradientSame as primary method
Flow Rate0.5 mL/min (adjust gradient timeline accordingly)
Post-Column Derivatization
Reagent Pump Flow Rate0.5 mL/min
Reaction Coil Temp.50 °C
Detection
Fluorescence DetectorExcitation: 469 nm, Emission: 610 nm

Chapter 3: Comparative Performance and Validation

A robust analytical method must be validated to demonstrate it is fit for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[4][5][12]

Method Comparison Logic

Method_Choice A Purity Assessment of This compound B Is the primary goal routine QC with known impurity profile? A->B C Primary Method: RP-HPLC with UV Detection B->C Yes D Are trace-level boronic acid impurities suspected? Is confirmation of boron -containing peaks required? B->D No F Advantages: - Robust & Simple - Good for quantification (>0.05%) - Widely available C->F D->C No E Alternative Method: HPLC-PCD with Fluorescence D->E Yes G Advantages: - Highly Selective for Boron - Ultra-sensitive (LOD <0.01%) - Confirmatory Power E->G

Caption: Decision logic for selecting the appropriate HPLC method.

Hypothetical Data Comparison

The following tables present hypothetical but realistic data to compare the performance of the two methods.

Table 1: Purity Analysis Results (Hypothetical Batch)

Analyte/ImpurityMethod 1 (UV)Method 2 (Fluorescence)
Ret. Time (min) Area %
Impurity A (non-boronic)3.50.08
Main Analyte 6.2 99.85
Impurity B (boronic acid)6.80.07

Note: The Area % values differ because the non-boronic acid impurity is not detected by the fluorescence method, leading to a higher relative percentage for the main analyte.

Table 2: ICH Q2(R2) Validation Parameter Summary

ParameterMethod 1 (UV)Method 2 (Fluorescence)ICH Acceptance Criteria (Typical)
Specificity Peak purity index > 0.999Selective detection, no interferenceNo interference at analyte RT
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (% of Nominal) 80-120%1-120%Application-dependent
Accuracy (% Recovery) 99.1% - 100.8%99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%0.31%≤ 2.0%
- Intermediate0.68%0.55%≤ 2.0%
Limit of Quantitation 0.05%0.008%Reportable

This data illustrates that while both methods are valid, the HPLC-PCD-Fluorescence method offers superior sensitivity (lower LOQ) and selectivity, as demonstrated by its ability to ignore non-boronic impurities.[13]

Conclusion

The choice between a standard RP-HPLC-UV method and a more complex HPLC-PCD-Fluorescence technique for the purity assessment of this compound depends on the specific analytical objective.

  • For routine quality control, batch release, and stability testing , where the impurity profile is well-characterized, the RP-HPLC-UV method is robust, reliable, and perfectly suitable. Its simplicity and adherence to standard pharmaceutical analysis workflows make it the preferred primary method.

  • For impurity profiling, characterization of new batches, troubleshooting, or when ultra-trace level quantification of boronic acid-containing species is required, the HPLC-PCD-Fluorescence method provides unparalleled selectivity and sensitivity. It serves as an excellent orthogonal or confirmatory technique.

By understanding the principles, advantages, and limitations of each approach, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of this critical synthetic building block.

References

A Comparative Guide to the Reactivity of (4-(Hydrazinecarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth comparative analysis of the reactivity of (4-(Hydrazinecarbonyl)phenyl)boronic acid , a versatile building block, against a spectrum of other commonly employed boronic acids. By examining the electronic effects of the hydrazinecarbonyl substituent, we offer a predictive framework for its performance and provide robust experimental protocols for validation.

The Decisive Role of Substituents in Suzuki-Miyaura Coupling

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of the substituents on the phenyl ring. These substituents modulate the nucleophilicity of the organic group being transferred to the palladium center during the crucial transmetalation step. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate, while electron-withdrawing groups (EWGs) can have a more complex, often attenuating, effect.[1]

To quantify these electronic effects, the Hammett equation provides a valuable framework. The Hammett substituent constant, σ (sigma), is a measure of the electron-donating or electron-withdrawing influence of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The Electronic Character of the Hydrazinecarbonyl Group

The hydrazinecarbonyl group (-CONHNH₂) is anticipated to be an electron-withdrawing group. This is due to the combined inductive and resonance effects of the carbonyl moiety, which pulls electron density from the phenyl ring. While a specific Hammett constant (σp) for the hydrazinecarbonyl group is not readily found in the literature, we can infer its electronic nature by comparing it to structurally related substituents for which Hammett constants are known.

SubstituentHammett Constant (σp)Electronic Nature
-OCH₃ (Methoxy)-0.27Electron-Donating
-CH₃ (Methyl)-0.17Electron-Donating
-H (Hydrogen)0.00Neutral
-CONH₂ (Carboxamide) 0.36 Electron-Withdrawing
-COOH (Carboxylic Acid) 0.45 Electron-Withdrawing
-CN (Cyano)0.66Strongly Electron-Withdrawing
-NO₂ (Nitro)0.78Strongly Electron-Withdrawing

Data sourced from established chemical literature.[2]

Given that the σp value for the closely related carboxamide group (-CONH₂) is +0.36, it is reasonable to predict that the σp for the hydrazinecarbonyl group will be in a similar range, signifying a moderate electron-withdrawing character.

Comparative Reactivity Profile

Based on the principles of electronic effects in Suzuki-Miyaura coupling, we can establish a predicted reactivity trend for this compound in comparison to other representative boronic acids.

Boronic AcidSubstituentHammett Constant (σp)Predicted Reactivity
(4-Methoxyphenyl)boronic acid-OCH₃-0.27High
Phenylboronic acid-H0.00Moderate
This compound -CONHNH₂ ~ +0.36 (inferred) Slightly Reduced
(4-Cyanophenyl)boronic acid-CN0.66Reduced

This predicted trend suggests that this compound will exhibit a slightly attenuated reactivity compared to unsubstituted phenylboronic acid and boronic acids bearing electron-donating groups. However, its reactivity is expected to be greater than that of boronic acids with strongly electron-withdrawing substituents.

It is also crucial to consider the potential for the hydrazinecarbonyl moiety to interact with the palladium catalyst. The lone pairs on the nitrogen atoms could potentially coordinate to the metal center, which might influence the catalytic activity. Furthermore, the stability of the hydrazinecarbonyl group under the basic conditions of the Suzuki-Miyaura reaction is a key consideration; however, the related carboxamide group is generally stable under these conditions.[3]

Experimental Validation: A Standardized Protocol

To empirically validate the predicted reactivity, the following standardized Suzuki-Miyaura cross-coupling protocol is provided. This allows for a direct and objective comparison of the performance of this compound against other boronic acids.

Materials:
  • Aryl Halide (e.g., 4-bromotoluene, 1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, 0.2 M)

Procedure:
  • To a flame-dried Schlenk tube, add the aryl halide, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product.

By performing this experiment with this compound and comparing the reaction times and yields to those obtained with other boronic acids (e.g., phenylboronic acid, (4-methoxyphenyl)boronic acid), a clear and quantitative comparison of their reactivities can be established.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation Ar-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' Ln->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar' Ln Ar-X Ar-X Ar-X->Ar-Pd(II)-X Ln Base Base Base->Ar-Pd(II)-Ar' Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to 80 °C Solvent->Heating Monitoring Monitor by TLC/GC-MS at t = 1, 2, 4, 8h Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Yield Determine Yield Purify->Yield

Caption: Standardized workflow for comparing boronic acid reactivity.

Conclusion

This compound is a valuable building block in organic synthesis. Based on the electronic properties of its hydrazinecarbonyl substituent, it is predicted to be a moderately reactive partner in Suzuki-Miyaura cross-coupling reactions. Its electron-withdrawing nature suggests a reactivity profile that is slightly attenuated compared to electron-rich or unsubstituted arylboronic acids, but superior to those bearing strongly deactivating groups. The provided experimental protocol offers a robust framework for researchers to validate these predictions and to effectively integrate this versatile reagent into their synthetic strategies.

References

A Senior Application Scientist's Guide to Hydrazone Ligation: Navigating Alternatives to (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the hydrazone ligation is a cornerstone of bioconjugation chemistry. Its application in creating pH-sensitive linkages for antibody-drug conjugates (ADCs), hydrogels, and protein labeling is well-established.[1][2] The reaction, a condensation between a hydrazine and a carbonyl (aldehyde or ketone), offers excellent chemoselectivity.[3][4] However, the field has long sought to overcome the inherent limitations of traditional reagents, such as the slow reaction kinetics at physiological pH and the potential instability of the resulting conjugate.[5][6][7]

This guide provides an in-depth comparison of modern alternatives to conventional reagents like (4-(Hydrazinecarbonyl)phenyl)boronic acid. We will move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to help you select the optimal strategy for your specific application.

The Challenge with Traditional Hydrazone Ligation

Hydrazone formation is a reversible reaction that is heavily pH-dependent. While the reaction proceeds efficiently at a mildly acidic pH of 4-5, it is notoriously sluggish at the neutral pH (∼7.4) required for most biological applications.[8] This has historically necessitated the use of nucleophilic catalysts, most notably aniline. However, aniline's toxicity is a significant drawback, especially for in-vivo or cellular applications.[7] Furthermore, the resulting hydrazone bond itself is susceptible to hydrolysis, particularly under acidic conditions, which, while useful for drug release in endosomes, can also lead to premature cleavage in other contexts.[2][9][10]

The ideal hydrazone ligation strategy should therefore offer:

  • Rapid kinetics at or near neutral pH.

  • High stability of the resulting conjugate under physiological conditions.

  • Minimal or no reliance on toxic external catalysts.

  • Biocompatibility of all reagents and byproducts.

We will now explore four distinct strategies and classes of reagents that have been developed to meet these criteria.

Strategy 1: Intramolecular Catalysis with Structurally Modified Hydrazines

The core principle here is to build the catalyst directly into the hydrazine reagent, obviating the need for an external, potentially toxic catalyst. This is achieved by placing a catalytic group, such as an amine, in proximity to the reacting hydrazine.

An excellent example of this approach is the use of an o-amino benzyl hydrazine scaffold.[11] The ortho-amino group acts as an intramolecular nucleophilic catalyst, dramatically accelerating hydrazone formation without the need for aniline.[11]

Mechanism of Intramolecular Catalysis

Caption: Intramolecular catalysis by an ortho-amino group accelerates hydrazone formation.

This approach is particularly valuable for cellular labeling experiments where the introduction of external catalysts is undesirable.[11]

Strategy 2: Enhanced Stability via Post-Ligation Cyclization

While accelerating the forward reaction is crucial, ensuring the product's stability is equally important, especially for conjugates that must endure long circulation times in plasma. The Hydrazino-Pictet-Spengler (HIPS) ligation is a powerful chemistry that addresses this by transforming an initial, reversible hydrazone linkage into a highly stable, irreversible C-C bond.[7][12]

The reaction occurs between an aldehyde-functionalized biomolecule and a specific hydrazine reagent bearing an electron-rich indole moiety. After the initial hydrazone is formed, it rapidly undergoes an intramolecular cyclization to form a stable tetrahydro-β-carboline ring structure.

Key Advantages of HIPS Ligation:

  • Exceptional Stability: HIPS ligation products demonstrate significantly greater stability in human plasma (>5 days) compared to typical oxime-linked conjugates (~1 day).[7][12]

  • Rapid Kinetics: The reaction proceeds quickly near neutral pH, allowing for efficient one-step labeling under mild conditions.[7]

This makes HIPS an outstanding choice for creating highly stable antibody-drug conjugates or other bioconjugates intended for in-vivo use.

Strategy 3: Biocompatible Catalysts

When intramolecular catalysis is not an option, the use of a highly efficient and biocompatible external catalyst offers a robust alternative to aniline. Research has identified several classes of molecules that outperform aniline while exhibiting lower toxicity.

Notable Biocompatible Catalysts:

  • Anthranilic Acids and Aminobenzoic Acids: Simple, commercially available compounds like 5-methoxyanthranilic acid can enhance reaction rates by one to two orders of magnitude over the aniline-catalyzed reaction at neutral pH.[6] Their mechanism involves forming catalyst-imine intermediates, with the ortho-carboxylate group aiding in intramolecular proton transfer.[6]

  • Arginine: The naturally occurring amino acid arginine has been shown to be an effective catalyst for hydrazone formation, particularly in bicarbonate/CO2 buffer.[8][13] A key advantage of arginine is its well-known ability to inhibit protein aggregation, providing a dual benefit during the conjugation process.[8]

  • Amine Buffer/Catalysts (ABCs): Certain nucleophilic amines with pKa values near physiological pH, such as 2-(aminomethyl)imidazoles, can serve as both the buffer and the catalyst.[14] This simplifies the reaction setup and can achieve remarkably high second-order reaction rates.[14]

Workflow for Catalyst Performance Screening

Catalyst_Screening_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_comparison 4. Comparison Reactants Prepare Stock Solutions: - Aldehyde Substrate - Hydrazine Substrate Reaction_Setup Set up parallel reactions in buffer (pH 7.4) [Substrates] + [Catalyst] Reactants->Reaction_Setup Catalysts Prepare Catalyst Solutions: - Aniline (Control) - Arginine - Anthranilic Acid - etc. Catalysts->Reaction_Setup Time_Points Quench aliquots at various time points Reaction_Setup->Time_Points HPLC Analyze by HPLC-UV (Monitor product formation/ reactant consumption) Time_Points->HPLC Kinetics Calculate second-order rate constant (k) HPLC->Kinetics Data_Table Compare rate constants to identify most efficient catalyst Kinetics->Data_Table

Caption: A typical workflow for evaluating the efficiency of different hydrazone ligation catalysts.

Strategy 4: Electronically Activated Aldehydes

An alternative to modifying the hydrazine or adding a catalyst is to increase the reactivity of the carbonyl component. Using electron-deficient benzaldehydes, which contain electron-withdrawing groups, can significantly accelerate the rate of hydrazone formation, enabling catalyst-free ligation at neutral pH.[5]

This strategy is effective because the electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. However, a potential trade-off is that these same electronic effects can sometimes decrease the stability of the resulting hydrazone bond.[9] Therefore, this approach requires careful consideration of the desired balance between reaction speed and conjugate stability.

Quantitative Comparison of Ligation Strategies

The selection of a ligation strategy is a data-driven decision. The table below summarizes the performance of the discussed alternatives based on published kinetic data.

Ligation StrategyExample Reagent/CatalystTypical Rate Constant (M⁻¹s⁻¹) at pH ~7Key AdvantagePotential Drawback
Traditional (Catalyzed) Phenylhydrazine + Aniline0.1 - 1Established methodCatalyst toxicity[7]
Intramolecular Catalysis o-amino benzyl hydrazine> 10Catalyst-free, rapidRequires specific hydrazine synthesis[11]
Post-Ligation Cyclization Hydrazino-Pictet-Spengler> 10Exceptional product stabilityRequires indole-based hydrazine[7][12]
Biocompatible Catalysis Phenylhydrazine + Arginine~ 0.1 (in phosphate)Biocompatible, anti-aggregationSlower than other catalysts[8][13]
Biocompatible Catalysis Phenylhydrazine + 5-MeO-Anthranilic Acid> 1High catalytic efficiencyRequires external catalyst[6]
Activated Carbonyl Electron-deficient benzaldehyde1 - 10Catalyst-freeMay slightly reduce hydrazone stability[5][9]

Note: Rate constants are approximate and can vary significantly based on specific substrates, buffer conditions, and catalyst concentrations.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for the synthesis and analysis of hydrazone conjugates.

Protocol 1: General Procedure for Hydrazone Ligation and Kinetic Analysis

This protocol is adapted for comparing the rate of formation using different reagents or catalysts.

  • Reagent Preparation:

    • Prepare stock solutions of the aldehyde-containing molecule (e.g., 10 mM in DMSO) and the hydrazine-containing molecule (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the catalyst, if used (e.g., 500 mM aniline or arginine in reaction buffer).

    • Prepare the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Initiation:

    • In a microcentrifuge tube at room temperature, combine the reaction buffer, the catalyst solution (if applicable), and the aldehyde stock solution.

    • Initiate the reaction by adding the hydrazine stock solution to a final concentration of typically 0.5-1 mM for each reactant. The final DMSO concentration should be kept low (<5%) to avoid solubility issues.

  • Kinetic Monitoring:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the reaction by observing the decrease in the peak area of a reactant and/or the increase in the peak area of the hydrazone product.[9]

    • Calculate the concentration of the product at each time point using a standard curve if absolute quantification is needed.

    • Determine the second-order rate constant from the kinetic data.

Protocol 2: Hydrolytic Stability Assay

This protocol assesses the stability of the formed hydrazone bond at different pH values.

  • Conjugate Preparation:

    • Synthesize and purify the hydrazone conjugate of interest. Lyophilize to obtain a stable powder.

    • Prepare a concentrated stock solution of the conjugate in DMSO.

  • Buffer Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer). For NMR-based studies, use deuterated buffers (pD).[9][10]

  • Stability Test:

    • Dilute the conjugate stock solution into each buffer to a final concentration (e.g., 100 µM) in separate vials.

    • Incubate the vials at a constant temperature (e.g., 37 °C).

  • Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each vial.

    • Analyze the samples by HPLC, monitoring the disappearance of the parent hydrazone conjugate peak.[9]

    • Plot the percentage of remaining conjugate against time for each pH condition.

    • Calculate the half-life (t½) of the conjugate at each pH from the first-order decay constant.[9]

Conclusion and Recommendations

The field of bioconjugation has evolved far beyond the limitations of early hydrazone ligation techniques. The choice of an alternative to standard reagents like this compound depends entirely on the experimental context:

  • For Cellular Labeling: Prioritize catalyst-free methods. Intramolecularly catalyzed hydrazines [11] or electronically activated aldehydes [5] are excellent choices to maximize biocompatibility.

  • For In-Vivo Applications (e.g., ADCs): Stability is paramount. The Hydrazino-Pictet-Spengler (HIPS) ligation provides an unparalleled combination of rapid formation and a robust, stable final product.[7][12]

  • For General Protein Modification: When working with robust proteins ex vivo, biocompatible catalysts like arginine or anthranilic acid derivatives offer a cost-effective and highly efficient method to accelerate the ligation without the toxicity concerns of aniline.[6][13]

By understanding the chemical principles behind these advanced reagents and methodologies, researchers can design more efficient, stable, and biocompatible conjugates, pushing the boundaries of drug development and chemical biology.

References

A Comparative Guide to the Reaction Kinetics of (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-(Hydrazinecarbonyl)phenyl)boronic acid

This compound belongs to the important class of substituted phenylboronic acids, which are widely utilized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This reactivity is the foundation for their use in glucose sensing, drug delivery, and the assembly of complex molecular architectures. The dual functionality of this compound, possessing both a boronic acid and a hydrazinecarbonyl group, makes it a particularly interesting building block for creating multifunctional molecules.

The hydrazinecarbonyl moiety can participate in hydrazone formation with aldehydes and ketones, offering an orthogonal conjugation strategy. Understanding the reaction kinetics of the boronic acid group is paramount for designing and optimizing its applications, as the rate of boronate ester formation and hydrolysis directly impacts the performance of sensors and the release profiles of drug delivery systems.

Comparative Kinetic Analysis: A Framework for Understanding Reactivity

To contextualize the kinetic behavior of this compound, we propose a comparative study alongside two other para-substituted phenylboronic acids: 4-Carboxyphenylboronic acid and 4-Cyanophenylboronic acid . These alternatives are chosen for their structural similarity and the differing electronic effects of their para-substituents, which allows for a systematic investigation of structure-reactivity relationships.

The reactivity of arylboronic acids in esterification reactions is significantly influenced by the electronic properties of the substituents on the phenyl ring. This influence can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic nature of the substituent.

Here's a qualitative comparison of the expected electronic effects of the chosen para-substituents:

  • -CN (Cyano): Strongly electron-withdrawing.

  • -COOH (Carboxy): Moderately electron-withdrawing.

  • -CONHNH₂ (Hydrazinecarbonyl): Expected to be weakly to moderately electron-withdrawing.

These electronic differences are expected to manifest in the reaction kinetics with diols. Generally, electron-withdrawing groups increase the Lewis acidity of the boronic acid, which can lead to faster rates of reaction with diols, particularly at lower pH.

Experimental Protocol: Comparative Kinetic Analysis using UV-Vis Spectroscopy

The reaction between a phenylboronic acid and a catechol derivative, such as Alizarin Red S (ARS), provides a convenient system for kinetic analysis via UV-Vis spectrophotometry. The formation of the boronate ester with ARS results in a distinct color change, allowing the reaction progress to be monitored over time.[1][2]

Materials and Reagents
  • This compound

  • 4-Carboxyphenylboronic acid

  • 4-Cyanophenylboronic acid

  • Alizarin Red S (ARS)

  • Phosphate buffer solutions (pH 6.0, 7.4, and 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

Preparation of Stock Solutions
  • Boronic Acid Stock Solutions (10 mM): Dissolve an accurately weighed amount of each boronic acid in a minimal amount of DMSO and then dilute with deionized water to the final volume.

  • Alizarin Red S Stock Solution (1 mM): Dissolve an accurately weighed amount of ARS in deionized water.

  • Phosphate Buffer Solutions (0.1 M): Prepare buffers at the desired pH values (6.0, 7.4, and 8.0) using standard laboratory procedures.

Kinetic Measurement Procedure
  • Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).

  • In a cuvette, mix the appropriate phosphate buffer and the ARS stock solution to achieve a final ARS concentration of 50 µM.

  • Initiate the reaction by adding the boronic acid stock solution to the cuvette to achieve a final concentration of 500 µM (a 10-fold excess to ensure pseudo-first-order conditions).

  • Immediately start monitoring the change in absorbance at the wavelength of maximum absorbance for the ARS-boronate ester complex (typically around 510-530 nm).[3]

  • Record the absorbance at regular time intervals until the reaction reaches equilibrium (no further change in absorbance).

  • Repeat the experiment for each boronic acid at each pH value.

Data Analysis
  • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at equilibrium.

  • The second-order rate constant (k₂) can be calculated from kobs using the equation: k₂ = kobs / [Boronic Acid]

Expected Results and Interpretation

Based on the electronic properties of the para-substituents, the following trend in the second-order rate constants (k₂) is anticipated:

4-Cyanophenylboronic acid > 4-Carboxyphenylboronic acid > this compound

This expected trend is based on the assumption that a stronger electron-withdrawing group will lead to a more Lewis acidic boron center, facilitating a faster reaction with the diol of Alizarin Red S. The reaction rates are also expected to be pH-dependent, with higher rates generally observed at pH values closer to the pKa of the boronic acids.

Visualizing the Workflow and Reaction

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis prep_ba Prepare Boronic Acid Stock Solutions (10 mM in DMSO/H2O) initiate Initiate Reaction with Boronic Acid Solution prep_ba->initiate prep_ars Prepare ARS Stock Solution (1 mM in H2O) mix Mix Buffer and ARS in Cuvette prep_ars->mix prep_buffer Prepare Phosphate Buffers (pH 6.0, 7.4, 8.0) prep_buffer->mix mix->initiate monitor Monitor Absorbance vs. Time at λmax initiate->monitor fit Fit Data to Pseudo-First-Order Model monitor->fit calculate Calculate Second-Order Rate Constants (k2) fit->calculate compare Compare Kinetic Data calculate->compare

Caption: Experimental workflow for the comparative kinetic analysis.

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products BoronicAcid Phenylboronic Acid (Trigonal Planar) BoronateEster Boronate Ester (Tetrahedral) BoronicAcid->BoronateEster + ARS ARS Alizarin Red S (Diol) ARS->BoronateEster + Boronic Acid BoronateEster->BoronicAcid + 2 H2O (Hydrolysis) BoronateEster->ARS + 2 H2O (Hydrolysis) Water 2 H2O

Caption: General reaction pathway for boronate ester formation.

Comparative Data Summary

The following table presents the expected qualitative and quantitative comparison of the kinetic parameters for the reaction of the three boronic acids with Alizarin Red S at a physiological pH of 7.4. The actual values would be determined experimentally using the protocol described above.

Boronic AcidPara-SubstituentExpected Electronic EffectExpected Relative k₂
This compound-CONHNH₂Weakly Electron-WithdrawingLowest
4-Carboxyphenylboronic acid-COOHModerately Electron-WithdrawingIntermediate
4-Cyanophenylboronic acid-CNStrongly Electron-WithdrawingHighest

Conclusion

This guide provides a comprehensive framework for the analysis of the reaction kinetics of this compound. By comparing it with structurally related alternatives, researchers can gain a deeper understanding of how substituent effects modulate reactivity. The detailed experimental protocol empowers scientists to generate their own comparative data, fostering a more thorough and self-validated approach to the application of these important chemical tools in drug development and beyond.

References

A Senior Application Scientist's Comparative Guide to the Structural Analysis of (4-(Hydrazinecarbonyl)phenyl)boronic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Hydrazine and Boronic Acid Moieties in Advanced Bioconjugation

In the landscape of modern drug development, particularly in the realm of targeted therapies such as antibody-drug conjugates (ADCs), the linker technology connecting the targeting moiety to the therapeutic payload is of paramount importance. The ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet susceptible to cleavage under specific conditions within the target microenvironment.[1][] (4-(Hydrazinecarbonyl)phenyl)boronic acid and its derivatives have emerged as a compelling class of bifunctional linkers, strategically combining the pH-sensitive nature of hydrazones with the unique chemical properties of boronic acids.[][3] This guide provides an in-depth structural and comparative analysis of these derivatives, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will delve into their synthesis, structural characterization, and performance in comparison to established bioconjugation chemistries, namely maleimide-thiol and strain-promoted alkyne-azide cycloaddition (SPAAC).

Structural Features and Reactivity of this compound Derivatives

The core structure of this compound presents two key reactive functionalities: a hydrazinecarbonyl (hydrazide) group and a boronic acid group. The hydrazide is available for conjugation to carbonyl groups (aldehydes and ketones) on a payload or targeting ligand, forming a hydrazone bond. This bond is known to be labile under acidic conditions, a feature that can be exploited for drug release in the acidic environments of endosomes and lysosomes (pH 4.5-6.5).[] The boronic acid moiety, on the other hand, can engage in reversible covalent interactions with diols, such as those found on cell surface sialic acids, potentially enhancing cell targeting and uptake.[4]

The reactivity of the hydrazide is influenced by the electronic properties of the phenyl ring, while the boronic acid's Lewis acidity and its propensity to form boronate esters are also tunable through substitution on the aromatic ring.

Comparative Performance Analysis: Hydrazone-Boronic Acid Linkers vs. Established Alternatives

The selection of a linker chemistry is a critical decision in the design of bioconjugates. Here, we compare the performance of this compound-derived linkers with two widely used alternatives: maleimide-thiol and SPAAC (click chemistry).

Reaction Kinetics and Efficiency
  • Hydrazone Formation: The reaction of hydrazides with aldehydes to form hydrazones is generally slower than maleimide-thiol and SPAAC reactions. However, the presence of an ortho-carbonyl group on a phenylboronic acid has been shown to significantly accelerate hydrazone formation.[5][6][7] For this compound, while not having the ortho-carbonyl acceleration, the reaction kinetics are still favorable for bioconjugation, albeit requiring careful optimization of pH and reactant concentrations.

  • Maleimide-Thiol Conjugation: This reaction is highly efficient and proceeds rapidly at physiological pH, targeting the thiol group of cysteine residues. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "click chemistry" reaction is bioorthogonal and highly specific, forming a stable triazole linkage. The reaction rates are generally fast, though they can be influenced by the specific cyclooctyne used.[6]

Stability of the Resulting Conjugate

The stability of the linker in plasma is a crucial factor for the therapeutic index of a bioconjugate.[1]

Linker TypeBond FormedPlasma Stability (Half-life)Cleavage MechanismKey Considerations
Hydrazone (from 4-(hydrazinecarbonyl)phenyl)boronic acid) HydrazoneModerate (t½ ≈ 2 days for phenylketone-derived hydrazones)[9]Acid-catalyzed hydrolysispH-sensitive release. Stability can be tuned by modifying the carbonyl partner.[][10]
Maleimide-Thiol ThioetherModerate (t½ ≈ 7 days for some derivatives)[8]Retro-Michael reaction (in the presence of thiols)Potential for payload exchange in vivo.[8]
SPAAC (Click Chemistry) TriazoleHigh (generally considered stable)Not readily cleavedHighly stable linkage, suitable for non-cleavable applications.

Table 1: Comparative stability of different bioconjugation linkers in plasma.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starting from 4-carboxyphenylboronic acid is outlined below.

Workflow for Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Carboxyphenylboronic acid B Esterification (e.g., SOCl2, MeOH) A->B Reagents C 4-(Methoxycarbonyl)phenylboronic acid B->C Product D 4-(Methoxycarbonyl)phenylboronic acid E Hydrazinolysis (Hydrazine hydrate, EtOH) D->E Reactant F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Esterification of 4-Carboxyphenylboronic Acid:

    • Suspend 4-carboxyphenylboronic acid in methanol.

    • Add thionyl chloride dropwise at 0 °C.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain 4-(methoxycarbonyl)phenylboronic acid.[11]

  • Hydrazinolysis of the Ester:

    • Dissolve the 4-(methoxycarbonyl)phenylboronic acid in ethanol.

    • Add hydrazine hydrate and reflux the mixture.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to induce precipitation of the product.

    • Filter, wash with cold ethanol, and dry the solid to yield this compound.

Protocol for Antibody Conjugation

This protocol describes the conjugation of a payload containing an aldehyde group to an antibody modified to present a this compound linker.

Workflow for Antibody Conjugation

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Conjugation A Antibody B Activation of Carboxylic Acids (EDC/NHS) A->B C Reaction with This compound B->C D Modified Antibody C->D E Modified Antibody G Hydrazone Formation (pH 6.0) E->G F Payload with Aldehyde Group F->G H Antibody-Drug Conjugate G->H

Caption: Workflow for conjugating a payload to an antibody using a boronic acid-hydrazide linker.

Step-by-Step Methodology:

  • Antibody Modification:

    • Prepare the antibody in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Activate the carboxylic acid residues (aspartic and glutamic acids) on the antibody using a mixture of EDC and NHS.[12][13]

    • Add a solution of this compound to the activated antibody solution.

    • Incubate the reaction mixture to allow for the formation of a stable amide bond between the antibody and the linker.

    • Purify the modified antibody using a desalting column to remove excess reagents.

  • Conjugation to an Aldehyde-Containing Payload:

    • Dissolve the aldehyde-functionalized payload in a compatible solvent (e.g., DMSO).

    • Add the payload solution to the purified, modified antibody solution.

    • Adjust the pH of the reaction mixture to approximately 6.0 to facilitate hydrazone formation.

    • Incubate the reaction mixture at room temperature.

    • Purify the final antibody-drug conjugate using size-exclusion chromatography to remove any unreacted payload and linker.

Structural Analysis of this compound Derivatives and their Conjugates

Comprehensive structural analysis is crucial to confirm the identity, purity, and integrity of the synthesized derivatives and their bioconjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These techniques are fundamental for confirming the chemical structure of the synthesized this compound and its intermediates. Characteristic peaks for the aromatic protons, the hydrazine protons, and the boronic acid protons (which can be broad and may exchange with solvent) should be identified.

  • ¹¹B NMR: This is a powerful tool for probing the environment of the boron atom. The chemical shift in ¹¹B NMR can distinguish between the trigonal planar boronic acid (sp²) and the tetrahedral boronate ester (sp³), which is formed upon interaction with diols.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous structure elucidation, especially for more complex derivatives or to confirm the site of conjugation on a biomolecule.[14][15][16]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.[14][16]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[14][15][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for piecing together the molecular framework.[15][16]

Mass Spectrometry (MS)

High-resolution mass spectrometry (e.g., ESI-TOF) is essential for confirming the exact molecular weight of the synthesized compounds and their conjugates, providing a high degree of confidence in their identity.

X-ray Crystallography

Logical Workflow for Structural Characterization

A Synthesized this compound Derivative B ¹H and ¹³C NMR A->B Initial Structure Verification C Mass Spectrometry (MS) A->C Molecular Weight Confirmation D ¹¹B NMR A->D Boron Environment Analysis E 2D NMR (COSY, HSQC, HMBC) A->E Detailed Structural Elucidation F X-ray Crystallography (if single crystals are obtained) A->F Definitive 3D Structure G Purity and Structural Confirmation B->G C->G D->G E->G F->G

Caption: A logical workflow for the comprehensive structural characterization of this compound derivatives.

Advantages and Limitations in Drug Development

Advantages:
  • pH-Sensitive Drug Release: The hydrazone linkage provides a mechanism for targeted drug release in the acidic tumor microenvironment or within lysosomes, potentially reducing systemic toxicity.[]

  • Dual Functionality: The boronic acid moiety offers the potential for enhanced cell targeting through interaction with cell surface sialic acids, a feature not present in many other linkers.

  • Tunable Stability: The stability of the hydrazone bond can be modulated by the electronic nature of the carbonyl component it is attached to, allowing for fine-tuning of the drug release profile.[10]

Limitations:
  • Inherent Instability of Hydrazones: While pH-sensitivity is an advantage, traditional hydrazone linkers can exhibit insufficient stability in plasma, leading to premature drug release.[9] More stable hydrazone designs or the use of moderately potent payloads may be necessary.[9]

  • Complexity of Synthesis and Characterization: As bifunctional molecules, the synthesis and purification of these derivatives can be more complex than for simpler linkers. Comprehensive analytical characterization is essential.

  • Potential for Off-Target Boronic Acid Interactions: The ability of boronic acids to interact with biological diols could potentially lead to off-target binding, although this can also be leveraged for targeting.

Conclusion: A Promising but Nuanced Tool for Targeted Drug Delivery

This compound derivatives represent a sophisticated class of linkers that offer the potential for pH-sensitive drug release coupled with an additional targeting modality. Their performance, particularly in terms of stability, needs to be carefully evaluated against more established and stable linkers like those formed via click chemistry, especially when highly potent cytotoxic agents are employed. The detailed structural analysis and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to make informed decisions when considering the incorporation of these versatile molecules into their drug development pipelines. Further research into tuning the stability of the hydrazone bond and optimizing the targeting properties of the boronic acid moiety will be crucial in fully realizing the therapeutic potential of this promising linker technology.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(Hydrazinecarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of (4-(Hydrazinecarbonyl)phenyl)boronic acid. As a bifunctional molecule containing both a boronic acid and a hydrazine derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

I. Hazard Assessment and Characterization: A Bifunctional Compound

Understanding the chemistry of this compound is fundamental to its safe disposal. The molecule's hazards are derived from its two key functional groups:

  • The Phenylboronic Acid Moiety: Boronic acids are widely used in organic synthesis, but they are not benign. They are often classified as skin, eye, and respiratory tract irritants.[1][2] More critically, they can participate in various chemical reactions, making their indiscriminate mixing with other waste streams hazardous.

  • The Hydrazinecarbonyl Moiety: This functional group is a derivative of hydrazine. Hydrazine and its derivatives are recognized as potent reducing agents and pose significant health risks, including toxicity and potential carcinogenicity.[3][4] Due to these risks, hydrazine-containing compounds are subject to strict handling and disposal regulations.[4]

The combination of these two moieties necessitates that This compound must be treated as regulated, hazardous chemical waste. [5][6] Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[5][7]

Hazard Profile Description Primary Rationale & Sources
Acute Toxicity (Oral) Harmful if swallowed.[8][9]Safety Data Sheets for analogous compounds indicate oral toxicity.
Skin/Eye Irritation Causes skin and serious eye irritation.[1][2][10]A common characteristic of boronic acid derivatives.
Respiratory Irritation May cause respiratory irritation, particularly as a dust.[2][10]Inhalation of fine particulates should be avoided.
Reactivity As a hydrazine derivative, it is a reducing agent and is incompatible with strong oxidizing agents.[11][12]Mixing with oxidizers can cause dangerous, exothermic reactions.
Environmental Hazard Hydrazine derivatives can be environmental pollutants.[3][13]Improper disposal can harm aquatic life and ecosystems.

II. Immediate Safety and Handling Precautions

Prior to handling or preparing for disposal, ensure all appropriate safety measures are in place.

A. Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted while wearing the appropriate PPE.

Protection Type Specification Justification
Eye Protection Tightly fitting safety goggles or a face shield.[5]Protects against splashes of solutions or contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., nitrile).[5]Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
Body Protection A lab coat or chemical-resistant apron.[5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary if handling the powder outside of a fume hood or if aerosolization is possible.[5]Prevents inhalation of the compound, which can cause respiratory irritation.[2]

B. Engineering Controls

All weighing, handling, and preparation of this compound waste must be performed inside a certified chemical fume hood.[5] This engineering control is critical to minimize the risk of inhalation and contain any potential spills. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[14]

III. Waste Segregation and Container Management: The Cardinal Rule

The most critical step in the disposal process is proper segregation.

Do NOT mix this compound waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department. [5][15]

Causality: The hydrazine moiety is a strong reducing agent, making it chemically incompatible with oxidizing agents (e.g., nitric acid, hydrogen peroxide, permanganates, chromates).[11][12] Mixing these can lead to a violent, uncontrolled reaction. Furthermore, the reactivity of the boronic acid group with other reagents in a mixed waste stream is unpredictable. Segregation is the only way to ensure safety.

Protocol for Waste Container Setup:

  • Select a Compatible Container: Use a clean, sealable container made of high-density polyethylene (HDPE) or glass. The container must be in good condition with no leaks or cracks.[7][16]

  • Affix a Hazardous Waste Label: Before adding any waste, attach a fully completed hazardous waste label provided by your institution's EHS department.[7][17]

  • Complete the Label Information: The label must clearly state:

    • The full chemical name: "this compound". Do not use abbreviations.[7]

    • All components and their approximate percentages if it is a solution (e.g., "90% Acetonitrile, 10% this compound waste solution").

    • The date accumulation begins.[17]

    • All relevant hazard warnings (e.g., "Irritant," "Toxic," "Reducing Agent").

IV. Step-by-Step Disposal Protocol

The term "disposal" within the laboratory context refers to the safe collection and preparation of waste for pickup by trained EHS personnel.

A. Unused or Expired Solid Compound:

  • Leave in Original Container: Whenever possible, leave the unused chemical in its original, clearly labeled container.[8]

  • Label as Waste: Affix a hazardous waste label over the manufacturer's label and prepare it for pickup.

B. Solid Waste (e.g., Reaction Residues):

  • Transfer Carefully: Inside a fume hood, carefully transfer the solid waste into the designated, pre-labeled hazardous waste container using a spatula or powder funnel.

  • Avoid Dust Generation: Minimize the creation of dust during the transfer.[8]

  • Seal Container: Securely close the container lid immediately after adding the waste. Containers must remain closed at all times except when waste is being added.[7][18]

C. Liquid Waste (e.g., Solutions from Chromatography or Reactions):

  • Use a Funnel: Place a funnel in the opening of the designated liquid hazardous waste container.

  • Pour Slowly: Carefully pour the liquid waste into the container, avoiding splashes.

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[7]

  • Seal Container: Remove the funnel and tightly seal the container lid.

  • Secondary Containment: All liquid hazardous waste containers must be stored in a chemically compatible secondary containment bin or tray.[7][18]

D. Contaminated Labware and PPE:

  • Sharps: Contaminated needles, syringes, or sharp-edged tools must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Glassware: Heavily contaminated glassware that cannot be safely cleaned should be collected as hazardous waste. If cleaning is possible, triple-rinse the glassware with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste.[17]

  • Gloves, Wipes, and Absorbents: All disposable items, such as gloves, paper towels, and spill cleanup materials, that are contaminated with the compound must be collected in a sealed, labeled bag or container designated for solid hazardous waste.[16][18]

V. Storage of Hazardous Waste in the Laboratory

Proper storage while awaiting pickup is a key component of regulatory compliance.

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][18] This area must be clearly marked.

  • Segregation: Ensure the container is stored away from and not in the same secondary containment as incompatible chemicals, especially oxidizing agents.[7][16]

  • Time and Quantity Limits: Be aware of your institution's limits on the amount of waste and the length of time it can be stored in the lab (e.g., accumulation for up to 9 months).[16] Schedule regular waste pickups to avoid exceeding these limits.[7][17]

VI. Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, prompt and correct action is crucial.

A. Small Spill Response (<100 mL liquid or a few grams of powder):

  • Alert and Secure: Alert personnel in the immediate area and restrict access.[5]

  • Use PPE: Ensure you are wearing the full PPE described in Section II.

  • Contain and Absorb: For liquids, cover the spill with an inert absorbent material like vermiculite or sand. For solids, gently cover with a damp paper towel to avoid raising dust.

  • Collect Waste: Carefully scoop the absorbed material and place it into your designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.[5]

B. Large Spill or Unknown Exposure:

  • EVACUATE the area immediately.

  • Call your institution's emergency number or 911.

  • Remain nearby to provide information to emergency responders.[16]

C. Personal Exposure First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

VII. Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.

G cluster_container Container Management start Waste Generation (this compound) characterize Characterize as Hazardous Waste (Irritant, Toxic, Reducing Agent) start->characterize select_container Select Compatible Container (HDPE or Glass) characterize->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container waste_type Waste Form? label_container->waste_type solid Solid Waste (Powder, Residue) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contaminated Contaminated Materials (Gloves, Wipes, Glassware) waste_type->contaminated Contaminated store Store in Designated SAA (Segregated & in Secondary Containment) solid->store liquid->store contaminated->store pickup Request Waste Pickup (Contact EHS) store->pickup

Caption: Disposal workflow for this compound.

VIII. References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: --INVALID-LINK--

  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem. Available at: --INVALID-LINK--

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: --INVALID-LINK--

  • Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Available at: --INVALID-LINK--

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. Available at: --INVALID-LINK--

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. Available at: --INVALID-LINK--

  • Chemical Waste. MIT Environmental Health & Safety. Available at: --INVALID-LINK--

  • EHS Guide: Laboratory Trash Removal. University of Tennessee Knoxville Environmental Health and Safety. Available at: --INVALID-LINK--

  • Safety Data Sheet - 1,4-Phenylenebisboronic acid. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Safety Data Sheet - Phenylboronic acid. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Safety Data Sheet - 1-Methylindazole-6-boronic acid, 97%. Fisher Scientific. Available at: --INVALID-LINK--

  • Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. MDPI. Available at: --INVALID-LINK--

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Available at: --INVALID-LINK--

  • Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: --INVALID-LINK--

  • Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. ResearchGate. Available at: --INVALID-LINK--

  • Safety Data Sheet - 4-(Diphenylamino)phenylboronic acid. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ScienceDirect. Available at: --INVALID-LINK--

  • Hydrazine Replacement. Fineamin SWISS Chemicals. Available at: --INVALID-LINK--

  • Safety Data Sheet - 4-Biphenylboronic acid. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Safety Data Sheet - 4-Carboxyphenylboronic acid. Fisher Scientific. Available at: --INVALID-LINK--

  • Phenylboronic acid - Safety Data Sheet. MedChemExpress. Available at: --INVALID-LINK--

  • Phenylboronic acid - Safety Data Sheet. Acros Organics. Available at: --INVALID-LINK--

  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC - NIH. Available at: --INVALID-LINK--

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Available at: --INVALID-LINK--

  • (4-(tert-Butoxycarbonyl)phenyl)boronic acid - Safety Data Sheet. MedChemExpress. Available at: --INVALID-LINK--

  • Incompatibility of major chemicals. Labor Security System. Available at: --INVALID-LINK--

  • Chemical Incompatibilities. University of California, Berkeley. Available at: --INVALID-LINK--

  • 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid - Safety Data Sheet. Biosynth. Available at: --INVALID-LINK--

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Hydrazinecarbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Hydrazinecarbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.